Zilucoplan
Descripción
Propiedades
Key on ui mechanism of action |
The complement system is part of the innate immune system and is critical in inflammatory reactions in response to pathogenic bacteria. Activation pathways of the complement system involve the cleavage of the complement protein C5 by C5 convertases to form C5a, a potent anaphylatoxin, and C5b. Cleavage of C5 also recruits C6, C7, C8, and C9. C5b binds to C6 to yield the terminal complement complex C5b9, a hydrophilic pore that spans the cell membrane. C5b9 causes an influx of water and ions, resulting in osmotic lysis of the targeted cell. The terminal complement cascade has been implicated in the pathophysiology of various inflammatory and autoimmune disorders, including gMG. gMG is an autoimmune disorder characterized by pathogenic autoantibodies that bind to AChRs. Accumulated MAC on the postsynaptic plasma membrane of the neuromuscular junction leads to muscle weakness and damage. The exact mechanism of zilucoplan in gMG has not been fully elucidated. Zilucoplan binds to the complement protein C5 with high affinity to inhibit its cleavage to C5a and C5b, preventing the generation of C5b9. |
|---|---|
Número CAS |
1841136-73-9 |
Fórmula molecular |
C172H278N24O55 |
Peso molecular |
3562 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,5S,8S,11S,14S,22S)-22-acetamido-11-benzyl-8-(3-carbamimidamidopropyl)-5-(2-carboxyethyl)-3,6,9,12,16,23-hexaoxo-2-propan-2-yl-1,4,7,10,13,17-hexazacyclotricosane-14-carbonyl]-methylamino]-3-carboxypropanoyl]amino]-3,3-dimethylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-2-cyclohexylacetyl]amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4S)-4-carboxy-4-(hexadecanoylamino)butanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid |
InChI |
InChI=1S/C172H278N24O55/c1-9-10-11-12-13-14-15-16-17-18-19-20-27-44-146(202)182-136(170(226)227)53-56-144(200)177-64-67-229-69-71-231-73-75-233-77-79-235-81-83-237-85-87-239-89-91-241-93-95-243-97-99-245-101-103-247-105-107-249-109-111-251-113-112-250-110-108-248-106-104-246-102-100-244-98-96-242-94-92-240-90-88-238-86-84-236-82-80-234-78-76-232-74-72-230-70-68-228-66-59-145(201)175-60-31-29-41-135(169(224)225)186-165(220)152(126-37-25-22-26-38-126)193-162(217)142-43-34-65-196(142)168(223)140(116-125-47-51-129(199)52-48-125)190-157(212)133(54-57-148(204)205)184-161(216)139(117-127-120-180-154-130(127)39-32-62-178-154)188-159(214)138(115-124-45-49-128(198)50-46-124)189-166(221)153(172(5,6)7)194-163(218)143(119-150(208)209)195(8)167(222)141-118-147(203)176-61-30-28-40-131(181-122(4)197)158(213)192-151(121(2)3)164(219)185-134(55-58-149(206)207)156(211)183-132(42-33-63-179-171(173)174)155(210)187-137(160(215)191-141)114-123-35-23-21-24-36-123/h21,23-24,32,35-36,39,45-52,62,120-121,126,131-143,151-153,198-199H,9-20,22,25-31,33-34,37-38,40-44,53-61,63-119H2,1-8H3,(H,175,201)(H,176,203)(H,177,200)(H,178,180)(H,181,197)(H,182,202)(H,183,211)(H,184,216)(H,185,219)(H,186,220)(H,187,210)(H,188,214)(H,189,221)(H,190,212)(H,191,215)(H,192,213)(H,193,217)(H,194,218)(H,204,205)(H,206,207)(H,208,209)(H,224,225)(H,226,227)(H4,173,174,179)/t131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,151-,152-,153+/m0/s1 |
Clave InChI |
JDXCOXKBIGBZSK-PSNKNOTQSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)[C@H](C1CCCCC1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CNC5=C4C=CC=N5)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)(C)C)NC(=O)[C@H](CC(=O)O)N(C)C(=O)[C@@H]7CC(=O)NCCCC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N7)CC8=CC=CC=C8)CCCNC(=N)N)CCC(=O)O)C(C)C)NC(=O)C)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)C(C1CCCCC1)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CNC5=C4C=CC=N5)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)(C)C)NC(=O)C(CC(=O)O)N(C)C(=O)C7CC(=O)NCCCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N7)CC8=CC=CC=C8)CCCNC(=N)N)CCC(=O)O)C(C)C)NC(=O)C)C(=O)O |
Origen del producto |
United States |
Foundational & Exploratory
Zilucoplan's Mechanism of Action in Autoimmune Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zilucoplan is a synthetic, 15-amino acid macrocyclic peptide that acts as a potent and specific inhibitor of complement component 5 (C5).[1][2] In autoimmune diseases where the terminal complement cascade is a key driver of pathology, such as generalized Myasthenia Gravis (gMG), this compound offers a targeted therapeutic approach.[2][3] By binding to C5, this compound prevents its cleavage into the pro-inflammatory anaphylatoxin C5a and the membrane attack complex (MAC) initiator, C5b.[2][3] This dual mechanism of action effectively halts the downstream inflammatory and lytic effects of terminal complement activation.[3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data from key experiments and detailed methodologies.
Introduction to the Complement System and its Role in Autoimmune Disease
The complement system is a crucial component of the innate immune system, playing a vital role in host defense against pathogens and in the clearance of immune complexes.[4] It can be activated through three main pathways: the classical, lectin, and alternative pathways. All three pathways converge at the cleavage of C3, leading to the formation of the C5 convertase, which in turn cleaves C5 into C5a and C5b.
C5a is a potent pro-inflammatory mediator, recruiting and activating immune cells, while C5b initiates the assembly of the terminal complement complex, or Membrane Attack Complex (MAC) (C5b-9).[2] The MAC forms pores in cell membranes, leading to cell lysis and death.[3]
In several autoimmune diseases, dysregulation of the complement system leads to its aberrant activation and subsequent tissue damage. In generalized Myasthenia Gravis (gMG), autoantibodies against the acetylcholine receptor (AChR) at the neuromuscular junction can activate the classical complement pathway, leading to MAC formation and destruction of the postsynaptic membrane.[3] This ultimately impairs neuromuscular transmission, causing the characteristic muscle weakness of the disease.
This compound's Molecular Profile and Core Mechanism of Action
This compound is a small (3.5 kDa) macrocyclic peptide designed to specifically target and inhibit human complement C5. Its mechanism of action is characterized by a dual inhibitory effect on the terminal complement pathway:
-
Inhibition of C5 Cleavage: this compound binds to C5 with high affinity, preventing its cleavage by C5 convertase into C5a and C5b.[3][4] This directly blocks the generation of the pro-inflammatory C5a and prevents the initiation of MAC assembly.[4]
-
Steric Hindrance of C5b-C6 Interaction: In addition to preventing C5 cleavage, this compound can also bind to pre-formed C5b, sterically hindering its interaction with C6. This provides a secondary mechanism to block the formation of the C5b-6 complex, a critical step in the assembly of the MAC.[4]
This targeted inhibition of the terminal complement pathway leaves the upstream functions of the complement system, such as opsonization and clearance of immune complexes, largely intact.
Quantitative Data on this compound's Activity
The efficacy of this compound as a C5 inhibitor has been quantified through various in vitro and clinical studies. The following tables summarize key quantitative data.
| Parameter | Value | Assay | Reference |
| Binding Affinity (KD) to human C5 | 0.43 nM | Surface Plasmon Resonance (SPR) | [4] |
| IC50 for C5a production | 1.6 nM | ELISA | |
| IC50 for sC5b-9 production | 1.7 nM | ELISA |
Table 1: In Vitro Inhibitory Activity of this compound
| Study Phase | Dose | Complement Inhibition | Timepoint | Reference |
| Phase 2 | 0.3 mg/kg daily | ~97% | 12 weeks | |
| Phase 2 | 0.1 mg/kg daily | ~88% | 12 weeks | |
| Phase 2 | 0.3 mg/kg | 89.1% | 3 hours post-first dose | [5] |
| Phase 2 | 0.3 mg/kg | 94.9% | End of 12-week trial | [5] |
| Clinical Trials | 0.3 mg/kg daily | 97.5% | End of first week | [2] |
Table 2: Ex Vivo Complement Inhibition in Clinical Studies
Detailed Methodologies for Key Experiments
The following sections provide detailed protocols for the key assays used to characterize the mechanism of action of this compound.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Protocol:
-
Instrumentation: A Biacore T200 or a Bio-Rad ProteOn XPR36 instrument is typically used.[4]
-
Sensor Chip Preparation: A CM5 sensor chip is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Ligand Immobilization: Purified human complement C5 is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated sensor surface to achieve a target immobilization level. Remaining active esters are deactivated with an injection of ethanolamine-HCl.
-
Analyte Injection: A serial dilution of this compound in a running buffer (e.g., HBS-EP+) is injected over the immobilized C5 surface at a constant flow rate.
-
Data Acquisition: The association and dissociation of this compound are monitored in real-time by measuring the change in the refractive index at the sensor surface, recorded as resonance units (RU).
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.[4]
Hemolysis Assay for Complement Activity
Protocol:
-
Preparation of Sensitized Sheep Red Blood Cells (sRBCs): Sheep red blood cells are washed with gelatin veronal buffer (GVB) and then incubated with a sub-agglutinating concentration of anti-sRBC antibody (hemolysin) to create antibody-sensitized sRBCs.
-
Assay Setup: In a 96-well plate, serial dilutions of this compound are prepared in GVB. Normal human serum (NHS) is added as a source of complement.
-
Incubation: Sensitized sRBCs are added to the wells containing the this compound-serum mixtures. The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for complement-mediated lysis.
-
Measurement: The plate is centrifuged to pellet intact sRBCs. The supernatant, containing hemoglobin from lysed cells, is transferred to a new plate, and the absorbance is measured at 412 nm.
-
Data Analysis: The percentage of hemolysis is calculated relative to a positive control (sRBCs with NHS alone) and a negative control (sRBCs with buffer alone). The IC50 value, the concentration of this compound that inhibits 50% of hemolysis, is determined by plotting the percentage of inhibition against the this compound concentration.[6]
ELISA for C5a and sC5b-9 Quantification
Protocol:
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for human C5a or sC5b-9 and incubated overnight.
-
Blocking: The plate is washed, and non-specific binding sites are blocked with a blocking buffer (e.g., bovine serum albumin in PBS).
-
Sample Incubation: Standards of known C5a or sC5b-9 concentrations and samples (e.g., supernatants from hemolysis assays or patient plasma) are added to the wells and incubated.
-
Detection Antibody: After washing, a biotinylated detection antibody specific for a different epitope on C5a or sC5b-9 is added and incubated.
-
Enzyme Conjugate: Following another wash step, streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: After a final wash, a chromogenic substrate such as TMB (3,3',5,5'-tetramethylbenzidine) is added. The HRP enzyme catalyzes a color change.
-
Measurement and Analysis: The reaction is stopped with an acid solution, and the absorbance is read at 450 nm. A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentrations of C5a or sC5b-9 in the samples are then interpolated from this standard curve.
Wieslab® Complement System Screen
The Wieslab® assay is a commercially available ELISA-based kit for the functional assessment of the classical, lectin, and alternative complement pathways. The assay measures the amount of C5b-9 deposited in the wells of a microtiter plate that has been coated with specific activators for each pathway. The procedure generally follows the manufacturer's instructions, involving the incubation of diluted serum in the coated wells, followed by washing and detection of the formed C5b-9 with a specific alkaline phosphatase-labeled antibody. The amount of complement activation is proportional to the color intensity, which is measured as optical density.
Reconstituted Basement Membrane Permeability Assay
Protocol:
-
Chamber Preparation: Transwell chambers are coated with Matrigel, a reconstituted basement membrane extract, and incubated to allow for gel formation.
-
Assay Setup: this compound, a fluorescently labeled control molecule of similar size, and a larger fluorescently labeled molecule (to assess barrier integrity) are added to the upper chamber.
-
Sampling: At various time points, aliquots are collected from both the upper and lower chambers.
-
Quantification: The concentration of this compound in the aliquots is quantified using a suitable method, such as HPLC-MS. The concentration of the fluorescently labeled molecules is measured using a fluorescence plate reader.
-
Data Analysis: The permeability is calculated as the ratio of the amount of substance in the lower chamber to the initial amount in the upper chamber over time. This provides an in vitro measure of this compound's ability to penetrate tissue barriers.
Conclusion
This compound's mechanism of action is well-defined, centering on the potent and specific inhibition of complement C5. Through a dual mechanism of preventing C5 cleavage and sterically hindering MAC formation, this compound effectively abrogates the downstream inflammatory and lytic consequences of terminal complement activation. The quantitative data from a suite of well-established in vitro and ex vivo assays, including SPR, hemolysis assays, and ELISA, consistently demonstrate its high-affinity binding and potent inhibitory activity. The detailed methodologies provided in this guide offer a framework for the continued investigation and characterization of this compound and other complement-targeted therapeutics. This targeted approach holds significant promise for the treatment of autoimmune diseases where the complement system plays a central pathogenic role.
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Clinical Effects of the Self-administered Subcutaneous Complement Inhibitor this compound in Patients With Moderate to Severe Generalized Myasthenia Gravis: Results of a Phase 2 Randomized, Double-Blind, Placebo-Controlled, Multicenter Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Research on Zilucoplan for Complement-Mediated Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zilucoplan (formerly RA101495) is a synthetic, 15-amino acid macrocyclic peptide inhibitor of complement component 5 (C5), a key protein in the terminal complement cascade.[1][2] Dysregulation of the complement system is a driver of pathology in a range of autoimmune and inflammatory disorders.[3] By targeting C5, this compound offers a promising therapeutic strategy for these complement-mediated diseases. This technical guide provides a comprehensive overview of the preclinical research on this compound, focusing on its mechanism of action, in vitro and in vivo pharmacology, and safety profile.
Mechanism of Action
This compound exerts its inhibitory effect on the complement system through a dual mechanism of action that targets complement C5.[2][4]
-
Inhibition of C5 Cleavage: this compound binds to C5 with high affinity, preventing its cleavage by C5 convertases into the pro-inflammatory anaphylatoxin C5a and the membrane attack complex (MAC) initiating component, C5b.[2][3]
-
Interference with MAC Formation: In addition to preventing C5 cleavage, this compound can also bind to nascent C5b, sterically hindering its interaction with C6 and thereby preventing the assembly of the C5b-9 terminal complement complex (MAC).[4][5]
This dual mechanism ensures a robust blockade of the terminal complement pathway, which is implicated in the tissue damage characteristic of many complement-mediated disorders.[2]
In Vitro Pharmacology
A series of in vitro experiments have been conducted to characterize the binding affinity and functional inhibitory activity of this compound.
Quantitative In Vitro Data
| Assay Type | Target | Key Findings | Reference |
| Surface Plasmon Resonance (SPR) | Human C5 | Sub-nanomolar binding affinity | [6] |
| Hemolysis Assay (Classical Pathway) | Complement-mediated cell lysis | IC50 = 3.2 nM | [3] |
| ELISA (C5a generation) | C5a production | IC50 = 1.6 nM | [3] |
| ELISA (sC5b-9 generation) | Soluble MAC production | IC50 = 1.7 nM | [3] |
| Hemolysis Assay (Plasmin-induced) | Non-canonical C5 activation | IC50 = 450 nM | [3] |
Experimental Protocols
Surface Plasmon Resonance (SPR) for C5 Binding Affinity
-
Objective: To determine the binding kinetics and affinity of this compound to human complement C5.
-
Methodology:
-
Human C5 is immobilized on a sensor chip surface via amine coupling.
-
A series of this compound concentrations are flowed over the sensor surface.
-
The association and dissociation of this compound are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Binding kinetics (kon and koff) and affinity (KD) are calculated from the sensorgram data.
-
-
Reference: [3]
Sheep Red Blood Cell (sRBC) Hemolysis Assay
-
Objective: To assess the functional inhibition of the classical complement pathway by this compound.
-
Methodology:
-
Sheep red blood cells (sRBCs) are sensitized with anti-sRBC antibodies.
-
Sensitized sRBCs are incubated with normal human serum (as a source of complement) in the presence of varying concentrations of this compound.
-
Complement activation leads to the formation of the MAC on the sRBC surface, causing cell lysis and the release of hemoglobin.
-
The extent of hemolysis is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 414 nm).
-
The IC50 value, representing the concentration of this compound required to inhibit 50% of the hemolytic activity, is calculated.
-
-
Reference: [3]
Preclinical Efficacy in Animal Models
Paroxysmal Nocturnal Hemoglobinuria (PNH)
Preclinical studies for PNH demonstrated the potential of this compound (RA101495) to inhibit complement-mediated hemolysis.
-
In Vitro: this compound fully inhibited the hemolysis of erythrocytes from PNH patients following the activation of the alternative pathway.[1][6]
-
In Vivo (Cynomolgus Monkeys): Single subcutaneous doses of this compound resulted in greater than 95% inhibition of complement-mediated hemolytic activity.[1][6] Repeat dosing was well-tolerated and led to sustained and predictable complement inhibition.[1][6]
Complement-Mediated Renal Disorders
While clinical development has focused on other indications, the mechanism of action of this compound suggests potential utility in complement-mediated renal diseases such as atypical hemolytic uremic syndrome (aHUS) and C3 glomerulopathy.[1][7] However, specific preclinical efficacy data in animal models of these renal disorders have not been extensively published.
Myasthenia Gravis (MG)
The successful clinical development of this compound for generalized myasthenia gravis (gMG) was supported by a strong understanding of the role of complement in the pathophysiology of the disease.[2] Preclinical studies in animal models of MG demonstrated that inhibition of the terminal complement pathway can ameliorate disease symptoms.
Pharmacokinetics and Pharmacodynamics
Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies were conducted in non-human primates to support clinical development.
Pharmacokinetic and Pharmacodynamic Data in Cynomolgus Monkeys
| Parameter | Route of Administration | Key Findings | Reference |
| Bioavailability | Subcutaneous (SC) | High SC bioavailability | [1][6] |
| Pharmacodynamics | Single and multi-dose SC | Potent, dose-dependent, and sustained inhibition of complement-mediated hemolytic activity (>95%) | [1][6] |
Preclinical Safety and Toxicology
A comprehensive preclinical safety program was conducted to support the clinical development of this compound.
Key Toxicology Studies
| Study Type | Species | Key Findings | Reference |
| Repeat-dose Toxicology | Rats and Cynomolgus Monkeys | Well-tolerated at high multiples of the projected human therapeutic dose. | [1][6] |
| Reproductive Toxicology | Cynomolgus Monkeys | No adverse effects on male fertility or maternal/embryo-fetal outcomes. Low placental transfer observed in an ex vivo human model. | [7] |
Conclusion
The preclinical data for this compound demonstrate a potent and specific inhibitor of complement C5 with a dual mechanism of action. In vitro studies have confirmed its high binding affinity to C5 and its ability to effectively block all three complement activation pathways. In vivo studies in non-human primates have shown a favorable pharmacokinetic and pharmacodynamic profile, with sustained complement inhibition following subcutaneous administration. The preclinical safety profile is well-characterized and supports its clinical development. While preclinical efficacy data is most robust for PNH and the rationale for its use in gMG is well-established, further investigation into its potential in other complement-mediated disorders, particularly renal diseases, is warranted. This comprehensive preclinical data package has provided a strong foundation for the successful clinical development and approval of this compound for the treatment of generalized myasthenia gravis.
References
- 1. ashpublications.org [ashpublications.org]
- 2. This compound: A Newly Approved Macrocyclic Peptide for Treatment of Anti-Acetylcholine Receptor Positive Myasthenia Gravis [mdpi.com]
- 3. This compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UCB announces positive data in myasthenia gravis with this compound phase 3 study results | ACNR [acnr.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. RareConnect [rareconnect.org]
Unraveling the Dual-Mode C5 Inhibition of Zilucoplan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zilucoplan (Zilbrysq®) is a synthetic macrocyclic peptide that acts as a potent inhibitor of complement component 5 (C5), a key protein in the terminal complement cascade. Its unique dual mechanism of action sets it apart from other C5 inhibitors, offering a comprehensive blockade of the downstream effects of complement activation. This technical guide provides an in-depth exploration of the core mechanisms of this compound's C5 inhibition, detailing the experimental protocols used to elucidate its function and presenting key quantitative data for scientific evaluation.
The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens. However, its dysregulation can lead to tissue damage in a variety of autoimmune and inflammatory diseases. In conditions such as generalized myasthenia gravis (gMG), autoantibodies against the acetylcholine receptor trigger the classical complement pathway, leading to the formation of the Membrane Attack Complex (MAC) at the neuromuscular junction and subsequent muscle weakness. By targeting C5, this compound effectively halts the progression of this damaging cascade.
The Dual-Mode Mechanism of Action of this compound
This compound employs a sophisticated two-pronged approach to inhibit the terminal complement pathway:
-
Inhibition of C5 Cleavage: this compound binds with high affinity to C5, preventing its cleavage by C5 convertases into the pro-inflammatory anaphylatoxin C5a and the larger fragment C5b. This initial step is crucial as it prevents the generation of two key mediators of inflammation and cell lysis.
-
Inhibition of MAC Formation: In addition to blocking C5 cleavage, this compound also binds to the nascent C5b fragment. This binding sterically hinders the interaction of C5b with C6, the next component in the cascade, thereby preventing the formation of the C5b-9 complex, also known as the Membrane Attack Complex (MAC). This second mode of action ensures a thorough blockade of the terminal pathway, even if some C5 cleavage were to occur through canonical or non-canonical pathways, such as those mediated by proteases like plasmin.
This dual-mode inhibition provides a robust and comprehensive suppression of terminal complement activity, which has been demonstrated in numerous preclinical and clinical studies.
Quantitative Analysis of this compound's C5 Inhibition
The efficacy of this compound's C5 inhibition has been quantified through various in vitro assays. The following tables summarize the key findings, providing a clear comparison of its binding affinity and inhibitory activity.
| Parameter | Value | Method | Reference |
| Binding Affinity to Human C5 | |||
| Association Rate (k_a) | 6.3 x 10^5 M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) | |
| Dissociation Rate (k_d) | 1.9 x 10⁻⁴ s⁻¹ | Surface Plasmon Resonance (SPR) | |
| Equilibrium Dissociation (K_D) | 0.3 nM | Surface Plasmon Resonance (SPR) | |
| Inhibitory Activity | |||
| IC₅₀ (Hemolysis Inhibition) | 450 nM | Hemolysis Assay | |
| IC₅₀ (C5a Production) | 1.6 nM | ELISA | |
| IC₅₀ (sC5b-9 Production) | 1.7 nM | ELISA | |
| Clinical Efficacy | |||
| Complement Inhibition in gMG | >95% to 97% | Ex vivo Hemolysis Assay |
Experimental Protocols
A detailed understanding of the methodologies used to characterize this compound's mechanism of action is essential for researchers in the field. The following sections provide comprehensive protocols for the key experiments cited.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the association (k_a), dissociation (k_d), and equilibrium dissociation (K_D) constants for the binding of this compound to human C5.
Methodology:
-
Instrument: Bio-Rad ProteOn XPR36 or Biacore 8K.
-
Immobilization: Human C5 is immobilized on the sensor chip surface via amine coupling.
-
Analyte: this compound is injected over the surface at various concentrations (e.g., 0, 0.31, 0.62, 1.25, and 2.5 nM).
-
Running Buffer: A suitable buffer, such as HBS-EP+, is used.
-
Temperature: The experiment is conducted at a controlled temperature, typically 25°C or 37°C.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 kinetic binding model to determine the kinetic parameters.
-
Regeneration: The sensor surface is regenerated between cycles using a low pH solution (e.g., glycine-HCl) to remove bound analyte.
Hemolysis Assay for Complement Activity
Objective: To measure the ability of this compound to inhibit the classical complement pathway-mediated lysis of red blood cells.
Methodology:
-
Reagents: Antibody-sensitized sheep red blood cells (erythrocytes), normal human serum (NHS) as a source of complement, and a suitable buffer such as GVB++.
-
Procedure:
-
Serial dilutions of this compound are prepared.
-
This compound dilutions are mixed with 1% NHS.
-
Antibody-sensitized sheep red blood cells are added to the this compound-NHS mixture.
-
The mixture is incubated at 37°C to allow for complement activation and cell lysis.
-
The reaction is stopped, and intact red blood cells are pelleted by centrifugation.
-
The amount of hemoglobin released into the supernatant is quantified by measuring the optical density at 412 nm.
-
-
Data Analysis: The percentage of hemolysis inhibition is calculated for each this compound concentration, and the IC₅₀ value is determined.
ELISA for C5a and sC5b-9 Quantification
Objective: To measure the levels of C5a and soluble C5b-9 (sC5b-9) in the supernatant from the hemolysis assay to confirm inhibition of C5 cleavage and MAC formation.
Methodology:
-
Kits: Commercially available ELISA kits, such as the Microvue™ Complement EIA kits from Quidel Corporation, are used.
-
Procedure:
-
Supernatants from the hemolysis assay are collected.
-
Samples are diluted as required (e.g., 1:5 for C5a and 1:2 for sC5b-9).
-
The ELISA is performed according to the manufacturer's instructions, which typically involves the following steps:
-
Addition of samples and standards to antibody-coated microplate wells.
-
Incubation to allow for antigen binding.
-
Washing to remove unbound components.
-
Addition of a detection antibody conjugated to an enzyme.
-
Further incubation and washing steps.
-
Addition of a substrate to produce a colorimetric signal.
-
Measurement of the absorbance using a microplate reader.
-
-
-
Data Analysis: The concentrations of C5a and sC5b-9 are determined from a standard curve, and the percentage of inhibition is calculated to determine IC₅₀ values.
Native Gel Electrophoresis for C5b6 Formation
Objective: To visually assess the ability of this compound to interfere with the formation of the C5b6 complex.
Methodology:
-
Reagents: Purified C5b6 complex, this compound, and native gel electrophoresis reagents.
-
Procedure:
-
The purified C5b6 complex is incubated with increasing concentrations of this compound at 37°C for 1 hour.
-
The samples are then run on a native polyacrylamide gel (e.g., 4%–16% Invitrogen NativePAGE Bis-Tris gel).
-
The gel is stained (e.g., with Coomassie blue) to visualize the protein bands.
-
-
Data Analysis: The intensity of the C5b6 band is observed. A decrease in the C5b6 band with increasing this compound concentration indicates interference with the complex formation or stability.
Visualizing the Molecular Interactions and Experimental Logic
To further clarify the complex processes involved in this compound's mechanism of action and the experimental approaches used to study it, the following diagrams have been generated using the DOT language.
The Genesis of Zilucoplan: A Technical Deep Dive into its Early-Stage Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zilucoplan (formerly RA101495) is a first-in-class, self-administered, subcutaneous, macrocyclic peptide inhibitor of complement component 5 (C5), approved for the treatment of generalized myasthenia gravis (gMG) in adult patients who are anti-acetylcholine receptor (AChR) antibody-positive.[1][2][3] Its development marks a significant advancement in the management of complement-mediated diseases, offering a targeted therapeutic approach with a favorable safety and tolerability profile.[4][5] This technical guide provides an in-depth overview of the core scientific principles and methodologies that underpinned the early-stage discovery and preclinical development of this compound.
Discovery and Molecular Engineering
This compound was discovered through a sophisticated in vitro selection process utilizing an mRNA display platform, a powerful technology for identifying novel peptide-based therapeutics.[1][2][6] This platform allows for the screening of vast libraries of peptides against a target of interest, in this case, human complement protein C5.
The this compound Molecule
This compound is a synthetic, 15-amino acid macrocyclic peptide.[1][6] Its structure includes four unnatural amino acids and a C16 lipid moiety attached via a polyethylene glycol (PEG) linker, a modification designed to optimize its pharmacokinetic profile for once-daily subcutaneous administration.[1][6]
mRNA Display-Based Discovery Workflow
The discovery of this compound involved a multi-step process designed to identify and optimize a potent C5-binding peptide. The general workflow for such a discovery process is outlined below.
Mechanism of Action: A Dual Inhibition Strategy
This compound exerts its therapeutic effect by potently and specifically inhibiting the terminal complement cascade. It employs a dual mechanism of action that ensures comprehensive blockade of C5 activity.[1][7]
-
Inhibition of C5 Cleavage: this compound binds with high affinity to complement C5, preventing its cleavage by C5 convertase into the pro-inflammatory anaphylatoxin C5a and the membrane attack complex (MAC) initiator, C5b.[1][7]
-
Steric Hindrance of MAC Formation: In addition to preventing C5 cleavage, this compound can also bind to nascent C5b, sterically hindering its interaction with C6 and thereby preventing the assembly of the C5b-9 MAC.[7]
This dual mechanism effectively halts the downstream inflammatory and lytic effects of terminal complement activation, which are central to the pathophysiology of gMG.
The Complement Cascade and this compound's Intervention
The following diagram illustrates the classical complement pathway, a key driver of neuromuscular junction damage in gMG, and the points of intervention by this compound.
Preclinical Characterization: In Vitro and Ex Vivo Studies
A battery of in vitro and ex vivo assays were employed to characterize the binding kinetics, potency, and specificity of this compound.
Quantitative In Vitro Data
| Parameter | Value | Method | Reference |
| Binding Affinity (KD) to human C5 | 0.43 nM | Surface Plasmon Resonance (SPR) | [6] |
| IC50 for C5a generation inhibition | 1.6 nM | ELISA | [3] |
| IC50 for sC5b-9 generation inhibition | 1.7 nM | ELISA | [3] |
| IC50 for LPS-induced C5a generation in human whole blood | 474.5 pM | ELISA | [8] |
Experimental Protocols
-
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of this compound binding to human C5.
-
Instrumentation: Biacore X100 or similar SPR instrument.[9]
-
Procedure:
-
Ligand Immobilization: Purified human C5 is immobilized on a carboxyl-type sensor chip (e.g., CM5) via amine coupling.[9] pH scouting is performed to determine the optimal pH for ligand pre-concentration.[9]
-
Analyte Injection: A series of concentrations of this compound are injected over the sensor surface. A reference flow cell without immobilized C5 is used for background subtraction.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 kinetic binding model to calculate ka, kd, and KD.[6]
-
-
Objective: To assess the functional inhibition of the classical complement pathway by this compound.
-
Principle: The ability of serum complement to lyse antibody-sensitized sheep red blood cells (sRBCs) is measured.[10][11]
-
Procedure:
-
Preparation: sRBCs are prepared and suspended in a gelatin veronal buffer (GVB++) containing Ca2+ and Mg2+.[10][11]
-
Incubation: A fixed concentration of normal human serum (as the complement source) is incubated with serial dilutions of this compound. This mixture is then added to the sRBC suspension.
-
Lysis Quantification: The plate is incubated at 37°C to allow for hemolysis. The reaction is stopped, and the plate is centrifuged. The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at 412 nm.[10]
-
Data Analysis: The percentage of hemolysis inhibition is calculated relative to controls (0% lysis with buffer only, 100% lysis with a lytic agent). The IC50 value is determined from the dose-response curve.
-
-
Objective: To quantify the inhibition of C5a and soluble C5b-9 (sC5b-9) generation by this compound.
-
Principle: A sandwich ELISA is used to detect the specific complement activation products.[12][13]
-
Procedure:
-
Coating: Microtiter plates are coated with a capture antibody specific for C5a or a component of the sC5b-9 complex.
-
Blocking: Non-specific binding sites are blocked with a suitable blocking buffer (e.g., BSA or milk protein).[14]
-
Sample Incubation: Supernatants from the hemolysis assay or other complement activation assays, containing varying concentrations of this compound, are added to the wells.
-
Detection: A detection antibody conjugated to an enzyme (e.g., HRP) and specific for a different epitope on C5a or sC5b-9 is added.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the color development is proportional to the amount of C5a or sC5b-9 present.
-
Quantification: The reaction is stopped, and the absorbance is read at the appropriate wavelength.[14] A standard curve is used to determine the concentration of the analyte in the samples.
-
Preclinical Pharmacokinetics and Toxicology
Preclinical studies in non-human primates (cynomolgus monkeys) were conducted to evaluate the pharmacokinetic (PK) and toxicological profile of this compound.
Pharmacokinetic Parameters in Cynomolgus Monkeys
| Parameter | Dosing Regimen | Value | Reference |
| Half-life (t1/2) | 30 and 60 µg/kg/day for 5 days | 30 minutes to 1 hour | [15] |
Note: These studies were conducted with an earlier formulation of the drug candidate.
Subsequent studies with the final formulation of this compound in pregnant cynomolgus monkeys at doses of 1, 2, or 4 mg/kg/day showed an increase in embryofetal death at all doses, with maternal exposures similar to those in humans at the therapeutic dose.[16][17]
Early Phase Clinical Development
Phase 1 and 2 clinical trials were crucial in establishing the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in humans, and in providing proof-of-concept for its efficacy in patients with gMG.
Phase 1 Studies in Healthy Volunteers
-
Design: Randomized, double-blind, placebo-controlled, single- and multiple-ascending dose studies.[1]
-
Key Findings:
-
Pharmacokinetics: this compound plasma levels were predictable, with low variability. Peak plasma concentrations were reached between 3 to 6 hours post-subcutaneous administration.[1][17] Following daily dosing of 0.3 mg/kg for 14 days, the peak plasma concentration and exposure (AUC) increased by approximately 3-fold.[17]
-
Pharmacodynamics: Rapid, dose-dependent, and sustained inhibition of complement activity was observed, with near-complete inhibition achieved at the higher doses.[1]
-
Phase 2 Study in gMG Patients
-
Design: A randomized, double-blind, placebo-controlled, multicenter trial in 44 patients with moderate to severe AChR-Ab-positive gMG.[4][5][18] Patients were randomized to receive daily subcutaneous injections of placebo, 0.1 mg/kg this compound, or 0.3 mg/kg this compound for 12 weeks.[4][18]
-
Efficacy Results:
| Endpoint (Change from Baseline at Week 12) | Placebo | 0.1 mg/kg this compound | 0.3 mg/kg this compound | p-value (0.3 mg/kg vs Placebo) | Reference |
| QMG Score | -3.2 | - | -6.0 | 0.05 | [5][19] |
| MG-ADL Score | -1.1 | - | -3.4 | 0.04 | [5][19] |
QMG: Quantitative Myasthenia Gravis; MG-ADL: Myasthenia Gravis Activities of Daily Living.
Phase 3 (RAISE) Study in gMG Patients
-
Design: A randomized, double-blind, placebo-controlled, multicenter trial in 174 patients with AChR-Ab-positive gMG.[20][21] Patients received daily subcutaneous injections of 0.3 mg/kg this compound or placebo for 12 weeks.[20][21]
-
Efficacy Results:
| Endpoint (Change from Baseline at Week 12) | Placebo (n=88) | This compound 0.3 mg/kg (n=86) | Least Squares Mean Difference | p-value | Reference |
| MG-ADL Score | -2.30 | -4.39 | -2.09 | 0.0004 | [21] |
-
Safety: The incidence of treatment-emergent adverse events (TEAEs) was similar between the this compound (77%) and placebo (70%) groups.[20][21] The most common TEAEs were injection site reactions.[20][21]
Conclusion
The early-stage discovery and development of this compound exemplify a modern, target-driven approach to drug design. From its rational conception using mRNA display technology to its meticulously characterized dual mechanism of action and robust preclinical and clinical validation, this compound represents a significant therapeutic innovation. The data and methodologies outlined in this guide underscore the scientific rigor that propelled this novel macrocyclic peptide from a laboratory concept to a valuable therapeutic option for patients with generalized myasthenia gravis. The journey of this compound serves as a compelling case study for researchers and professionals in the field of drug development, highlighting the potential of peptide-based therapeutics in addressing unmet medical needs.
References
- 1. mdpi.com [mdpi.com]
- 2. drughunter.com [drughunter.com]
- 3. Frontiers | this compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation [frontiersin.org]
- 4. Clinical Effects of the Self-administered Subcutaneous Complement Inhibitor this compound in Patients With Moderate to Severe Generalized Myasthenia Gravis: Results of a Phase 2 Randomized, Double-Blind, Placebo-Controlled, Multicenter Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ra Pharmaceuticals Announces Positive Top-line Data from Phase 2 Trial of this compound in Patients with Generalized Myasthenia Gravis - BioSpace [biospace.com]
- 6. This compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 10. CH50 hemolysis assay [bio-protocol.org]
- 11. Simplified assays of hemolytic activity of the classical and alternative complement pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and application of an enzyme-linked immunosorbent assay for the quantitation of alternative complement pathway activation in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ELISAs for complement-dependent cytotoxicity testing - Bio-Connect [bio-connect.nl]
- 14. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol - Creative Proteomics [creative-proteomics.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Ra Pharmaceuticals Announces Publication of this compound Phase 2 gMG Trial Results in JAMA Neurology | Nasdaq [nasdaq.com]
- 19. neurologylive.com [neurologylive.com]
- 20. UCB presents efficacy and safety results for this compound and rozanolixizumab in generalized myasthenia gravis | UCB [ucb.com]
- 21. Safety and efficacy of this compound in patients with generalised myasthenia gravis (RAISE): a randomised, double-blind, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth review of Zilucoplan's pharmacological properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zilucoplan, marketed under the brand name Zilbrysq, is a synthetic macrocyclic peptide that acts as a complement C5 inhibitor.[1][2] It is approved for the treatment of generalized myasthenia gravis (gMG) in adult patients who are anti-acetylcholine receptor (AChR) antibody-positive.[1][3] Myasthenia gravis is a chronic autoimmune disorder characterized by muscle weakness, which is often caused by autoantibodies targeting the neuromuscular junction (NMJ).[4] this compound represents a targeted therapeutic approach to mitigate the complement-mediated damage that contributes to the pathology of gMG.[5] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy, with a focus on the pivotal clinical trial data.
Mechanism of Action
This compound is a 15-amino-acid peptide that specifically binds to the complement protein C5, a key component of the complement system.[1][6] The complement system is a part of the innate immune system that, when activated in gMG, can lead to the formation of the membrane attack complex (MAC), also known as C5b-9.[7][8] The MAC causes damage to the postsynaptic membrane of the neuromuscular junction, impairing neuromuscular transmission and leading to muscle weakness.[7]
This compound exhibits a dual mechanism of action to inhibit the terminal complement cascade:[7][9]
-
Inhibition of C5 Cleavage: It binds with high affinity to C5, preventing its cleavage by C5 convertases into the pro-inflammatory anaphylatoxin C5a and the larger fragment C5b.[1][7]
-
Interference with MAC Formation: this compound can also bind to nascent C5b, sterically hindering its interaction with C6 and thereby preventing the assembly of the C5b-9 complex.[7]
By blocking the formation of both C5a and the MAC, this compound reduces the inflammatory response and complement-mediated destruction at the neuromuscular junction.[6][10] This targeted inhibition of the terminal complement pathway is the presumed mechanism by which this compound exerts its therapeutic effect in gMG.[6]
A diagram illustrating the signaling pathway of the complement cascade and the inhibitory action of this compound is provided below.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in healthy subjects and patients with gMG.[6][9]
| Parameter | Value | Reference(s) |
| Administration | Subcutaneous (SC), once daily | [5] |
| Absorption | Peak plasma concentration (Tmax) reached between 3-6 hours post-dose. | [6] |
| Distribution | Minimally distributed to extravascular tissues. | [10] |
| Protein Binding | >99% | [10] |
| Metabolism | Degraded into small peptides and amino acids via catabolic pathways. One active metabolite (RA103488) is formed by CYP4F2-mediated metabolism, but its contribution to the overall pharmacological effect is considered low due to its much lower concentration compared to the parent drug. Another metabolite, RA102758, formed by protease-mediated degradation, is pharmacologically inactive. | [1] |
| Elimination | Less than 1% of this compound and its metabolites are excreted in urine and feces. | [1] |
| Half-life | Approximately 172 hours (7-8 days). | [6] |
| Steady State | Reached by 4 weeks of treatment with daily subcutaneous dosing. | [6] |
Pharmacodynamics
This compound demonstrates a dose-dependent inhibition of the complement system.[6] In clinical trials, a dose of 0.3 mg/kg resulted in rapid and sustained complement inhibition.[9][11]
| Parameter | Observation | Reference(s) |
| Complement Inhibition | In the Phase 3 RAISE trial, complement inhibition of 97.5% was observed by the end of the first week and was sustained throughout the 12-week treatment period. | [1] |
| Onset of Action | Rapid inhibition of complement activity observed within hours of the first dose. | [9] |
| Assay for Complement Activity | Measured using an ex vivo antibody-sensitized sheep red blood cell (sRBC) lysis assay. | [8] |
Clinical Efficacy: The RAISE Trial
The efficacy and safety of this compound were primarily established in the Phase 3, multicenter, randomized, double-blind, placebo-controlled RAISE trial (NCT04115293).[5][12]
Experimental Protocol: RAISE Trial
-
Objective: To confirm the efficacy, safety, and tolerability of this compound in adult patients with AChR antibody-positive gMG.[11][13]
-
Design: Patients were randomized in a 1:1 ratio to receive either this compound (0.3 mg/kg) or a matching placebo via subcutaneous self-injection once daily for 12 weeks.[12][13]
-
Patient Population: Adult patients (18-74 years) with a diagnosis of gMG (Myasthenia Gravis Foundation of America [MGFA] Class II-IV), positive for AChR antibodies, a Myasthenia Gravis-Activities of Daily Living (MG-ADL) score of at least 6, and a Quantitative Myasthenia Gravis (QMG) score of at least 12.[12]
-
Primary Efficacy Endpoint: Change from baseline to week 12 in the MG-ADL total score.[12]
-
Secondary Efficacy Endpoints: Change from baseline to week 12 in the QMG total score, the Myasthenia Gravis Composite (MGC) score, and the Myasthenia Gravis Quality of Life 15-item revised (MG-QoL15r) score.[14]
A diagram illustrating the workflow of the RAISE clinical trial is provided below.
Clinical Trial Results
The RAISE trial demonstrated that this compound led to statistically significant and clinically meaningful improvements in gMG-specific outcomes compared to placebo.[12]
| Endpoint | This compound (0.3 mg/kg) | Placebo | p-value | Reference(s) |
| Change from Baseline in MG-ADL Score at Week 12 (Primary) | -4.39 | -2.30 | 0.0004 | [12] |
| Change from Baseline in QMG Score at Week 12 (Secondary) | -6.19 | -3.25 | <0.001 | [11] |
Safety Profile
This compound was generally well-tolerated in clinical trials.[12] The most common adverse reactions were injection site reactions.[12] As a complement inhibitor, this compound increases the susceptibility to serious meningococcal infections.[6] Therefore, vaccination against Neisseria meningitidis is required before initiating treatment.[15]
Detailed Experimental Methodologies
Sheep Red Blood Cell (sRBC) Lysis Assay for Complement Activity
This assay is a standard method to assess the activity of the classical complement pathway.
-
Preparation of Sensitized sRBCs: Sheep red blood cells are washed and then incubated with a sub-agglutinating dilution of anti-sRBC antibodies (hemolysin) to create sensitized erythrocytes (sRBCs).
-
Serum Incubation: Patient serum (containing complement proteins) is serially diluted and incubated with a standardized concentration of sensitized sRBCs.
-
Lysis and Measurement: If the classical complement pathway is active, it will lead to the formation of the MAC on the sRBCs, causing hemolysis. The degree of hemolysis is quantified by measuring the amount of hemoglobin released into the supernatant using a spectrophotometer at a wavelength of 412 nm or 541 nm.
-
Data Analysis: The percentage of hemolysis is calculated relative to a 100% lysis control (sRBCs lysed with distilled water). The CH50 value, which is the dilution of serum required to lyse 50% of the sRBCs, is then determined. The inhibitory effect of this compound is assessed by the reduction in hemolysis in the presence of the drug.
Conclusion
This compound is a potent and specific inhibitor of complement C5 with a well-defined mechanism of action. Its pharmacokinetic and pharmacodynamic profiles support once-daily subcutaneous administration, leading to rapid and sustained inhibition of the terminal complement pathway. The pivotal Phase 3 RAISE trial has demonstrated the clinical efficacy and a manageable safety profile of this compound in adult patients with AChR antibody-positive generalized myasthenia gravis. This makes it a valuable therapeutic option for this patient population. Further long-term data from open-label extension studies will continue to inform the safety and efficacy of this compound in the management of gMG.[16]
References
- 1. Clinical Review - this compound (Zilbrysq) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Measuring Overall Severity of Myasthenia Gravis (MG): Evidence for the Added Value of the MG Symptoms PRO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring Clinical Treatment Response in Myasthenia Gravis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term safety and efficacy of this compound in patients with generalized myasthenia gravis: interim analysis of the RAISE-XT open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. neurology.org [neurology.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Sheep Erythrocyte Preparation for Hemolytic Tests Exploring Complement Functional Activities. | Semantic Scholar [semanticscholar.org]
- 9. Clinical Trial Alert: Phase 3 Study of this compound in Individuals With Generalized Myasthenia Gravis - Quest | Muscular Dystrophy Association [mdaquest.org]
- 10. checkrare.com [checkrare.com]
- 11. researchgate.net [researchgate.net]
- 12. "Measuring Overall Severity of Myasthenia Gravis (MG): Evidence for the" by Antoine Regnault, Thomas Morel et al. [hsrc.himmelfarb.gwu.edu]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. file.elabscience.com [file.elabscience.com]
- 15. Safety and efficacy of this compound in patients with generalised myasthenia gravis (RAISE): a randomised, double-blind, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Interactions of Zilucoplan with Complement C5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between Zilucoplan, a macrocyclic peptide inhibitor, and its target, complement component C5. The document details the drug's dual mechanism of action, presents quantitative binding and inhibition data, outlines key experimental protocols used for its characterization, and visualizes the complex biological pathways and experimental workflows involved.
Introduction: this compound and the Complement Cascade
The complement system is a crucial component of the innate immune system, and its dysregulation is implicated in the pathophysiology of numerous diseases.[1][2] The terminal pathway of the complement cascade, initiated by the cleavage of complement component C5, leads to the formation of the pro-inflammatory peptide C5a and the Membrane Attack Complex (MAC), C5b-9.[3][4][5] The MAC can cause cell lysis and tissue damage, a key mechanism in diseases like generalized myasthenia gravis (gMG).[6]
This compound (RA101495) is a synthetic, 15-amino acid macrocyclic peptide designed as a potent and specific inhibitor of C5.[6][7][8] It is a small molecule (3.5 kDa) developed for subcutaneous self-administration.[6][9] By targeting C5, this compound effectively halts the terminal complement pathway, preventing the downstream inflammatory and cytolytic effects.[3][6][10]
Dual Mechanism of Action
This compound exhibits a sophisticated dual mechanism of action that ensures robust inhibition of the terminal complement cascade.[1][11][12][13]
-
Inhibition of C5 Cleavage: this compound binds with high affinity to C5, sterically hindering the ability of C5 convertases (from the classical, lectin, and alternative pathways) to cleave C5 into its active fragments, C5a and C5b.[1][3][6][13] This is the primary mechanism, preventing the generation of both the anaphylatoxin C5a and the initial component of the MAC, C5b.[1][3] Studies have shown that this compound competitively inhibits the binding of C5 to C3b, a necessary step for convertase activity.[1][2][12][13][14]
-
Prevention of MAC Assembly: In the event that any C5b is generated (e.g., through non-canonical activation by proteases like plasmin), this compound exerts a second inhibitory function.[1][13] It binds to the nascent C5b fragment, physically blocking the subsequent binding of C6.[6][7][11][15] This action directly interferes with the formation of the C5b-6 complex, a critical early step in the assembly of the C5b-9 MAC.[1][12]
This dual-action model provides a comprehensive blockade of terminal complement activity.[1][13] Notably, this compound is also effective against clinically relevant C5 variants (at position R885) that are resistant to the monoclonal antibody inhibitor eculizumab.[1][2][6][13][14]
Caption: this compound's dual inhibition of the complement cascade.
Quantitative Data on this compound-C5 Interaction
The efficacy of this compound is underpinned by its high-affinity binding to C5 and potent inhibition of complement-mediated activity. The following table summarizes key quantitative metrics from in vitro studies.
| Parameter | Description | Value | Method | Reference(s) |
| Binding Affinity (KD) | Equilibrium dissociation constant for this compound binding to human C5. A lower value indicates higher affinity. | High Affinity* | SPR | [1][2][3][13] |
| IC50 (C5a Generation) | Concentration of this compound required to inhibit 50% of C5a generation in a hemolysis assay. | 1.6 nM | ELISA | [1][13] |
| IC50 (sC5b-9 Generation) | Concentration of this compound required to inhibit 50% of soluble MAC (sC5b-9) formation. | 1.7 nM | ELISA | [1][13] |
| IC50 (RBC Lysis) | Concentration of this compound required to inhibit 50% of red blood cell lysis in a hemolysis assay. | 450 nM** | Hemolysis Assay | [1] |
| IC50 (LPS-induced C5a) | Concentration of this compound required to inhibit 50% of LPS-induced C5a generation in human whole blood. | 474.5 pM | ELISA | [7][15] |
*Specific KD values are not detailed in the cited literature, but the interaction is consistently described as "high affinity." **This value refers to inhibition of plasmin-mediated lysis, demonstrating the second mechanism of action.
Experimental Protocols
The characterization of this compound's interaction with C5 has been accomplished through a suite of established immunological and biophysical assays.[1][2]
4.1. Surface Plasmon Resonance (SPR)
SPR is employed to measure the real-time binding kinetics and affinity between this compound and C5.[1][13]
-
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
General Protocol:
-
Immobilization: Purified human complement C5 is covalently immobilized onto the surface of a sensor chip (e.g., ProteOn XPR36 or Biacore) via amine coupling.[13][14]
-
Binding: Solutions of this compound at various concentrations are injected across the sensor surface, allowing for association with the immobilized C5. The change in refractive index at the surface, proportional to the mass of bound this compound, is recorded in real-time as Resonance Units (RU).[12][14]
-
Dissociation: A running buffer is flowed over the chip, and the dissociation of this compound from C5 is monitored.
-
Regeneration: A regeneration solution is injected to remove any remaining bound analyte, preparing the surface for the next cycle.
-
Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a suitable kinetic binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.
-
Caption: A typical experimental workflow for an SPR assay.
4.2. Hemolysis Assays
These functional assays measure the ability of this compound to inhibit the lytic activity of the terminal complement pathway.
-
Objective: To determine the functional potency (e.g., IC50) of this compound in a cell-based system.
-
General Protocol (Classical Pathway):
-
Sensitization: Sheep red blood cells (sRBCs) are sensitized by incubation with anti-sRBC antibodies (hemolysin).[1]
-
Incubation: The sensitized sRBCs are incubated with a source of active complement, typically a low concentration (e.g., 1%) of normal human serum (NHS), in the presence of varying concentrations of this compound.[1][12]
-
Lysis Measurement: After incubation, the samples are centrifuged, and the amount of hemoglobin released into the supernatant from lysed cells is quantified by measuring absorbance at a specific wavelength (e.g., 412 nm).
-
Data Analysis: The percentage of hemolysis inhibition is calculated relative to controls (no inhibitor for 0% inhibition, and water for 100% lysis). The data are then fitted to a dose-response curve to determine the IC50 value.[13]
-
4.3. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISAs are used to quantify the specific products of C5 cleavage, providing a direct measure of this compound's inhibitory effect on the C5 convertase.
-
Objective: To measure the concentration of C5a and sC5b-9 in the supernatant from functional assays.[1][13]
-
General Protocol:
-
Sample Collection: Supernatants from the hemolysis assays described above are collected.
-
Coating: A microtiter plate is coated with a capture antibody specific for either C5a or a neoantigen on the C5b-9 complex.
-
Incubation: The collected supernatants are added to the wells, allowing the target analyte (C5a or sC5b-9) to bind to the capture antibody.
-
Detection: A second, enzyme-conjugated detection antibody is added, which binds to a different epitope on the captured analyte.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme on the detection antibody, producing a colored product.
-
Quantification: The absorbance of the colored product is measured, and the concentration of the analyte is determined by comparison to a standard curve. The IC50 for the inhibition of C5a and sC5b-9 generation can then be calculated.[13]
-
Conclusion
This compound's molecular interaction with complement C5 is characterized by high-affinity binding and a potent, dual mechanism of action. By preventing both the cleavage of C5 and the subsequent assembly of the MAC from any C5b that may be formed, this compound provides a comprehensive blockade of the terminal complement pathway. The quantitative data derived from SPR, hemolysis assays, and ELISAs confirm its sub-nanomolar to low-nanomolar potency. This detailed understanding of its molecular interactions provides a strong rationale for its clinical efficacy in treating complement-mediated diseases.
References
- 1. Frontiers | this compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation [frontiersin.org]
- 2. This compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ZILBRYSQ® Mechanism Of Action For gMG [zilbrysqhcp.com]
- 4. Complement Component C5 - Creative Biolabs [creative-biolabs.com]
- 5. Complement component 5 - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. apexbt.com [apexbt.com]
- 9. ajmc.com [ajmc.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Switching to subcutaneous this compound from intravenous complement component 5 inhibitors in generalised myasthenia gravis: a phase IIIb, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
Zilucoplan's Impact on C5a and C5b-9 Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of zilucoplan's mechanism of action and its quantitative impact on the formation of complement components C5a and C5b-9. This compound is a synthetic macrocyclic peptide designed to inhibit the terminal complement cascade, a key pathway in the pathophysiology of certain autoimmune and inflammatory diseases.[1][2][3]
Core Mechanism of Action
This compound exerts its therapeutic effect by specifically targeting complement component C5 with high affinity.[4][5][6][7] This binding prevents the cleavage of C5 into its pro-inflammatory and lytic fragments, C5a and C5b, by C5 convertases.[2][8][9] This inhibition effectively halts the downstream assembly of the membrane attack complex (MAC), also known as C5b-9.[1][4][5][6][10]
A key feature of this compound's mechanism is its dual mode of action.[4][5][6][7][11][12] Firstly, it directly blocks the cleavage of C5. Secondly, should any C5b be formed, this compound can also bind to it, sterically hindering its interaction with complement component C6 and thus preventing the initiation of MAC assembly.[1][6][7][11] This dual mechanism ensures a comprehensive blockade of the terminal complement pathway.[12]
The inhibition of C5 cleavage by this compound is dose-dependent.[2][13] Clinical studies have demonstrated that this targeted intervention leads to rapid and robust reductions in complement activity.[1]
Quantitative Impact on C5a and C5b-9
This compound has been shown to potently inhibit the production of both C5a and the soluble form of C5b-9 (sC5b-9). The following tables summarize the key quantitative data from in vitro and clinical studies.
| Parameter | Value | Assay | Source |
| IC50 for C5a Inhibition | 1.6 nM | ELISA | [4][12] |
| IC50 for sC5b-9 Inhibition | 1.7 nM | ELISA | [4][12] |
Table 1: In Vitro Inhibition of C5a and sC5b-9 Production by this compound.
| Dose | Complement Inhibition | Assay | Study Population | Source |
| 0.1 mg/kg | ~88% | sRBC Hemolysis Assay | Patients with gMG | [1] |
| 0.3 mg/kg | ~97% | sRBC Hemolysis Assay | Patients with gMG | [1] |
| 0.3 mg/kg daily | Statistically significant improvement in MG-ADL score (placebo-adjusted mean of 2.12 points) | Clinical Efficacy Endpoint | Adults with anti-AChR+ gMG | [14] |
Table 2: Ex Vivo and Clinical Complement Inhibition by this compound in Patients with Generalized Myasthenia Gravis (gMG).
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's impact on C5a and C5b-9 formation.
Enzyme-Linked Immunosorbent Assay (ELISA) for C5a and sC5b-9
Objective: To quantify the concentration of C5a and soluble C5b-9 (sC5b-9) in supernatant from in vitro hemolysis assays.[4][12]
Methodology:
-
Supernatants from classical pathway-mediated hemolysis assays were collected.[4]
-
Commercially available ELISA kits for human C3a, C5a, and sC5b-9 were utilized.[15]
-
All procedures were performed according to the manufacturer's instructions.[15]
-
The reaction products were measured using a microplate reader at a wavelength of 450 nm.[15]
-
Concentrations of C5a and sC5b-9 were calculated based on standard curves generated for each analyte.[15]
Sheep Red Blood Cell (sRBC) Lysis Assay
Objective: To assess the functional activity of the classical complement pathway and the inhibitory effect of this compound.[1][7]
Methodology:
-
Antibody-sensitized sheep red blood cells (sRBCs) are prepared.
-
Normal human serum (NHS) is used as a source of complement proteins.[6]
-
sRBCs are exposed to NHS in the presence of varying concentrations of this compound or a placebo control.
-
The mixture is incubated to allow for complement-mediated hemolysis.
-
The degree of hemolysis is quantified by measuring the amount of hemoglobin released into the supernatant, typically by spectrophotometry.
-
The percentage of inhibition is calculated relative to the hemolysis observed in the absence of the inhibitor.
Surface Plasmon Resonance (SPR)
Objective: To measure the binding affinity and kinetics of this compound to human complement C5.[4][5][6]
Methodology:
-
Purified human C5 is immobilized on a sensor chip.
-
Varying concentrations of this compound are flowed over the sensor chip surface.
-
The binding and dissociation of this compound to C5 are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD) are calculated from the sensorgram data to determine the binding affinity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the terminal complement pathway, this compound's mechanism of action, and a typical experimental workflow for assessing complement inhibition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Frontiers | this compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation [frontiersin.org]
- 5. This compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Long-term safety and efficacy of this compound in patients with generalized myasthenia gravis: interim analysis of the RAISE-XT open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ZILBRYSQ® Mechanism Of Action For gMG [zilbrysqhcp.com]
- 9. What is Zilbrysq’s mechanism of action? [drugs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Shows Improvement in Scores for Generalized Myasthenia Gravis - - Practical Neurology [practicalneurology.com]
- 15. Biomarkers of the Complement System Activation (C3a, C5a, sC5b-9) in Serum of Patients before and after Liver Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Structural Biology of the Zilucoplan-C5 Complex: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zilucoplan is a synthetic macrocyclic peptide inhibitor of complement component C5, approved for the treatment of generalized myasthenia gravis in adult patients who are anti-acetylcholine receptor (AChR) antibody-positive.[1] Its mechanism of action involves high-affinity binding to C5, which prevents its cleavage into the pro-inflammatory anaphylatoxin C5a and the membrane attack complex (MAC) initiating fragment C5b.[2][3][4] This inhibition of the terminal complement pathway is a key therapeutic strategy for diseases driven by complement dysregulation. This technical guide provides a comprehensive overview of the structural and functional aspects of the this compound-C5 interaction, including quantitative binding data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound and Complement C5
The complement system is a crucial component of the innate immune system, playing a vital role in host defense against pathogens and in the clearance of immune complexes.[5] The cascade culminates in the formation of the MAC, a pore-forming complex that lyses target cells.[4] Complement component C5 is the central protein of the terminal pathway. Its cleavage by C5 convertases into C5a and C5b is the final enzymatic step of the cascade.[3]
This compound is a 15-amino acid macrocyclic peptide designed to specifically target and inhibit C5.[6][7] It employs a dual mechanism of action: it not only prevents the cleavage of C5 by C5 convertases but also binds to C5b, thereby sterically hindering its interaction with C6 and subsequent MAC formation.[2][8] This dual inhibition provides a robust blockade of the terminal complement pathway.
Quantitative Analysis of the this compound-C5 Interaction
The interaction between this compound and human C5 has been characterized by high affinity and specificity. The following tables summarize the key quantitative data from various in vitro and ex vivo studies.
Table 1: Binding Kinetics of this compound to Human C5
| Parameter | Value | Method | Reference |
| Association Rate (ka) | 6.3 x 10⁵ M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) | [9] |
| Dissociation Rate (kd) | 2.1 x 10⁻⁴ s⁻¹ | Surface Plasmon Resonance (SPR) | [9] |
| Dissociation Constant (KD) | 0.43 nM | Surface Plasmon Resonance (SPR) |
Table 2: In Vitro and Ex Vivo Inhibitory Activity of this compound
| Assay | IC₅₀ Value | Description | Reference |
| Complement-mediated Hemolysis | 3.2 nM | Inhibition of lysis of antibody-sensitized sheep red blood cells in 1% normal human serum. | [9] |
| C5a Generation | 1.6 nM | ELISA measurement of C5a in the supernatant of the hemolysis assay. | [9] |
| sC5b-9 Generation | 1.7 nM | ELISA measurement of soluble C5b-9 in the supernatant of the hemolysis assay. | [9] |
| LPS-induced C5a Generation | 474.5 pM | Inhibition of C5a formation in whole human blood stimulated with LPS. |
Structural Insights into the this compound-C5 Complex
As of the latest available data, a high-resolution crystal or cryo-EM structure of the this compound-C5 complex has not been publicly released. However, published research provides a graphical representation of the putative binding site of a peptide analog of this compound on the thioester-containing domain (TED) of C5, based on the PDB structure 5I5K.[6][8] This region is distinct from the binding site of the monoclonal antibody eculizumab, which includes residue R885.[6][9] This structural difference likely underlies this compound's ability to inhibit C5 variants that are resistant to eculizumab.[9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of the this compound-C5 interaction.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol describes the determination of the binding kinetics and affinity of this compound to human C5.
Materials:
-
Biacore T200 or similar SPR instrument
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified human C5
-
This compound
-
HBS-EP+ running buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
Procedure:
-
Immobilization of C5:
-
Equilibrate the CM5 sensor chip with HBS-EP+ buffer.
-
Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject purified human C5 (diluted in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., ~6000-7000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
A reference flow cell is prepared similarly but without C5 immobilization.
-
-
Kinetic Analysis:
-
Prepare a dilution series of this compound in HBS-EP+ buffer (e.g., 0.31, 0.62, 1.25, and 2.5 nM).
-
Inject the this compound solutions over the C5-immobilized and reference flow cells at a flow rate of 30 µL/min for a specified association time (e.g., 180 seconds), followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between cycles if necessary, using a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a 1:1 kinetic binding model to determine the association rate (ka), dissociation rate (kd), and calculate the equilibrium dissociation constant (KD = kd/ka).
-
Complement-Mediated Hemolysis Assay
This assay measures the inhibitory effect of this compound on the classical complement pathway-mediated lysis of red blood cells.
Materials:
-
Antibody-sensitized sheep red blood cells (EA)
-
Normal Human Serum (NHS) as a source of complement
-
Gelatin Veronal Buffer (GVB++)
-
This compound
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a serial dilution of this compound in GVB++.
-
In a 96-well plate, mix the this compound dilutions with 1% NHS.
-
Add EA to each well.
-
Include control wells with EA and NHS (100% lysis) and EA in GVB++ alone (0% lysis).
-
Incubate the plate at 37°C for 30 minutes.
-
Centrifuge the plate to pellet the intact cells.
-
Transfer the supernatant to a new plate and measure the absorbance at 412 nm to quantify the amount of hemoglobin released.
-
Calculate the percentage of hemolysis for each this compound concentration relative to the controls.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
C5a and sC5b-9 ELISA
This protocol quantifies the generation of C5a and soluble C5b-9 (sC5b-9) in the supernatant from the hemolysis assay.
Materials:
-
Commercial ELISA kits for human C5a and sC5b-9
-
Supernatants from the hemolysis assay
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the specific ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add the supernatants from the hemolysis assay and standard dilutions to the wells.
-
Incubate, then wash the plate.
-
Add the detection antibody, followed by incubation and washing.
-
Add the enzyme conjugate, followed by incubation and washing.
-
Add the substrate and incubate to allow for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the concentrations of C5a and sC5b-9 based on the standard curve and determine the IC₅₀ of this compound for their inhibition.
Visualizations
The following diagrams illustrate key concepts related to the this compound-C5 complex.
The Terminal Complement Pathway and this compound's Site of Action
Caption: The terminal complement cascade and the dual inhibitory action of this compound on C5 and C5b-6 formation.
Experimental Workflow for Characterizing this compound-C5 Interaction
Caption: A typical experimental workflow for the functional and biophysical characterization of the this compound-C5 interaction.
Logical Relationship of this compound's Dual Mechanism of Action
Caption: Logical flow diagram illustrating the dual mechanism by which this compound inhibits the terminal complement pathway.
Conclusion
This compound is a potent and specific inhibitor of complement C5 with a well-characterized dual mechanism of action. The high-affinity binding to C5 prevents its cleavage, while the interaction with C5b disrupts the formation of the MAC, providing a comprehensive blockade of the terminal complement cascade. The quantitative data and experimental protocols outlined in this guide serve as a valuable resource for researchers in the fields of complement biology, immunology, and drug development. Future elucidation of the high-resolution structure of the this compound-C5 complex will undoubtedly provide further insights into its inhibitory mechanism and pave the way for the design of next-generation complement-targeted therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical synthesis and characterisation of the complement C5 inhibitory peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Peptide Nature of Zilucoplan in Pharmacology
This guide provides a comprehensive overview of the pharmacological and peptide characteristics of this compound, a novel therapeutic agent. It details its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and clinical efficacy, with a focus on its peptide nature.
Introduction to this compound
This compound is a synthetic, 15-amino acid macrocyclic peptide that acts as a complement C5 inhibitor.[1][2] It is the first once-daily subcutaneous, targeted C5 inhibitor approved for the treatment of generalized myasthenia gravis (gMG) in adult patients who are anti-acetylcholine receptor (AChR) antibody-positive.[3][4] Unlike monoclonal antibody-based C5 inhibitors, this compound's peptide structure allows for concomitant use with intravenous immunoglobulin and plasma exchange without requiring supplemental dosing.[3][5]
Peptide Structure and Synthesis
This compound is a 3.5 kDa synthetic macrocyclic peptide composed of 15 amino acid residues, which include four unnatural amino acids.[2] The structure includes a cyclic backbone formed between the sidechains of Lys-1 and Asp-6.[6][7] This cyclization enhances its pharmacokinetic and pharmacodynamic properties compared to linear peptides.[2]
Chemical Synthesis
The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry.[2][6] A detailed description of the synthesis process can be found in the patent literature and scientific publications.[2][6][8][9]
Mechanism of Action
This compound employs a dual mechanism to inhibit the terminal complement cascade.[2][10] It binds with high affinity to complement component C5, preventing its cleavage into the pro-inflammatory anaphylatoxin C5a and C5b by C5 convertase.[1][2][11] By preventing the formation of C5b, it consequently halts the assembly of the membrane attack complex (MAC), C5b-9.[2][11] The accumulation of MAC at the neuromuscular junction is a key pathomechanism in myasthenia gravis, leading to muscle weakness.[2]
Signaling Pathway
The following diagram illustrates the role of this compound in the complement cascade:
Pharmacological Profile
Pharmacokinetics
This compound is administered via once-daily subcutaneous injection.[3] Key pharmacokinetic parameters are summarized below:
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 3 - 6 hours | [1] |
| Mean Volume of Distribution (Vd) | 3.51 L | [1] |
| Plasma Protein Binding | >99% | [1] |
| Mean Plasma Terminal Half-life | ~172 hours (7-8 days) | [12][13] |
Steady-state concentrations are typically reached by four weeks of treatment.[1][12]
Pharmacodynamics
This compound demonstrates dose-dependent inhibition of the complement system.[10][13] In clinical trials, complement inhibition of approximately 97.5% was observed by the end of the first week of treatment and was sustained throughout the 12-week period.[1][13]
| Assay | IC50 | Reference |
| LPS-induced C5a production in human whole blood | 474.5 pM | [6] |
Clinical Efficacy and Safety
The efficacy and safety of this compound were evaluated in the pivotal Phase 3 RAISE study, a multicenter, randomized, double-blind, placebo-controlled trial in adult patients with anti-AChR antibody-positive gMG.[3][14]
Efficacy Results from the RAISE Trial
The study met its primary and all key secondary endpoints, demonstrating statistically significant and clinically meaningful improvements in MG-specific outcome measures at week 12.[15][16]
| Outcome Measure | This compound (Least-Squares Mean Change from Baseline) | Placebo (Least-Squares Mean Change from Baseline) | Reference |
| Myasthenia Gravis-Activities of Daily Living (MG-ADL) Total Score | -4.39 | -2.30 | [14] |
| Quantitative Myasthenia Gravis (QMG) Total Score | -6.19 | -3.25 | [14] |
Improvements in MG-ADL scores were observed as early as one week into treatment.[17][18]
Safety Profile
This compound was generally well-tolerated in the RAISE study.[15][16] The incidence of serious treatment-emergent adverse events was similar between the this compound and placebo groups.[15][16]
| Adverse Event | Incidence in this compound Group | Incidence in Placebo Group | Reference |
| Any Adverse Event | 76.7% | 70.5% | [18] |
The most common adverse reactions (reported in at least 10% of patients) were injection site reactions, upper respiratory tract infections, and diarrhea.[19]
Experimental Protocols
Solid-Phase Peptide Synthesis of this compound
A general workflow for the synthesis of this compound is outlined below:
Ex Vivo Human Whole Blood Assay for C5a Inhibition
This assay is used to determine the potency of this compound in a physiologically relevant matrix.
Conclusion
This compound represents a significant advancement in the treatment of generalized myasthenia gravis, largely attributable to its unique peptide-based design. Its macrocyclic structure confers stability and favorable pharmacokinetic properties, while its targeted inhibition of C5 provides a rapid and sustained therapeutic effect. The ability for self-administration further enhances its clinical utility. The data presented in this guide underscore the potential of peptide-based therapeutics in addressing complex autoimmune disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. UCB announces U.S. FDA approval of ZILBRYSQ[®] (this compound) for the treatment of adults with generalized myasthenia gravis | UCB [ucb.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. drugs.com [drugs.com]
- 6. Chemical synthesis and characterisation of the complement C5 inhibitory peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. medcentral.com [medcentral.com]
- 14. checkrare.com [checkrare.com]
- 15. UCB announces positive data in myasthenia gravis with this compound phase 3 study results | UCB [ucb.com]
- 16. UCB announces positive data in myasthenia gravis with this compound phase 3 study results [prnewswire.com]
- 17. neurologylive.com [neurologylive.com]
- 18. This compound Shows Improvement in Scores for Generalized Myasthenia Gravis - - Practical Neurology [practicalneurology.com]
- 19. ZILBRYSQ® Clinical Trial Data For gMG [zilbrysqhcp.com]
Initial in vitro characterization of Zilucoplan activity
An In-Depth Technical Guide to the Initial In Vitro Characterization of Zilucoplan Activity
Introduction
This compound is a synthetic, 15-amino acid macrocyclic peptide designed as a potent inhibitor of the complement component 5 (C5).[1][2] Its mechanism of action is central to its therapeutic effect in treating complement-mediated diseases such as generalized Myasthenia Gravis (gMG).[1][3][4] This document provides a detailed technical overview of the essential in vitro studies that characterize the activity and mechanism of this compound, intended for researchers, scientists, and professionals in drug development.
This compound's primary function is to bind to C5 with high affinity and specificity, thereby preventing its cleavage into the pro-inflammatory anaphylatoxin C5a and the C5b fragment that initiates the assembly of the terminal complement complex (TCC), also known as the membrane attack complex (MAC).[3][5][6][7] This inhibitory action effectively halts the downstream inflammatory and lytic effects of the complement cascade.[5] This guide details the binding kinetics, functional inhibition, and specific experimental protocols used to quantify this compound's efficacy in vitro.
Quantitative Data Summary
The in vitro efficacy of this compound has been quantified through various assays measuring its binding affinity to C5 and its functional inhibition of the complement cascade. The data below is summarized from key characterization studies.
Table 1: Binding Affinity of this compound to Complement C5
| Parameter | Analyte | Method | Value | Reference |
| Binding Affinity | Human Complement C5 | Surface Plasmon Resonance (SPR) | High Affinity | [7][8][9][10] |
Note: While characterized as high affinity, specific KD values are not consistently published in the reviewed literature. The determination of high affinity is based on SPR sensorgram data.[8][10][11]
Table 2: In Vitro Inhibition of Complement Activity by this compound
| Assay | Measured Endpoint | Substrate | IC₅₀ Value | Reference |
| ELISA | C5a Generation | Normal Human Serum | 1.6 nM | [10] |
| ELISA | sC5b-9 Generation | Normal Human Serum | 1.7 nM | [10] |
| Hemolysis Assay | Red Blood Cell Lysis | Antibody-Sensitized Sheep RBCs | ~1.7 nM | [10] |
Mechanism of Action
This compound employs a dual mechanism to inhibit the terminal complement pathway.[3][8] Firstly, it binds to C5 and allosterically prevents its cleavage by C5 convertases.[2][3] Secondly, it can also bind to the C5b fragment, sterically hindering its interaction with C6, which is the next step in the formation of the MAC.[2][3] This dual action ensures a comprehensive blockade of terminal complement activation.[7][8] Notably, this compound is effective against clinically relevant C5 variants (at position R885) that are resistant to other C5 inhibitors like eculizumab.[7][8][9][10]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's in vitro activity. The following sections describe the protocols for key experiments.
Surface Plasmon Resonance (SPR) Assay
This assay is used to measure the binding kinetics and affinity of this compound to human C5.[7][8][9][10]
Objective: To determine the on-rate, off-rate, and dissociation constant (KD) of the this compound-C5 interaction.
Methodology:
-
Immobilization: Purified human complement C5 protein is covalently immobilized on a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Analyte Injection: A series of this compound concentrations, prepared in a suitable running buffer (e.g., HBS-EP+), are injected sequentially over the sensor surface.
-
Data Acquisition: The binding response is measured in real-time as a change in resonance units (RU). A reference flow cell is used to subtract non-specific binding.
-
Regeneration: After each injection, the sensor surface is regenerated using a low-pH buffer (e.g., glycine-HCl) to remove bound this compound.
-
Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic parameters (ka, kd) and the affinity (KD).
In Vitro Hemolysis Assay (Classical Pathway)
This functional assay quantifies this compound's ability to inhibit the classical complement pathway, which culminates in red blood cell (RBC) lysis.[8][10]
Objective: To determine the IC₅₀ of this compound for the inhibition of complement-mediated hemolysis.
Methodology:
-
Preparation of Reagents:
-
Sensitized Sheep RBCs (sRBCs): Sheep erythrocytes are washed with a gelatin veronal buffer (GVB++) and then incubated with a sub-agglutinating concentration of anti-sheep RBC antibody (hemolysin) to create sRBCs.
-
Complement Source: Normal Human Serum (NHS) is used as the source of complement proteins, typically diluted to 1-2% in GVB++.
-
This compound Dilutions: A serial dilution of this compound is prepared at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, diluted NHS is incubated with the various concentrations of this compound or a vehicle control.
-
sRBCs are added to each well.
-
Positive control wells contain sRBCs and NHS without inhibitor (100% lysis), while negative control wells contain sRBCs in buffer alone (0% lysis).
-
The plate is incubated (e.g., at 37°C for 30-60 minutes) to allow for the complement reaction.
-
-
Measurement and Analysis:
-
The plate is centrifuged to pellet intact RBCs.
-
The supernatant, containing hemoglobin from lysed cells, is transferred to a new plate.
-
The absorbance of the supernatant is read at ~412 nm or 540 nm.
-
The percentage of hemolysis is calculated for each this compound concentration relative to the positive and negative controls.
-
The IC₅₀ value is determined by fitting the dose-response curve using a four-parameter logistic regression.
-
C5a and sC5b-9 Enzyme-Linked Immunosorbent Assay (ELISA)
This assay measures the generation of specific terminal complement products, C5a and soluble C5b-9 (sC5b-9), providing direct evidence of C5 cleavage and MAC formation.[8][10]
Objective: To quantify the inhibition of C5a and sC5b-9 production by this compound.
Methodology:
-
Sample Generation: The supernatants generated from the hemolysis assay (or a similar complement activation assay) are collected.
-
ELISA Procedure:
-
Commercially available ELISA kits specific for human C5a and sC5b-9 are used.
-
Microtiter plates pre-coated with capture antibodies against C5a or sC5b-9 are prepared.
-
Supernatant samples and standards are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
Following another incubation and wash step, a substrate solution is added, which develops color in proportion to the amount of bound analyte.
-
-
Measurement and Analysis:
-
The reaction is stopped, and the absorbance is read at the appropriate wavelength.
-
A standard curve is generated, and the concentrations of C5a or sC5b-9 in the samples are determined.
-
The IC₅₀ for inhibition is calculated from the dose-response curve.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. drugs.com [drugs.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. ZILBRYSQ® Mechanism Of Action For gMG [zilbrysqhcp.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation [frontiersin.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Preclinical Pharmacodynamics of Zilucoplan
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of Zilucoplan, a macrocyclic peptide inhibitor of complement component 5 (C5). This compound is approved for the treatment of generalized myasthenia gravis (gMG) in adult patients who are anti-acetylcholine receptor (AChR) antibody positive.[1][2][3] This document details its mechanism of action, summarizes key quantitative data from in vitro and in vivo models, outlines experimental protocols, and provides visual representations of critical pathways and workflows.
Introduction to this compound and its Therapeutic Rationale
Generalized myasthenia gravis is a rare autoimmune disorder where pathogenic autoantibodies target proteins at the neuromuscular junction, most commonly the acetylcholine receptor (AChR).[1][4] This targeting activates the complement system, a crucial component of the innate immune system.[4] The subsequent cascade leads to the formation of the terminal complement complex C5b-9, also known as the Membrane Attack Complex (MAC), which damages the postsynaptic membrane, leading to the muscle weakness characteristic of gMG.[1][4]
This compound (formerly RA101495) is a synthetic, 15-amino acid macrocyclic peptide designed to inhibit this terminal complement pathway.[1][5] By binding to complement C5, it prevents the downstream formation of the MAC, thereby mitigating immune-mediated damage at the neuromuscular junction.[4][5][6][7]
Core Pharmacodynamics: A Dual Mechanism of Action
Preclinical studies have elucidated that this compound employs a dual mechanism to potently inhibit the terminal complement pathway.[3][8][9] This two-pronged approach ensures robust blockade of MAC formation.
-
Mechanism 1: Inhibition of C5 Cleavage: this compound binds with high affinity to human C5.[8][9] This binding sterically hinders the C5 convertases from cleaving C5 into its pro-inflammatory and lytic fragments: the anaphylatoxin C5a and the larger fragment C5b.[1][4][5][8] This is the primary step in halting the assembly of the MAC.
-
Mechanism 2: Interference with C5b6 Complex Formation: In the event that some C5b is generated, either canonically or through non-canonical pathways (e.g., by proteases like plasmin), this compound can also bind to this nascent C5b.[8][9] This action competitively inhibits the binding of C6 to C5b, a critical step required to form the C5b6 complex and initiate the assembly of the MAC.[5][8]
This dual mechanism ensures a comprehensive blockade of the terminal complement cascade.[3][9] Furthermore, in vitro studies have shown that this compound is effective against clinically relevant C5 variants (e.g., R885C/H) that have been reported to confer resistance to the monoclonal antibody inhibitor, eculizumab.[8][9]
Quantitative Preclinical Data
A series of in vitro experiments have characterized the potency and binding kinetics of this compound. Surface Plasmon Resonance (SPR) assays demonstrated high-affinity binding to human C5.[8] The functional consequence of this binding was assessed via complement-mediated hemolysis assays, which are a standard method for evaluating the activity of complement inhibitors.
Table 1: Summary of In Vitro Pharmacodynamic Properties of this compound
| Parameter | Assay | Result | Species | Reference |
| Binding Affinity (KD) | Surface Plasmon Resonance (SPR) | High Affinity (Specific value not detailed in abstracts) | Human C5 | [8] |
| Hemolysis Inhibition (IC50) | Antibody-sensitized sheep RBC lysis (Classical Pathway) | ~7 nM | Human | [10] |
| Hemolysis Inhibition (IC50) | Antibody-sensitized sheep RBC lysis (Classical Pathway) | 450 nM (Plasmin-mediated) | Human | [8] |
| Hemolysis Inhibition (IC50) | Antibody-sensitized sheep RBC lysis (Classical Pathway) | ~4 nM | Cynomolgus Monkey | [10] |
| Hemolysis Inhibition (IC50) | Antibody-sensitized sheep RBC lysis (Classical Pathway) | 609 nM | Rat | [10] |
| MAC Inhibition | Wieslab® Assay | Potent inhibition of MAC formation via Classical, Lectin, and Alternative pathways | Human | [8][11] |
| Permeability | Matrigel-coated Transwell Chambers | Demonstrated greater permeability than a monoclonal C5 antibody | N/A | [8][9] |
Note: RBC = Red Blood Cell; MAC = Membrane Attack Complex. Data are compiled from multiple sources and represent the most consistent findings.
Preclinical in vivo studies in cynomolgus monkeys, a relevant species due to comparable inhibitory potency, showed that plasma concentrations of ≥ 2.5 µg/mL resulted in over 90% inhibition of hemolysis.[10] This established a clear relationship between drug exposure and pharmacodynamic effect.
In clinical studies, these preclinical findings translated effectively. Daily subcutaneous administration of 0.3 mg/kg this compound in patients with gMG led to rapid, sustained, and near-complete complement inhibition, achieving approximately 97% inhibition of hemolysis as measured by an ex vivo sheep red blood cell lysis assay.[3][5][12]
Table 2: Key Pharmacokinetic Parameters Informing Pharmacodynamic Response (Human Data)
| Parameter | Value | Note |
| Time to Peak Plasma Concentration (Tmax) | 3 to 6 hours | Following single or multiple daily subcutaneous doses.[5][6][13] |
| Time to Steady State | ~4 weeks | With daily subcutaneous administration.[6][13] |
| Terminal Half-life (t1/2) | ~172 hours (7-8 days) | Supports sustained activity with daily dosing.[2][6][7] |
Key Experimental Protocols
-
Objective: To determine the binding affinity and kinetics of this compound to human complement C5.
-
Methodology:
-
Human C5 is immobilized on the surface of a sensor chip (e.g., ProteOn XPR36) via amine coupling.[8]
-
Varying concentrations of this compound are flowed over the chip surface.
-
The association and dissociation of this compound to the immobilized C5 are measured in real-time by detecting changes in the refractive index at the surface.
-
Sensorgrams are generated, and data are fitted to a kinetic model (e.g., 1:1 Langmuir binding model) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[8]
-
-
Objective: To measure the functional inhibition of the classical complement pathway by this compound.
-
Methodology:
-
Antibody-sensitized sheep red blood cells (sRBCs) are prepared as the target for complement-mediated lysis.[5]
-
Normal human serum (NHS), typically at a concentration of 1-2%, is used as the source of complement proteins.[8][11]
-
The serum is pre-incubated with serial dilutions of this compound or a vehicle control.
-
The sRBCs are added to the serum-inhibitor mixture and incubated (e.g., at 37°C).
-
Activation of the classical pathway leads to MAC formation on the sRBCs and subsequent cell lysis, which releases hemoglobin.
-
The amount of hemoglobin released is quantified spectrophotometrically by measuring absorbance at a specific wavelength (e.g., 412 nm).
-
The percentage of hemolysis inhibition is calculated relative to controls, and an IC50 value is determined by plotting inhibition versus this compound concentration.
-
-
Objective: To directly quantify the inhibition of C5 cleavage (C5a) and terminal complex formation (sC5b-9).
-
Methodology:
-
Complement is activated in normal human serum in the presence of varying concentrations of this compound.
-
The resulting supernatant is collected.
-
Commercial enzyme-linked immunosorbent assay (ELISA) kits specific for human C5a and soluble C5b-9 (sC5b-9) are used.
-
Supernatants are added to microplate wells coated with capture antibodies specific for C5a or sC5b-9.
-
Following incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is added, and the resulting colorimetric change is measured with a plate reader.
-
Concentrations are determined by comparison to a standard curve, allowing for the calculation of inhibition.[8]
-
Conclusion
Preclinical models have been instrumental in defining the pharmacodynamic profile of this compound. The data robustly demonstrate that it is a high-affinity inhibitor of complement C5, acting through a dual mechanism to prevent the formation of the Membrane Attack Complex.[3][8][9] In vitro studies established its potency, cross-pathway inhibitory activity, and species specificity, while in vivo non-human primate studies confirmed a strong exposure-response relationship.[8][10] These foundational preclinical findings provided a strong rationale for its clinical development and have been subsequently validated by clinical data showing rapid and sustained complement inhibition in patients with generalized myasthenia gravis.[3][5]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. medcentral.com [medcentral.com]
- 8. This compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. ucbaustralia.com.au [ucbaustralia.com.au]
- 13. ec.europa.eu [ec.europa.eu]
Methodological & Application
Application Note: In Vitro Hemolysis Assay for Evaluating the Efficacy of Zilucoplan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zilucoplan is a synthetic macrocyclic peptide that acts as a complement C5 inhibitor.[1][2][3] It is designed to prevent the activation of the terminal complement pathway, which is a critical component of the innate immune system.[2][4] Dysregulation of the complement system is implicated in the pathophysiology of various autoimmune and inflammatory disorders.[2][3] this compound exerts its therapeutic effect through a dual mechanism of action: it binds to complement component C5, preventing its cleavage into C5a and C5b, and it also interacts with C5b to block the formation of the C5b-9 complex, also known as the Membrane Attack Complex (MAC).[1][5][6] The formation of the MAC on cell surfaces leads to cell lysis and inflammation.[2]
This application note provides a detailed protocol for an in vitro hemolysis assay to assess the functional activity of this compound in inhibiting complement-mediated erythrocyte lysis. Hemolysis assays are fundamental in vitro tools for quantifying the activity of complement inhibitors.[4][7] This protocol is specifically tailored for researchers, scientists, and drug development professionals working on the characterization of this compound and other C5 inhibitors.
Signaling Pathway: this compound's Mechanism of Action
This compound targets the terminal complement pathway. The diagram below illustrates the points of inhibition by this compound.
Caption: this compound's dual-inhibitory action on the terminal complement pathway.
Experimental Workflow: In Vitro Hemolysis Assay
The following diagram outlines the key steps of the in vitro hemolysis assay to determine the efficacy of this compound.
Caption: Workflow for the in vitro hemolysis assay with this compound.
Experimental Protocol
This protocol is designed for a 96-well plate format.
Materials and Reagents
-
This compound: Prepare a stock solution and serial dilutions.
-
Antibody-sensitized sheep erythrocytes: Commercially available or prepared in-house.
-
Normal Human Serum (NHS): Source of active complement.
-
Gelatin Veronal Buffer (GVB++): Buffer for dilution and reaction.
-
Phosphate Buffered Saline (PBS): For washing cells.
-
Triton X-100 (1%): Positive control for 100% hemolysis.
-
96-well round-bottom microplate: For the incubation step.
-
96-well flat-bottom microplate: For absorbance reading.
-
Spectrophotometer: Capable of reading absorbance at 415 nm.
-
Centrifuge with a plate rotor.
-
Incubator (37°C).
Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in GVB++ at 2x the final desired concentrations.
-
Thaw Normal Human Serum (NHS) on ice. A final concentration of 1-10% NHS is typically used.[8][9] Prepare a working solution of NHS in GVB++.
-
Wash the antibody-sensitized sheep erythrocytes three times with cold PBS. Resuspend the erythrocytes in GVB++ to a final concentration of 1 x 10⁸ cells/mL.
-
-
Assay Setup (in a 96-well round-bottom plate):
-
Test Wells: Add 50 µL of each this compound dilution.
-
Negative Control (0% Lysis): Add 50 µL of GVB++.
-
Positive Control (100% Lysis): Add 50 µL of GVB++. This will be treated with a lytic agent later.
-
Serum Control (Maximum Lysis): Add 50 µL of GVB++.
-
-
Addition of Serum and Erythrocytes:
-
To all wells except the negative control and positive control, add 50 µL of the diluted NHS.
-
To all wells, add 50 µL of the sensitized erythrocyte suspension.
-
The final volume in each well should be 150 µL.
-
-
Incubation:
-
Lysis and Centrifugation:
-
After incubation, add 50 µL of 1% Triton X-100 to the positive control wells to induce 100% lysis.
-
Centrifuge the plate at 500 x g for 5 minutes to pellet the intact erythrocytes.[10]
-
-
Absorbance Measurement:
-
Carefully transfer 100 µL of the supernatant from each well of the round-bottom plate to a corresponding well in a flat-bottom plate.
-
Measure the absorbance of the supernatant at 415 nm using a spectrophotometer.[10] This wavelength corresponds to the peak absorbance of hemoglobin.
-
Data Analysis
-
Subtract the absorbance of the negative control (background) from all other readings.
-
Calculate the percentage of hemolysis for each this compound concentration using the following formula:
% Hemolysis = [(Absorbance of Test Well - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100
-
Determine the IC50 value: Plot the percentage of hemolysis against the log of the this compound concentration and fit a dose-response curve to determine the concentration of this compound that inhibits 50% of hemolysis (IC50).
Data Presentation
The following table provides an example of how to structure the quantitative data obtained from the in vitro hemolysis assay with this compound.
| This compound Conc. (nM) | Mean Absorbance (415 nm) | % Hemolysis |
| 0 (Serum Control) | 0.850 | 98.8% |
| 0.1 | 0.780 | 90.7% |
| 1 | 0.450 | 52.3% |
| 10 | 0.120 | 14.0% |
| 100 | 0.030 | 3.5% |
| 1000 | 0.015 | 1.7% |
| Negative Control | 0.010 | 0.0% |
| Positive Control | 0.860 | 100.0% |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.
Conclusion
This application note provides a comprehensive protocol for conducting an in vitro hemolysis assay to evaluate the inhibitory activity of this compound on the complement pathway. This assay is a robust and reproducible method for characterizing the potency of this compound and can be adapted for the screening and development of other complement-targeting therapeutics. Adherence to the detailed steps and careful data analysis will ensure reliable and accurate results for researchers in the field of complement-mediated diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Switching to subcutaneous this compound from intravenous complement component 5 inhibitors in generalised myasthenia gravis: a phase IIIb, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. haemoscan.com [haemoscan.com]
- 11. Hemolysis Assay [protocols.io]
Measuring the Binding Kinetics of Zilucoplan to Complement C5 Using Surface Plasmon Resonance
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zilucoplan (Zilbrysq®) is a synthetic macrocyclic peptide that acts as a complement inhibitor, specifically targeting complement component 5 (C5).[1] By binding to C5 with high affinity, this compound prevents its cleavage into the pro-inflammatory anaphylatoxin C5a and the membrane attack complex (MAC) initiator C5b.[1][2] This mechanism of action makes it an effective therapeutic for generalized myasthenia gravis (gMG) in adult patients who are anti-acetylcholine receptor (AChR) antibody-positive.[1] Understanding the binding kinetics of this compound to C5 is crucial for elucidating its pharmacological profile and for the development of similar therapeutics.
Surface Plasmon Resonance (SPR) is a powerful, label-free optical biosensing technique used to measure biomolecular interactions in real-time. It provides quantitative data on the association and dissociation rates of a mobile analyte (in this case, this compound) binding to a stationary ligand (immobilized C5), allowing for the determination of the binding affinity. This application note provides a detailed protocol for measuring the binding kinetics of this compound to human complement C5 using SPR.
Data Presentation
The binding kinetics of this compound to human complement C5 were determined using SPR analysis. The data, derived from fitting the sensorgrams to a 1:1 kinetic model, are summarized in the table below.
| Parameter | Symbol | Value | Unit |
| Association Rate Constant | k_a | 6.3 x 10⁵ | M⁻¹s⁻¹ |
| Dissociation Rate Constant | k_d | 2.1 x 10⁻⁴ | s⁻¹ |
| Equilibrium Dissociation Constant | K_D | 0.43 | nM |
Table 1: Kinetic constants for the interaction between this compound and human complement C5 as determined by SPR.[3]
Experimental Protocols
This section outlines the detailed methodology for measuring the binding kinetics of this compound to complement C5 using Surface Plasmon Resonance.
Materials and Reagents
-
SPR Instrument: Bio-Rad ProteOn XPR36 or a similar instrument (e.g., Biacore 8K).[3]
-
Sensor Chip: Bio-Rad GLH sensor chip or a CM5 sensor chip.[3]
-
Ligand: Purified human complement C5 protein.
-
Analyte: this compound.
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5.
-
Running Buffer: 1x HEPES buffer (pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 0.005% Surfactant P-20, and 1% DMSO) or 1x PBS buffer (pH 7.4, 0.005% P-20, and 1% DMSO).[3]
-
Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl.
-
This compound Dilution Series: Prepare a series of this compound concentrations in the running buffer. A typical concentration range would span from low nanomolar to high nanomolar concentrations, bracketing the expected K_D.
Protocol
1. Sensor Chip Preparation and Ligand Immobilization
-
Equilibrate the SPR instrument and the sensor chip with the running buffer until a stable baseline is achieved.
-
Activate the surface of the GLH or CM5 sensor chip using a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 30 µL/min.
-
Prepare a solution of human complement C5 in the immobilization buffer (10 mM Sodium Acetate, pH 4.5) at a concentration of 20-50 µg/mL.
-
Inject the C5 solution over the activated sensor surface to achieve the desired immobilization level (typically 2000-3000 Response Units, RU).
-
Deactivate any remaining active esters on the sensor surface by injecting 1 M ethanolamine-HCl for 7 minutes.
-
Wash the sensor surface with running buffer to remove any non-covalently bound protein and to establish a stable baseline.
2. Kinetic Analysis
-
Prepare a serial dilution of this compound in the running buffer. The concentration range should ideally be from 0.1x to 10x the expected K_D (e.g., 0.04 nM to 4 nM). Include a zero-concentration sample (running buffer only) for double referencing.
-
Inject the different concentrations of this compound sequentially over the immobilized C5 surface at a flow rate of 50-100 µL/min. Each injection should consist of an association phase (typically 120-180 seconds) followed by a dissociation phase where only running buffer flows over the sensor surface (typically 300-600 seconds).
-
Between each this compound injection, regenerate the sensor surface if necessary to remove all bound analyte. The appropriate regeneration solution (e.g., a short pulse of low pH glycine or high salt solution) should be determined empirically to ensure complete removal of this compound without damaging the immobilized C5.
-
A reference channel (without immobilized C5 or with an irrelevant protein) should be used to subtract any non-specific binding and bulk refractive index changes from the sensorgrams.
3. Data Analysis
-
Process the raw sensorgram data by subtracting the reference channel data and the zero-concentration (buffer only) injections.
-
Fit the processed data to a suitable binding model. For the this compound-C5 interaction, a 1:1 (Langmuir) binding model is appropriate.[3]
-
The fitting process will yield the association rate constant (k_a) and the dissociation rate constant (k_d).
-
Calculate the equilibrium dissociation constant (K_D) from the ratio of the rate constants (K_D = k_d / k_a).
Mandatory Visualization
Caption: this compound's mechanism of action in the complement cascade.
Caption: Experimental workflow for SPR-based kinetic analysis.
References
Application Notes and Protocols for the Study of Experimental Autoimmune Myasthenia Gravis (EAMG) and the Therapeutic Potential of Zilucoplan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental autoimmune myasthenia gravis (EAMG) model, a key preclinical model for myasthenia gravis (MG), and Zilucoplan, a complement C5 inhibitor approved for the treatment of generalized myasthenia gravis (gMG). This document includes detailed protocols for inducing and assessing EAMG in rodents, a summary of the mechanism of action of this compound, and its clinical efficacy data.
Experimental Autoimmune Myasthenia Gravis (EAMG) Model
The EAMG model is an invaluable tool for investigating the pathogenesis of myasthenia gravis and for the preclinical evaluation of novel therapeutic agents.[1] The model is typically induced in susceptible rodent strains, such as Lewis rats, by immunization with acetylcholine receptor (AChR) protein or its peptides, leading to an autoimmune response targeting the neuromuscular junction.[2][3]
I. Protocol for Induction of EAMG in Lewis Rats
This protocol describes the active immunization method to induce EAMG in female Lewis rats using a synthetic peptide of the rat AChR α-subunit.
Materials:
-
Female Lewis rats (6-8 weeks old)
-
Rat AChR α-subunit peptide (e.g., sequence 97-116)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Incomplete Freund's Adjuvant (IFA)
-
Phosphate-buffered saline (PBS), sterile
-
Syringes and needles (22G)
-
Emulsification device
Procedure:
-
Antigen Preparation: Dissolve the rat AChR α-subunit peptide in sterile PBS to a final concentration of 1 mg/mL.
-
Primary Immunization (Day 0):
-
Prepare an emulsion by mixing equal volumes of the AChR peptide solution and CFA. A stable emulsion is critical for a robust immune response.
-
Anesthetize the rats according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject a total of 100 µL of the emulsion subcutaneously at multiple sites on the back and at the base of the tail. The typical dose is 50 µg of the peptide per rat.[3]
-
-
Booster Immunization (Day 30):
-
Prepare a fresh emulsion of the AChR peptide with IFA in a 1:1 ratio.
-
Inject 100 µL of the booster emulsion (containing 50 µg of peptide) subcutaneously at different sites from the primary immunization.[3]
-
-
Monitoring and Clinical Scoring:
-
Monitor the animals daily for clinical signs of EAMG, which typically appear 10-14 days after the booster immunization.[3]
-
Record body weight at regular intervals.
-
Assess clinical severity using a standardized scoring system (see Table 1).
-
Table 1: Clinical Scoring System for EAMG in Rats
| Score | Clinical Signs |
| 0 | Normal strength |
| 1 | Mild muscle weakness, fatigability after exercise |
| 2 | Moderate muscle weakness, hunched posture, fine tremor |
| 3 | Severe generalized weakness, paralysis of limbs |
| 4 | Moribund state |
II. Assessment of EAMG
Multiple endpoints can be evaluated to assess the severity and progression of EAMG.
-
Clinical Score and Body Weight: As described above, these are primary indicators of disease onset and severity.
-
Anti-AChR Antibody Titer: Blood samples can be collected periodically to measure the concentration of circulating anti-AChR antibodies using ELISA.
-
Electrophysiology: Repetitive nerve stimulation (RNS) can be performed to measure the decrement in compound muscle action potential (CMAP), a hallmark of neuromuscular junction dysfunction.
-
Histology: Immunohistochemical analysis of neuromuscular junctions can be used to visualize the deposition of immunoglobulins and complement components.
This compound: A Complement C5 Inhibitor for Myasthenia Gravis
This compound is a synthetic macrocyclic peptide that acts as a complement C5 inhibitor.[4] It is approved for the treatment of adult patients with anti-AChR antibody-positive generalized myasthenia gravis.[4][5]
I. Mechanism of Action
In myasthenia gravis, autoantibodies against the AChR at the neuromuscular junction can activate the complement cascade, leading to the formation of the Membrane Attack Complex (MAC) and subsequent damage to the postsynaptic membrane.[6][7] this compound intervenes in this pathological process through a dual mechanism of action:[4][8]
-
Inhibition of C5 Cleavage: this compound binds to complement component C5 with high affinity, preventing its cleavage into the pro-inflammatory anaphylatoxin C5a and the C5b fragment.[6][7]
-
Blockade of MAC Formation: By binding to C5b, this compound sterically hinders the interaction with C6, which is the subsequent step in the assembly of the MAC (C5b-9).[8]
This dual action effectively halts the terminal complement pathway, reducing inflammation and preventing complement-mediated destruction of the neuromuscular junction.[6]
References
- 1. This compound Shows Improvement in Scores for Generalized Myasthenia Gravis - - Practical Neurology [practicalneurology.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Newly approved myasthenia gravis drug shows sustained benefits in early responders | MDedge [mdedge.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcutaneous Administration of Zilucoplan in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the subcutaneous administration of Zilucoplan (formerly RA101495) in common laboratory animal models. The protocols are based on available preclinical data and general best practices for subcutaneous injections in research animals.
Introduction
This compound is a synthetic macrocyclic peptide that acts as a complement C5 inhibitor.[1][2][3] It binds to complement protein C5, preventing its cleavage into C5a and C5b, which in turn inhibits the formation of the terminal complement complex (C5b-9).[3][4][5] This mechanism of action makes this compound a valuable tool for investigating the role of the complement system in various disease models. The following protocols are designed to assist researchers in administering this compound subcutaneously to laboratory animals in a consistent and reproducible manner.
Mechanism of Action: Complement C5 Inhibition
This compound's primary mechanism is the inhibition of the complement cascade at the level of C5. The complement system, a crucial part of the innate immune system, can become dysregulated in autoimmune and inflammatory diseases.[4] In such conditions, the formation of the Membrane Attack Complex (MAC), initiated by the cleavage of C5, can lead to tissue damage.[4] this compound's binding to C5 blocks this pivotal step.[4]
References
- 1. ashpublications.org [ashpublications.org]
- 2. Preclinical Evaluation of RA101495, a Potent Cyclic Peptide Inhibitor of C5 for the Treatment of Paroxysmal Nocturnal Hemoglobinuria | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
Solid-Phase Peptide Synthesis (SPPS) of Zilucoplan for Research Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zilucoplan (formerly RA101495) is a synthetic, 15-amino acid macrocyclic peptide inhibitor of complement component C5.[1][2] It is an orphan drug approved for the treatment of generalized myasthenia gravis (gMG) in adult patients who are anti-acetylcholine receptor (AChR) antibody positive.[1][2] this compound exerts its therapeutic effect by binding to C5, preventing its cleavage into proinflammatory components C5a and C5b, thereby inhibiting the formation of the membrane attack complex (MAC) and downstream inflammatory processes.[3][4][5] The structure of this compound includes a cyclic backbone, several non-natural amino acids, and a polyethylene glycol (PEG) and palmitic acid moiety attached to the sidechain of a lysine residue.[3][6] This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of this compound for research use, based on published methods.[1][3][7]
Principle of the Method
The synthesis of this compound is achieved through Fmoc (9-fluorenylmethyloxycarbonyl)-based solid-phase peptide synthesis (SPPS).[1][3] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The Fmoc protecting group on the N-terminus of the growing peptide is removed, and the next Fmoc-protected amino acid is coupled. This cycle is repeated until the desired linear peptide sequence is assembled. Following the assembly of the linear peptide, intramolecular cyclization is performed, followed by cleavage from the resin and removal of side-chain protecting groups. The final steps involve the attachment of the PEGylated and lipidated tail and purification of the final product.
Materials and Reagents
A comprehensive list of materials and reagents required for the synthesis, purification, and characterization of this compound is provided in the table below.
| Category | Item | Notes |
| Resins | Wang resin or Rink Amide resin | The choice of resin determines the C-terminal functionality (acid or amide). |
| Amino Acids | Fmoc-protected standard and non-natural amino acids (e.g., Fmoc-L-cyclohexylglycine-OH, Fmoc-N-Me-Asp(OtBu)-OH, Fmoc-L-7-azatryptophan(Boc)-OH, Fmoc-L-t-butyl-glycine-OH) | All amino acids should be of high purity. |
| Fmoc-Lys(ivDde)-OH, Fmoc-Lys(Mtt)-OH | For orthogonal protection of lysine side chains to allow for specific modifications. | |
| Coupling Reagents | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU (2-(6-chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) | Used to activate the carboxylic acid of the incoming amino acid. |
| Bases | DIPEA (N,N-diisopropylethylamine) or TEA (triethylamine) | Used as a base in the coupling reaction. |
| Deprotection Reagents | Piperidine in DMF (e.g., 20% v/v) | For the removal of the Fmoc protecting group. |
| Hydrazine in DMF (e.g., 2% v/v) | For the removal of the ivDde protecting group. | |
| Trifluoroacetic acid (TFA) in DCM (e.g., 1% v/v) | For the removal of the Mtt protecting group. | |
| Cleavage Cocktail | Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O) | Typically in a ratio of 95:2.5:2.5. |
| Solvents | Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (ACN), Diethyl ether | All solvents should be of high purity (peptide synthesis grade). |
| Modification Reagents | Fmoc-NH-PEG24-COOH, Palmitic acid-NHS ester | For the addition of the PEG and lipid moieties. |
| Purification | Reverse-phase high-performance liquid chromatography (RP-HPLC) system, C18 column | For purification of the crude peptide. |
| Analytical Instruments | Electrospray ionization mass spectrometry (ESI-MS), Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) | For characterization and purity assessment of the final product. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
The synthesis of the linear peptide backbone of this compound is performed on a solid support, such as Wang or Rink amide resin, using an automated microwave peptide synthesizer or manual synthesis.[1] The Fmoc/tBu strategy is employed.[1]
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (4 equivalents) with a coupling reagent such as HBTU or HCTU (3.9 equivalents) and a base like DIPEA (8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 30-60 minutes.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the this compound sequence. For the lysine residue that will be modified with the PEG-lipid tail, use an orthogonally protected lysine such as Fmoc-Lys(Mtt)-OH.
On-Resin Cyclization
The cyclic structure of this compound is formed by creating a lactam bridge between the side chains of a lysine and an aspartic acid residue.[3]
Protocol:
-
Selective Deprotection:
-
Selectively deprotect the side chain of the lysine residue (e.g., remove the ivDde group with 2% hydrazine in DMF).
-
Selectively deprotect the side chain of the aspartic acid residue (e.g., remove the allyl ester with a palladium catalyst).
-
-
Intramolecular Cyclization:
-
Activate the newly exposed carboxylic acid on the aspartic acid side chain using a coupling reagent (e.g., HATU).
-
Allow the intramolecular cyclization to proceed by forming an amide bond with the deprotected lysine side chain. The reaction is typically carried out overnight.[7]
-
Synthesis of the PEG-Lipid Tail
The PEGylated and lipidated tail is attached to a specific lysine residue.[3]
Protocol:
-
Selective Deprotection: Remove the Mtt protecting group from the designated lysine side chain using a mild solution of TFA in DCM (e.g., 1% TFA).
-
PEGylation: Couple Fmoc-NH-PEG24-COOH to the deprotected lysine side chain using standard coupling conditions.
-
Fmoc Deprotection: Remove the Fmoc group from the PEG moiety.
-
Lipidation: Couple γ-glutamic acid and then palmitic acid to the free amine of the PEG chain. The palmitoylation can also be performed off-resin after cleavage.[3]
Cleavage and Deprotection
The synthesized peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed.
Protocol:
-
Washing and Drying: Wash the resin thoroughly with DCM and dry it under vacuum.
-
Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.[1][3]
-
Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude peptide.
Purification and Characterization
The crude this compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][3]
Protocol:
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide using a C18 RP-HPLC column with a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient is an increase of 1% Buffer B (90% ACN, 0.05% TFA) in Buffer A (0.05% TFA) per minute.[1][3]
-
-
Fraction Analysis: Collect fractions and analyze them by mass spectrometry (ESI-MS or MALDI-TOF MS) to identify those containing the pure product.[3]
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final this compound peptide as a white powder.
-
Purity and Identity Confirmation:
-
Assess the purity of the final product by analytical RP-HPLC (should be >95%).[3]
-
Confirm the identity of the synthesized this compound by high-resolution mass spectrometry. The calculated monoisotopic mass should be consistent with the observed mass (e.g., calculated 3559.9694 Da, observed 3559.5891 Da).[3][6]
-
Data Presentation
| Parameter | Value | Reference |
| Final Yield | ~2.70% (based on resin loading) | [3][6] |
| Purity (by RP-HPLC) | > 99% | [3][6] |
| Observed Monoisotopic Mass (Da) | 3559.5891 | [3][6] |
| Calculated Monoisotopic Mass (Da) | 3559.9694 | [3][6] |
| IC₅₀ (LPS-induced C5a inhibition) | 474.5 pM | [3] |
Visualizations
This compound SPPS Workflow
Caption: Workflow for the solid-phase peptide synthesis of this compound.
This compound Mechanism of Action: C5 Inhibition
Caption: this compound inhibits the cleavage of C5, blocking MAC formation.
References
- 1. mdpi.com [mdpi.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Chemical synthesis and characterisation of the complement C5 inhibitory peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. ZILBRYSQ® Mechanism Of Action For gMG [zilbrysqhcp.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: RP-HPLC Purification of Synthetic Zilucoplan
Introduction
Zilucoplan is a synthetic, 15-amino acid macrocyclic peptide that acts as a complement C5 inhibitor.[1] It is used in the treatment of generalized myasthenia gravis (gMG) in adults who are anti-acetylcholine receptor (AChR) antibody-positive.[1] this compound's mechanism of action involves binding to the complement protein C5, thereby inhibiting its cleavage into C5a and C5b. This action prevents the formation of the membrane attack complex (MAC), a key driver of neuromuscular junction damage in gMG.[2][3][4] The chemical synthesis of a complex peptide like this compound results in a crude product containing various impurities. Therefore, a robust purification method is essential to obtain a final product with high purity, suitable for therapeutic use. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective technique for the purification of synthetic peptides like this compound.[5] This application note provides detailed protocols and methods for the RP-HPLC purification of synthetic this compound.
Signaling Pathway of this compound
This compound exerts its therapeutic effect by intervening in the complement cascade. The diagram below illustrates the mechanism of action of this compound in inhibiting the formation of the Membrane Attack Complex (MAC).
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the key parameters for two distinct RP-HPLC methods used for the purification and analysis of synthetic this compound.
| Parameter | Method 1: Preparative Purification | Method 2: Analytical Method Validation |
| Column | Agilent C18 (5 µM, 2.1 x 150 mm) for analytical assessment | Information not specified |
| Mobile Phase A | 0.05% TFA in Water | 0.1% Orthophosphoric acid buffer (100ml) |
| Mobile Phase B | 90% Acetonitrile, 0.05% TFA | Orthophosphoric acid (70%) in HPLC Water |
| Gradient | Increasing gradient of 1% Buffer B per minute | Isocratic (30% Buffer A, 70% Buffer B) |
| Flow Rate | Not specified | 1 ml per minute |
| Detection Wavelength | Not specified | 295 nm |
| Injection Volume | Not specified | 20 µl |
| Run Time | Not specified | 10 minutes |
| Achieved Purity | > 99% | Not specified for purification |
| Reference | [6] | [7] |
Experimental Protocols
The following protocols provide a detailed methodology for the RP-HPLC purification of synthetic this compound.
1. Sample Preparation
-
Crude Peptide Dissolution: After solid-phase peptide synthesis (SPPS) and cleavage from the resin, the crude this compound product is obtained.[5] This crude peptide should be dissolved in a minimal amount of a suitable solvent. A common choice is a mixture of Mobile Phase A and a small amount of an organic solvent like acetonitrile or DMSO to ensure complete dissolution.
-
Filtration: The dissolved crude sample should be filtered through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.
2. RP-HPLC Purification Workflow
The diagram below outlines the general workflow for the purification of synthetic this compound using RP-HPLC.
Caption: RP-HPLC Purification Workflow for this compound.
3. Preparative RP-HPLC Method (Based on Gorman et al., 2021)
-
System: A preparative high-performance liquid chromatography system equipped with a gradient pump, a UV detector, and a fraction collector.
-
Column: A suitable preparative C18 reversed-phase column.
-
Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 90% Acetonitrile in HPLC-grade water with 0.05% TFA.
-
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the filtered crude this compound sample onto the column.
-
Run a linear gradient with an increase of 1% of Mobile Phase B per minute.[6][8]
-
Monitor the elution profile at a wavelength of 210-220 nm, which is suitable for detecting the peptide backbone.[5]
-
Collect fractions corresponding to the major peaks.
-
4. Fraction Analysis and Pooling
-
Purity Assessment: Analyze the collected fractions using a validated analytical RP-HPLC method (such as Method 2 in the table) and electrospray mass spectrometry (ESI-MS) to confirm the identity and purity of this compound in each fraction.[6]
-
Pooling: Combine the fractions that contain this compound at a purity level of >99%.[6]
5. Lyophilization
-
Freeze-dry the pooled pure fractions to remove the solvents (water, acetonitrile, and TFA) and obtain the final purified this compound as a white, fluffy powder.
Conclusion
Reversed-phase high-performance liquid chromatography is an indispensable technique for the purification of synthetic this compound, enabling the removal of synthesis-related impurities to yield a high-purity final product. The methods and protocols outlined in this application note provide a comprehensive guide for researchers and scientists involved in the development and manufacturing of this compound. The selection of the optimal RP-HPLC conditions will depend on the specific impurity profile of the crude peptide and the desired scale of purification.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bachem.com [bachem.com]
- 6. Chemical synthesis and characterisation of the complement C5 inhibitory peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaresearchlibrary.org [pharmaresearchlibrary.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating Zilucoplan's Effect on MAC Deposition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing cell-based assays to evaluate the efficacy of Zilucoplan in inhibiting Membrane Attack Complex (MAC) deposition. This compound is a synthetic macrocyclic peptide that acts as a potent inhibitor of complement component C5, a critical protein in the terminal complement cascade that leads to the formation of MAC.[1][2][3] By binding to C5, this compound prevents its cleavage into C5a and C5b, thereby halting the assembly of the MAC (C5b-9) on cell surfaces.[1][3][4] This inhibitory action is the basis for its therapeutic potential in complement-mediated disorders.
Mechanism of Action of this compound
This compound exhibits a dual mechanism of action to inhibit the terminal complement pathway. Firstly, it binds with high affinity to complement protein C5, preventing its cleavage by C5 convertase into the pro-inflammatory peptide C5a and the MAC-initiating fragment C5b.[2][5] Secondly, it can also bind to already formed C5b, sterically hindering its interaction with C6 and subsequent assembly of the C5b-9 complex.[2][5] This comprehensive inhibition of C5 activity effectively blocks the formation of the lytic pore on target cell membranes, thus preventing cell damage and lysis.
Caption: this compound's dual mechanism of action in inhibiting the complement cascade.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative data from in vitro studies evaluating the inhibitory effect of this compound on MAC deposition and complement-mediated hemolysis.
Table 1: Inhibition of Complement-Mediated Hemolysis by this compound
| Assay Type | Cell Type | Complement Source | IC50 (nM) | IC90 (nM) | Reference |
| Classical Pathway Hemolytic Assay | Antibody-sensitized sheep red blood cells | 1% Normal Human Serum (NHS) | ~1.6 | Not Reported | [6] |
| ABO Incompatibility Hemolytic Assay | Human red blood cells | Human Blood | 284 | 563 | [1] |
Table 2: Inhibition of MAC Precursors and Deposition by this compound
| Analyte/Process | Assay Type | Complement Source | IC50 (nM) | Reference |
| C5a production | ELISA | Supernatant from RBC hemolysis | 1.6 | [6] |
| sC5b-9 production | ELISA | Supernatant from RBC hemolysis | 1.7 | [6] |
| MAC deposition | Wieslab Assay (Classical, Lectin, Alternative Pathways) | Normal Human Serum (NHS) | Potent inhibition observed | [6] |
| C5 binding to C3b | Surface Plasmon Resonance (SPR) | Purified proteins | Inhibition demonstrated | [6] |
Experimental Protocols
Detailed methodologies for key cell-based assays to evaluate this compound's effect on MAC deposition are provided below.
Hemolytic Assay for Complement Activity (CH50)
This assay measures the ability of a serum sample to lyse antibody-sensitized sheep red blood cells (SRBCs) via the classical complement pathway. The inhibitory effect of this compound is quantified by its ability to reduce hemolysis.
Materials:
-
Sheep Red Blood Cells (SRBCs)
-
Anti-SRBC antibody (hemolysin)
-
Normal Human Serum (NHS) as a source of complement
-
This compound (various concentrations)
-
Veronal Buffered Saline with gelatin (GVB++)
-
96-well microplate
-
Spectrophotometer (541 nm)
Protocol:
-
Sensitization of SRBCs:
-
Wash SRBCs three times with GVB++.
-
Adjust the SRBC concentration to 1 x 10^9 cells/mL.
-
Incubate the SRBC suspension with an optimal dilution of anti-SRBC antibody for 20 minutes at 37°C to generate antibody-sensitized SRBCs (EA).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in GVB++.
-
In a 96-well plate, add 50 µL of each this compound dilution.
-
Add 50 µL of diluted NHS (e.g., 1:80 dilution, pre-determined to cause submaximal lysis) to each well containing this compound.
-
Include control wells:
-
100% Lysis Control: 100 µL of distilled water + 50 µL of EA.
-
0% Lysis (Spontaneous Lysis) Control: 100 µL of GVB++ + 50 µL of EA.
-
Positive Control (No Inhibitor): 50 µL of GVB++ + 50 µL of diluted NHS.
-
-
-
Incubation:
-
Add 50 µL of sensitized SRBCs (EA) to all wells.
-
Incubate the plate for 30-60 minutes at 37°C with gentle shaking.
-
-
Measurement:
-
Centrifuge the plate at 1000 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 541 nm, which corresponds to the amount of hemoglobin released.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each this compound concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_spontaneous) / (Abs_100%_lysis - Abs_spontaneous)] * 100
-
Plot the percentage of hemolysis against the this compound concentration and determine the IC50 value.
-
Caption: Workflow for the hemolytic assay to evaluate this compound's inhibitory effect.
Cell-Based ELISA for MAC Deposition (Wieslab® Assay Principle)
This enzyme immunoassay quantifies the amount of C5b-9 (MAC) deposited on a surface coated with an activator of a specific complement pathway. It can be adapted to assess the inhibitory effect of this compound on the classical, lectin, and alternative pathways.
Materials:
-
Microtiter plates pre-coated with activators for the classical (e.g., aggregated IgG), lectin (e.g., mannan), or alternative (e.g., LPS) pathway.
-
Normal Human Serum (NHS)
-
This compound (various concentrations)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Anti-C5b-9 antibody (e.g., mouse anti-human C5b-9)
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
TMB substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader (450 nm)
Protocol:
-
Plate Preparation:
-
If not using pre-coated plates, coat the wells of a 96-well plate with the desired pathway activator overnight at 4°C.
-
Wash the wells three times with Wash Buffer.
-
Block the wells with Blocking Buffer for 1-2 hours at room temperature.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound.
-
Dilute NHS in a pathway-specific buffer (e.g., GVB++ for classical, Mg-EGTA for alternative).
-
In a separate plate or tubes, pre-incubate the diluted NHS with the this compound dilutions for 15-30 minutes at 37°C.
-
Add 100 µL of the NHS/Zilucoplan mixture to the coated and blocked wells.
-
Incubate for 1 hour at 37°C to allow complement activation and MAC deposition.
-
-
Detection of MAC:
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of diluted anti-C5b-9 antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells five times with Wash Buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stop the reaction by adding 100 µL of Stop Solution. The color will change to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no NHS).
-
Calculate the percentage of MAC deposition inhibition for each this compound concentration relative to the control with no inhibitor.
-
Determine the IC50 value.
-
Caption: Workflow for the cell-based ELISA to measure MAC deposition.
Immunofluorescence Staining for MAC Deposition on Endothelial Cells
This method visualizes and semi-quantifies the deposition of MAC on the surface of cultured endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), following complement activation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium and supplements
-
Glass coverslips or chamber slides
-
Normal Human Serum (NHS)
-
This compound (various concentrations)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: mouse anti-human C5b-9
-
Fluorescently-labeled secondary antibody: goat anti-mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture:
-
Culture HUVECs on glass coverslips or in chamber slides until they reach a confluent monolayer.
-
-
Treatment:
-
Wash the cells with serum-free medium.
-
Pre-incubate NHS with various concentrations of this compound for 15-30 minutes at 37°C.
-
Add the NHS/Zilucoplan mixture (e.g., 10% NHS final concentration) to the cells.
-
Include a positive control (NHS without this compound) and a negative control (heat-inactivated NHS).
-
Incubate for 1-2 hours at 37°C to induce complement activation.
-
-
Fixation and Permeabilization:
-
Gently wash the cells three times with cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
-
Immunostaining:
-
Wash the cells three times with PBS.
-
Block non-specific binding sites with Blocking Buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-C5b-9 antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
-
Analysis:
-
Semi-quantify the fluorescence intensity of MAC staining on the cell surface using image analysis software (e.g., ImageJ). Compare the intensity between this compound-treated and control groups.
-
Caption: Workflow for immunofluorescence staining of MAC deposition on HUVECs.
References
- 1. This compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ibl-america.com [ibl-america.com]
- 3. This compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ibl-america.com [ibl-america.com]
- 5. veritastk.co.jp [veritastk.co.jp]
- 6. svarlifescience.com [svarlifescience.com]
Application Notes and Protocols for the Long-Term Stability of Zilucoplan Solutions for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zilucoplan is a synthetic macrocyclic peptide inhibitor of complement component C5, approved for the treatment of generalized myasthenia gravis (gMG) in adult patients who are anti-acetylcholine receptor (AChR) antibody-positive.[1] As a peptide therapeutic, understanding its stability profile in solution is critical for ensuring the accuracy and reproducibility of in vitro and ex vivo laboratory studies. These application notes provide a summary of known stability information, detailed protocols for assessing stability, and recommendations for the preparation and storage of this compound solutions for research purposes.
It is important to note that detailed quantitative data on the long-term stability of this compound solutions specifically for laboratory use (e.g., in various buffers, at different concentrations) is not extensively available in the public domain. The stability information for the commercial product, ZILBRYSQ®, pertains to a specific formulation in pre-filled syringes.[2][3][4][5][6][7] Therefore, the following protocols and recommendations are based on a combination of manufacturer's storage guidelines for the commercial product, a published stability-indicating analytical method, and general best practices for peptide therapeutics.
Mechanism of Action of this compound
This compound exerts its therapeutic effect by binding to the complement protein C5 with high affinity and specificity.[8][9][10] This action prevents the cleavage of C5 into its pro-inflammatory component C5a and C5b. The prevention of C5b formation is crucial as it is the initiating component for the assembly of the Membrane Attack Complex (MAC). By inhibiting the formation of the MAC, this compound protects the neuromuscular junction from damage in generalized myasthenia gravis.[8][9][11] this compound has a dual mechanism of action, as it not only prevents C5 cleavage but can also interfere with the interaction of already formed C5b with C6, further hindering MAC assembly.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. biomedgrid.com [biomedgrid.com]
- 3. This compound: A Newly Approved Macrocyclic Peptide for Treatment of Anti-Acetylcholine Receptor Positive Myasthenia Gravis [mdpi.com]
- 4. This compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. This compound | C172H278N24O55 | CID 133083018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. swissmedic.ch [swissmedic.ch]
- 8. pharmaresearchlibrary.org [pharmaresearchlibrary.org]
- 9. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide Stability Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Troubleshooting & Optimization
Zilucoplan Aggregation in Solution: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues with Zilucoplan peptide aggregation in solution during research and development. The information is designed to help you maintain the stability and integrity of this compound in your experiments.
Troubleshooting Guide: Overcoming this compound Aggregation
This guide addresses common issues that can lead to this compound aggregation and provides systematic steps to resolve them.
1. My this compound solution appears cloudy or has visible precipitates. What should I do?
Cloudiness or precipitation is a strong indicator of peptide aggregation. This can be caused by several factors, including incorrect buffer conditions, high peptide concentration, or inappropriate temperature.
Recommended Actions:
-
Immediate Centrifugation: Gently centrifuge the solution to pellet the aggregates. Use the supernatant for immediate analysis to determine the concentration of soluble peptide.
-
Verify Buffer Composition: Ensure your buffer composition aligns with the recommended formulation. The commercial formulation of this compound (Zilbrysq®) uses a sodium phosphate buffer with sodium chloride, maintaining a pH between 6.5 and 7.5.
-
pH Measurement: Accurately measure the pH of your solution. Deviations from the optimal pH range can significantly impact peptide solubility and stability.
-
Review Concentration: If you are working with high concentrations of this compound, consider diluting the sample. Peptide aggregation is often concentration-dependent.
2. I am observing a loss of this compound concentration over time, even without visible precipitation. What could be the cause?
The formation of soluble oligomers and smaller aggregates can precede the appearance of visible precipitates. These soluble aggregates can lead to a decrease in the monomeric peptide concentration.
Recommended Actions:
-
Size-Exclusion Chromatography (SEC): Analyze your sample using SEC to detect the presence of soluble high-molecular-weight species.
-
Dynamic Light Scattering (DLS): Use DLS to determine the size distribution of particles in your solution. An increase in the average particle size over time indicates aggregation.
-
Optimize Storage Conditions: Store this compound solutions at recommended temperatures (typically 2-8°C for short-term storage) and protect from light. Avoid repeated freeze-thaw cycles.
3. My experimental results are inconsistent, and I suspect aggregation is interfering with my assay. How can I confirm this?
Peptide aggregation can interfere with various assays by masking binding sites or altering the effective concentration of the active monomer.
Recommended Actions:
-
Analytical Characterization: Before conducting your primary assay, characterize the aggregation state of your this compound solution using SEC and DLS.
-
Thioflavin T (ThT) Assay: If you suspect the formation of amyloid-like fibrils, a ThT assay can be used to detect the presence of β-sheet-rich aggregates.
-
Formulation Adjustment: Consider the inclusion of excipients known to reduce peptide aggregation. The use of a phosphate buffer with an appropriate ionic strength, as in the commercial formulation, is a good starting point.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining this compound solubility?
The commercial formulation of this compound maintains a pH between 6.5 and 7.5.[1] For experimental purposes, it is recommended to stay within this range to minimize the risk of aggregation. Generally, peptide solubility is lowest near its isoelectric point (pI), so it is crucial to work at a pH that is at least one unit away from the pI.
Q2: How does temperature affect this compound aggregation?
Higher temperatures generally accelerate chemical degradation and physical aggregation of peptides.[2] For short-term storage of this compound in solution, refrigeration at 2-8°C is recommended. If long-term storage is required, freezing at -20°C or -80°C may be necessary, but repeated freeze-thaw cycles should be avoided as they can promote aggregation.
Q3: What is the role of the excipients in the this compound formulation?
The commercial formulation of this compound contains dibasic sodium phosphate, monobasic sodium phosphate monohydrate, and sodium chloride.[3]
-
Sodium Phosphate Buffer: This buffer system is crucial for maintaining the pH of the solution within a stable range. Phosphate buffers are known to protect the structure of proteins and peptides.[4]
-
Sodium Chloride: This salt is used to adjust the tonicity of the solution and can also influence peptide stability. The ionic strength of the solution can affect electrostatic interactions between peptide molecules, which play a role in aggregation.[5][6]
Q4: Can I use other buffer systems for my experiments with this compound?
While the phosphate buffer system is recommended, other buffers can be used depending on the specific requirements of your experiment. However, it is important to validate the stability of this compound in any new buffer system. Be aware that different buffer ions can have varying effects on peptide aggregation.[7]
Q5: At what concentration does this compound start to aggregate?
Peptide aggregation is highly dependent on concentration.[6] While a specific critical aggregation concentration for this compound is not publicly available, it is a general principle that higher concentrations increase the likelihood of aggregation. If you are encountering aggregation issues, working at a lower peptide concentration is a recommended troubleshooting step.
Data Summary Tables
Table 1: Factors Influencing Peptide Aggregation and Mitigation Strategies
| Factor | Effect on Aggregation | Recommended Mitigation Strategy |
| pH | Aggregation is often increased near the peptide's isoelectric point (pI).[6] | Maintain pH in the optimal range (for this compound, 6.5-7.5 is recommended). Use a suitable buffer system like sodium phosphate. |
| Temperature | Higher temperatures generally accelerate aggregation kinetics.[2] | Store solutions at 2-8°C for short-term use. For long-term storage, consider freezing, but avoid repeated freeze-thaw cycles. |
| Concentration | Higher concentrations increase the probability of intermolecular interactions leading to aggregation.[6] | Work with the lowest feasible concentration for your experiment. If high concentrations are necessary, carefully optimize formulation conditions. |
| Ionic Strength | Can either promote or inhibit aggregation depending on the specific peptide and salt.[5][6] | Use an optimized concentration of salts like NaCl to maintain stability. The commercial formulation provides a good starting point. |
| Agitation | Mechanical stress can induce aggregation, particularly at air-liquid interfaces. | Handle solutions gently. Avoid vigorous shaking or vortexing. |
Table 2: Analytical Techniques for Detecting and Quantifying this compound Aggregation
| Technique | Principle | Information Obtained |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Quantifies the percentage of monomer, dimers, and higher-order soluble aggregates. |
| Dynamic Light Scattering (DLS) | Measures the fluctuation of scattered light due to Brownian motion of particles. | Determines the size distribution of particles in solution and detects the presence of aggregates. |
| Thioflavin T (ThT) Fluorescence Assay | ThT dye exhibits enhanced fluorescence upon binding to β-sheet-rich structures. | Detects the presence of amyloid-like fibrils. |
| Visual Inspection | Observation of turbidity, cloudiness, or precipitation. | Qualitative indicator of significant aggregation. |
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC) for Aggregate Analysis
-
System Preparation: Use a UHPLC or HPLC system with a UV detector. Select a size-exclusion column suitable for the molecular weight of this compound (3562.23 Da) and its potential aggregates.
-
Mobile Phase: A common mobile phase for peptide SEC is a phosphate buffer with a salt, for example, 100 mM sodium phosphate, 200 mM sodium chloride, pH 6.8.[8] The mobile phase should be filtered and degassed.
-
Sample Preparation: Dilute the this compound solution in the mobile phase to an appropriate concentration for detection. Filter the sample through a low-protein-binding 0.22 µm filter before injection.[9]
-
Chromatographic Conditions:
-
Flow rate: Typically 0.5-1.0 mL/min for analytical columns.
-
Column Temperature: Maintain at a constant temperature, e.g., 25°C.[9]
-
Detection: UV absorbance at 214 nm and/or 280 nm.
-
-
Data Analysis: Integrate the peaks corresponding to the monomer, dimer, and higher-order aggregates. Calculate the percentage of each species relative to the total peak area.
Protocol 2: Dynamic Light Scattering (DLS) for Particle Size Analysis
-
Sample Preparation: Filter the this compound solution through a DLS-compatible filter (e.g., 0.02 µm or 0.1 µm) into a clean, dust-free cuvette. A sample volume of 30-50 µL is typically required.
-
Instrument Setup:
-
Set the measurement temperature (e.g., 25°C).
-
Input the viscosity and refractive index of the solvent.
-
-
Data Acquisition: Allow the sample to equilibrate to the set temperature for a few minutes. Perform multiple measurements to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to obtain the size distribution of particles in the solution. Look for the presence of larger species that would indicate aggregation.
Protocol 3: Thioflavin T (ThT) Assay for Fibril Detection
-
Reagent Preparation:
-
ThT Stock Solution: Prepare a stock solution of ThT (e.g., 1 mM in water). Store in the dark.
-
Assay Buffer: Prepare a suitable buffer, for example, 10 mM phosphate buffer with 150 mM NaCl, pH 7.0.[5]
-
Working ThT Solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 10-20 µM.
-
-
Assay Procedure:
-
In a black, clear-bottom 96-well plate, add your this compound sample.
-
Add the working ThT solution to each well.
-
Include a buffer-only control and a control with non-aggregated this compound.
-
-
Fluorescence Measurement:
-
Data Analysis: An increase in fluorescence intensity in the sample compared to the controls indicates the presence of amyloid-like fibrils.
Visualizations
Caption: Troubleshooting workflow for addressing this compound aggregation.
Caption: Key factors influencing the stability of this compound in solution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fibril Nucleation Kinetics of a Pharmaceutical Peptide: The Role of Conformation Stability, Formulation Factors, and Temperature Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phosphate and HEPES buffers potently affect the fibrillation and oligomerization mechanism of Alzheimer's Aβ peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. pubs.aip.org [pubs.aip.org]
Optimizing Zilucoplan for In Vitro Complement Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Zilucoplan in in vitro complement assays. Find detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure accurate and reproducible results in your studies of complement-mediated processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit the complement system?
A1: this compound is a synthetic macrocyclic peptide that acts as a complement C5 inhibitor.[1][2][3] It possesses a dual mechanism of action: it binds to the complement protein C5, preventing its cleavage into the pro-inflammatory anaphylatoxin C5a and the membrane attack complex (MAC) initiator, C5b.[2][4][5] Additionally, this compound can bind to already formed C5b, sterically hindering its interaction with C6 and thus blocking the assembly of the MAC (C5b-9).[5] This targeted inhibition of the terminal complement pathway is crucial for its therapeutic effects.
Q2: What is the optimal concentration of this compound to use in my in vitro assay?
A2: The optimal concentration of this compound depends on the specific assay and the desired level of complement inhibition. Based on published data, here are some starting recommendations:
-
Classical Pathway Hemolytic Assays: An IC50 of approximately 3.2 nM has been reported for the inhibition of antibody-sensitized sheep erythrocyte lysis in the presence of 1% normal human serum.[6]
-
LPS-Induced C5a Generation in Human Whole Blood: Complete inhibition of C5a production has been observed at this compound concentrations ranging from 10 nM to 1 µM, with an IC50 of approximately 474.5 pM.[3]
It is always recommended to perform a dose-response curve to determine the optimal this compound concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound for in vitro use?
A3: As a peptide therapeutic, this compound requires careful handling to maintain its stability and activity. While specific manufacturer's instructions should always be followed, general guidelines for handling peptides include:
-
Reconstitution: Reconstitute lyophilized this compound in a high-quality, sterile buffer as recommended by the supplier. For stock solutions, consider using dimethyl sulfoxide (DMSO) for initial solubilization, followed by dilution in an appropriate aqueous buffer.
-
Storage: Store lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid prolonged storage of diluted peptide solutions.
Troubleshooting Guide
Issue 1: High background or spontaneous complement activation in my assay.
-
Possible Cause: Inappropriate sample handling. The complement system is highly sensitive to in vitro activation.
-
Solution:
-
Use fresh serum whenever possible. If using frozen serum, thaw it rapidly at 37°C and then place it on ice.[4]
-
Avoid repeated freeze-thaw cycles of serum samples.[4]
-
Ensure all buffers and reagents are free of contaminants that could activate complement, such as endotoxins.
-
For functional assays, do not use EDTA-plasma as EDTA chelates the divalent cations required for complement activation.[7]
-
Issue 2: Inconsistent or variable results between experiments.
-
Possible Cause: Reagent variability or degradation.
-
Solution:
-
Use standardized and validated assay kits whenever possible, such as the Wieslab ELISA kits for complement pathway function.[1][2][4]
-
Ensure consistent quality of reagents, including the source of serum and antibodies.
-
Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution.
-
Issue 3: Lower than expected inhibition by this compound.
-
Possible Cause: Suboptimal this compound concentration or peptide degradation.
-
Solution:
-
Perform a dose-response experiment to confirm the optimal inhibitory concentration for your specific assay conditions.
-
Verify the integrity of your this compound stock. If degradation is suspected, use a fresh vial.
-
Ensure the pH and composition of your assay buffer are compatible with this compound's stability and activity.
-
Issue 4: Difficulty interpreting results from hemolytic assays (CH50/AH50).
-
Possible Cause: Hemolytic assays can be influenced by multiple factors beyond complement activity.
-
Solution:
-
Ensure proper sensitization of erythrocytes for the CH50 assay.
-
Use appropriate controls, including a positive control with known complement activity and a negative control (e.g., heat-inactivated serum).
-
Consider using a more specific and quantitative method, such as an ELISA-based assay (e.g., Wieslab), to measure the function of individual complement pathways.[8]
-
Quantitative Data Summary
| Assay Type | This compound Concentration/IC50 | Key Findings | Reference |
| Classical Pathway Hemolytic Assay | IC50: 3.2 nM | Dose-dependent inhibition of red blood cell lysis. | [6] |
| LPS-Induced C5a Generation (Human Whole Blood) | IC50: 474.5 pM (Complete inhibition at 10 nM - 1 µM) | Potent inhibition of C5a production. | [3] |
| Wieslab Assay (Classical, Lectin, Alternative Pathways) | Not specified | Measures MAC deposition to assess pathway function. | [6] |
| C5a and sC5b-9 ELISA | Not specified | Allows for direct quantification of complement activation products. | [6] |
Experimental Protocols
Protocol 1: Classical Pathway Hemolytic Assay (CH50)
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
Materials:
-
Antibody-sensitized sheep red blood cells (SRBCs)
-
Normal Human Serum (NHS) as a source of complement
-
This compound
-
Veronal Buffered Saline with Ca2+ and Mg2+ (GVB++)
-
Microplate reader (412-415 nm)
-
96-well round-bottom plates
Procedure:
-
Prepare serial dilutions of this compound in GVB++.
-
In a 96-well plate, mix the this compound dilutions with a fixed concentration of NHS (e.g., 1%).
-
Add the antibody-sensitized SRBCs to each well.
-
Include the following controls:
-
100% Lysis Control: SRBCs in water.
-
0% Lysis Control (Blank): SRBCs in GVB++.
-
Positive Control: SRBCs with NHS but no this compound.
-
-
Incubate the plate at 37°C for 30-60 minutes.
-
Centrifuge the plate to pellet the intact erythrocytes.
-
Transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 412 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis for each this compound concentration relative to the 100% lysis control after subtracting the blank.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50.
Protocol 2: Wieslab® Complement System ELISA
This protocol is based on the manufacturer's general procedure and should be adapted according to the specific kit instructions.
Principle: The Wieslab assay measures the amount of C5b-9 (MAC) deposited on a microplate surface coated with activators of the classical, alternative, or lectin pathway.[1]
Procedure:
-
Dilute the serum sample according to the specific pathway being tested (e.g., 1/101 for classical and lectin, 1/18 for alternative).[9]
-
Add the diluted serum, along with this compound at various concentrations, to the appropriate wells of the coated microplate.
-
Incubate for 60-70 minutes at 37°C.[4]
-
Wash the wells to remove unbound components.
-
Add an alkaline phosphatase-conjugated antibody specific for a neoantigen on C9, which is exposed during MAC formation.
-
Incubate and wash the wells again.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
The amount of MAC deposition is proportional to the absorbance and reflects the functional activity of the specific complement pathway.
Visualizations
Caption: The three pathways of the complement system converge at C5, which is inhibited by this compound.
Caption: Workflow for optimizing this compound concentration in in vitro complement assays.
Caption: A decision tree for troubleshooting common issues in this compound complement assays.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. ibl-america.com [ibl-america.com]
- 3. WIESLAB® Complement System Classical Pathway, ELISA (COMPLCP310) | Szabo-Scandic [szabo-scandic.com]
- 4. veritastk.co.jp [veritastk.co.jp]
- 5. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 6. haemoscan.com [haemoscan.com]
- 7. Sheffield Laboratory Medicine [sheffieldlaboratorymedicine.nhs.uk]
- 8. researchgate.net [researchgate.net]
- 9. ibl-america.com [ibl-america.com]
Troubleshooting low signal in Zilucoplan binding affinity studies
This technical support center provides troubleshooting guidance for researchers encountering low signal issues during Zilucoplan binding affinity studies. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are binding affinity studies important?
This compound is a synthetic macrocyclic peptide designed to inhibit the complement system, a crucial part of the innate immune system.[1][2] It specifically targets complement component C5, binding to it with high affinity.[3][4] This binding action has a dual mechanism: it blocks the cleavage of C5 into its pro-inflammatory components, C5a and C5b, and it also prevents C5b from interacting with C6, which halts the formation of the Membrane Attack Complex (MAC).[2][5][6] Binding affinity studies are critical to quantify the strength and kinetics of this interaction, ensuring the therapeutic efficacy of this compound.
Q2: We are observing a very low or no signal in our Surface Plasmon Resonance (SPR) experiment. What are the most common initial checks?
First, verify the activity and concentration of both your ligand (immobilized molecule, e.g., C5 protein) and analyte (solution-phase molecule, e.g., this compound). Ensure that the proteins are correctly folded and not aggregated. Second, confirm that the ligand has been successfully immobilized onto the sensor chip surface by checking the immobilization response level (measured in Resonance Units, RU).[7] Finally, review your running buffer composition to ensure it is optimal for the interaction and does not cause protein instability.[8][9]
Q3: Could the immobilization process itself be the cause of the low signal?
Yes. The process of chemically coupling a ligand to a sensor surface can sometimes denature the protein or orient it in a way that obstructs the binding site.[10] This is a known challenge in surface-based assays like SPR and Bio-Layer Interferometry (BLI).[8][11] If the binding pocket is too close to the surface or blocked, the analyte will not be able to bind effectively, resulting in a weak or absent signal.[10]
Q4: How does buffer composition affect the binding signal?
Buffer pH and ionic strength are critical as they can significantly influence protein stability and the electrostatic interactions between binding partners.[8] An inappropriate buffer can lead to protein unfolding or aggregation, diminishing the binding signal. It is advisable to screen different buffer conditions to find one that maximizes the signal-to-noise ratio.[12]
Q5: What is a good signal-to-noise ratio for a binding affinity experiment?
A signal-to-noise ratio greater than 5 is considered acceptable for most binding affinity experiments, while a ratio of 12 or higher indicates an excellent quality assay.[12] If your signal is low, it may be obscured by the instrument's baseline noise.
Troubleshooting Guide for Low Signal
This guide provides a structured approach to identifying and resolving common causes of low signal in this compound binding affinity studies.
| Potential Cause | Category | Recommended Solutions | Expected Outcome |
| Inactive Ligand or Analyte | Reagent | 1. Verify protein purity and integrity using SDS-PAGE or size-exclusion chromatography. 2. Perform a functional assay to confirm the biological activity of the C5 protein. 3. Use a fresh batch of this compound and C5 protein.[13] | A clear, active signal should be observed if reagent quality was the issue. |
| Incorrect Concentration | Reagent | 1. Accurately measure the concentrations of both ligand and analyte using a reliable method (e.g., NanoDrop, BCA assay). 2. Increase the analyte concentration in a step-wise manner to see if a signal appears.[14] | Signal should increase proportionally with analyte concentration if the initial concentration was too low. |
| Low Ligand Immobilization Level | Protocol | 1. Optimize the pH for immobilization; a pH slightly below the protein's isoelectric point (pI) is often effective.[10][15] 2. Increase the ligand concentration during the immobilization step. 3. Extend the contact time for the ligand during immobilization. | Higher immobilization levels (measured in RU) should be achieved, providing more binding sites for the analyte. |
| Ligand Inactivation Upon Immobilization | Protocol | 1. Try a different immobilization chemistry (e.g., switch from amine coupling to thiol or capture-based methods).[10] 2. If using a tagged C5 protein, utilize a capture-based sensor chip (e.g., Protein A, Streptavidin) to ensure consistent orientation. | A significant increase in signal may indicate the previous immobilization method was denaturing the ligand. |
| Suboptimal Buffer Conditions | Protocol | 1. Perform a buffer screen to test various pH levels (e.g., 6.5, 7.4, 8.0) and salt concentrations (e.g., 100 mM, 150 mM, 200 mM NaCl).[8] 2. Add a small amount of a non-ionic detergent (e.g., 0.005% P20) to the running buffer to reduce non-specific binding.[8] | An optimized buffer will stabilize the proteins and facilitate their interaction, leading to a stronger and cleaner signal. |
| Mass Transport Limitation | Protocol | 1. Increase the flow rate of the analyte over the sensor surface during the association phase.[16] 2. Test a lower ligand immobilization density, as very high densities can sometimes hinder binding kinetics.[7] | The binding curve should become sharper and less linear, indicating the interaction is no longer limited by the rate of analyte diffusion to the surface. |
| Ineffective Surface Regeneration | Protocol | 1. If reusing the sensor chip, ensure the regeneration solution completely removes the bound analyte without damaging the ligand.[11] 2. Test milder regeneration solutions (e.g., low pH glycine, high salt). For high-affinity interactions, a non-regeneration protocol may be necessary.[17] | A stable baseline after regeneration indicates a properly functioning surface for subsequent injections. |
| High Background Noise | Instrument | 1. Ensure the instrument is properly equilibrated and the baseline is stable before injecting the analyte. 2. Use signal enhancement techniques like signal averaging if available on your instrument's software.[18] | A lower noise level will improve the signal-to-noise ratio, making a weak signal more discernible.[12] |
Visualizations
This compound Mechanism of Action
Caption: this compound's dual mechanism inhibiting the complement C5 pathway.
General Experimental Workflow for SPR
Caption: A typical experimental workflow for a Surface Plasmon Resonance (SPR) binding assay.
Troubleshooting Logic for Low Signal
Caption: A logical workflow for troubleshooting low signal in binding affinity experiments.
Detailed Experimental Protocol: Surface Plasmon Resonance (SPR)
This protocol provides a general framework for measuring the binding affinity of this compound to complement C5 protein using SPR. Specific parameters may require optimization.
1. Materials and Reagents:
-
Ligand: Purified human complement C5 protein (>95% purity)
-
Analyte: this compound peptide
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 4.0, 4.5, 5.0, 5.5 (for pH scouting)
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Activation Reagents: 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide)
-
Blocking Reagent: 1 M Ethanolamine-HCl, pH 8.5
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.0 (or other scouted solution)
-
Sensor Chip: CM5 sensor chip (or equivalent carboxymethylated dextran surface)
2. Ligand and Analyte Preparation: [16]
-
Thaw C5 protein and this compound on ice.
-
Dialyze the C5 protein into the selected immobilization buffer overnight at 4°C.
-
Prepare a stock solution of this compound in the running buffer. Create a dilution series (e.g., 0 nM, 1 nM, 5 nM, 10 nM, 25 nM, 50 nM, 100 nM) using the running buffer.
-
Centrifuge all solutions to remove any aggregates before use.
3. Ligand Immobilization (Amine Coupling): [15]
-
Prime the SPR instrument with running buffer until a stable baseline is achieved.
-
Activate the sensor chip surface by injecting the EDC/NHS mixture for 7 minutes.
-
Inject the C5 protein (e.g., at 10-50 µg/mL) over the activated surface until the desired immobilization level is reached (e.g., 2000-4000 RU).
-
Inject the blocking reagent (Ethanolamine-HCl) for 7 minutes to deactivate any remaining reactive groups.
-
A reference channel should be prepared similarly but without injecting the C5 protein (a "mock" immobilization) to subtract non-specific binding.
4. Analyte Binding Measurement: [7][16]
-
Inject the running buffer over both the ligand and reference channels until a stable baseline is achieved.
-
Inject the lowest concentration of this compound over both channels at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 180 seconds).
-
Allow the running buffer to flow over the surface for a set dissociation time (e.g., 300-600 seconds).
-
Inject the regeneration solution to remove all bound analyte. Ensure the signal returns to the initial baseline.
-
Repeat the injection cycle for each concentration in the dilution series, typically from lowest to highest. Include several buffer-only injections (0 nM analyte) throughout the run for double referencing.
5. Data Analysis:
-
Subtract the reference channel data from the active channel data for each injection.
-
Subtract the signal from a buffer-only injection ("double referencing") to correct for any systematic drift.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. ZILBRYSQ® Mechanism Of Action For gMG [zilbrysqhcp.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 7. path.ox.ac.uk [path.ox.ac.uk]
- 8. Binding Assays: Common Techniques and Key Considerations - Fluidic Sciences Ltd % [fluidic.com]
- 9. Troubleshooting - Thermott [thermott.com]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. Applications of Surface Plasmon Resonance and Biolayer Interferometry for Virus–Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nanotempertech.com [nanotempertech.com]
- 13. swordbio.com [swordbio.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 16. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Mitigating Non-Specific Binding of Zilucoplan in SPR Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating non-specific binding (NSB) of Zilucoplan during Surface Plasmon Resonance (SPR) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging for SPR analysis?
A1: this compound is a synthetic, 15-amino acid macrocyclic peptide that acts as a complement inhibitor by binding to complement component C5 (C5)[1][2]. Its physicochemical properties, including a predicted water solubility of 0.00999 mg/mL, a logP of 2.08, and a physiological charge of -4, can present challenges in SPR experiments[3]. These characteristics may contribute to non-specific binding to sensor surfaces through hydrophobic and ionic interactions, potentially leading to inaccurate kinetic data[3][4].
Q2: What is non-specific binding (NSB) in the context of SPR?
A2: Non-specific binding refers to the interaction of an analyte, in this case, this compound, with the sensor chip surface or other immobilized molecules, rather than the intended target (e.g., C5)[4][5]. This can artificially inflate the measured response units (RU), leading to erroneous calculations of binding affinity and kinetics[4]. NSB is primarily caused by hydrophobic interactions, electrostatic forces, and hydrogen bonding between the analyte and the sensor surface[4].
Q3: How can I determine if I have a non-specific binding issue with this compound?
A3: A simple preliminary test is to inject this compound over a reference flow cell where no ligand (C5) is immobilized. A significant signal in this reference channel indicates NSB[1][6]. If the response on the reference channel is more than a third of the response on the sample channel, it is advisable to optimize the experimental conditions to reduce NSB[6].
Q4: What are the general strategies to reduce non-specific binding in SPR experiments?
A4: Common strategies to minimize NSB include:
-
Adjusting Buffer pH: Modifying the pH of the running buffer can alter the charge of both the analyte and the sensor surface, thereby reducing electrostatic interactions[1][2].
-
Increasing Salt Concentration: Higher salt concentrations in the running buffer can shield charged interactions between the analyte and the surface[2].
-
Using Additives: Incorporating additives like bovine serum albumin (BSA), surfactants (e.g., Tween-20), or polyethylene glycol (PEG) into the running buffer can help to block non-specific interactions[2][7].
-
Modifying the Sensor Surface: Choosing a different sensor chip chemistry or modifying the surface post-immobilization can also reduce NSB[6][7].
Troubleshooting Guide: Mitigating this compound Non-Specific Binding
This guide provides a systematic approach to troubleshoot and mitigate NSB when studying the interaction of this compound with its target, C5, using SPR.
Step 1: Initial Assessment of Non-Specific Binding
The first step is to confirm and quantify the extent of NSB.
Experimental Protocol:
-
Immobilize Ligand: Immobilize the target protein, C5, on one flow cell (the "sample" flow cell) of your sensor chip.
-
Reference Flow Cell: Prepare a reference flow cell. This can be a blank, underivatized surface or a surface with an irrelevant immobilized protein.
-
Analyte Injection: Prepare a series of this compound concentrations in your standard running buffer (e.g., HBS-EP+).
-
Injection and Observation: Inject the this compound series over both the sample and reference flow cells.
-
Analysis: Compare the signal from the reference flow cell to the sample flow cell. A high signal on the reference channel confirms NSB.
Step 2: Systematic Optimization of Running Buffer
Based on the initial assessment, systematically modify the running buffer to minimize NSB. The following table summarizes potential buffer additives and their recommended starting concentrations.
Data Presentation: Buffer Optimization Strategies for Reducing this compound NSB
| Strategy | Component | Starting Concentration | Mechanism of Action | Considerations |
| Increase Ionic Strength | NaCl | 150 mM (up to 500 mM) | Shields electrostatic interactions. | Monitor for any impact on specific binding. |
| Adjust pH | Buffer pH | Test a range around the pI of this compound (predicted acidic pKa ~2.73, basic ~11.9) and the ligand. | Modulates surface charges to reduce electrostatic attraction or repulsion. | Ensure the pH does not affect the stability or activity of this compound or C5. |
| Add a Protein Blocker | Bovine Serum Albumin (BSA) | 0.1 - 1 mg/mL | Coats the sensor surface to prevent non-specific hydrophobic and charge-based interactions. | Ensure the BSA preparation is of high purity. |
| Add a Non-ionic Surfactant | Tween-20 | 0.005% - 0.05% (v/v) | Disrupts hydrophobic interactions. | Higher concentrations may form micelles and interfere with the interaction. |
| Add a Polymer | Polyethylene Glycol (PEG) | 0.1% - 1% (w/v) | Creates a hydrophilic layer on the sensor surface, repelling non-specific binding. | Most effective with PEG-grafted sensor surfaces. |
| Add Dextran | Carboxymethyl Dextran | 0.1 - 1 mg/mL | Competes for non-specific binding sites on dextran-based sensor chips (e.g., CM5). | Only applicable for dextran-based sensor surfaces. |
Experimental Protocol: Buffer Optimization
-
Select a Strategy: Based on the presumed nature of the NSB (ionic or hydrophobic), select one or more strategies from the table above.
-
Prepare Buffers: Prepare a set of running buffers containing different concentrations of the chosen additive(s).
-
Test NSB: Using the same sensor chip from the initial assessment, inject the highest concentration of this compound in each of the new running buffers over the reference flow cell.
-
Evaluate Effectiveness: Identify the buffer composition that results in the lowest signal on the reference flow cell without significantly affecting the baseline.
-
Confirm Specific Binding: Once an optimal buffer is identified, inject a full concentration series of this compound over both the sample and reference flow cells to confirm that the specific binding signal is maintained or improved.
Step 3: Sensor Surface and Immobilization Strategy
If buffer optimization is insufficient, consider modifying the sensor surface or immobilization strategy.
Experimental Protocol: Surface Chemistry and Immobilization
-
Alternative Sensor Chips: If using a standard carboxymethyl dextran chip (e.g., CM5), consider trying a chip with a lower degree of carboxylation or a different surface chemistry (e.g., a planar chip or a chip with a hydrogel surface designed to reduce NSB).
-
Immobilization Chemistry: If using amine coupling, explore other immobilization chemistries such as thiol coupling or biotin-streptavidin capture, if compatible with your ligand.
-
Ligand Density: High ligand densities can sometimes contribute to NSB. Try immobilizing a lower density of C5 on the sensor surface.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inhibiting the complement cascade.
Experimental Workflow for Mitigating Non-Specific Binding
Caption: Troubleshooting workflow for addressing non-specific binding in SPR.
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 7. Reducing Non-Specific Binding [reichertspr.com]
Addressing variability in hemolysis inhibition assays with Zilucoplan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Zilucoplan in hemolysis inhibition assays. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and key performance data to address potential variability and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inhibiting hemolysis?
A1: this compound is a small macrocyclic peptide that inhibits the complement system via a dual mechanism.[1] It binds to complement component 5 (C5) with high affinity, which prevents its cleavage into C5a and C5b by C5 convertase.[2][3][4] Additionally, should any C5b be formed, this compound can also bind to it, sterically blocking the interaction with C6 and preventing the assembly of the C5b-9 membrane attack complex (MAC), which is responsible for cell lysis.[3][5][6]
Q2: What is the most common type of assay used to evaluate this compound's hemolytic inhibition?
A2: The most frequently cited method is an antibody-sensitized sheep red blood cell (sRBC) lysis assay.[4][7][8] This in vitro assay measures the ability of this compound to inhibit the classical complement pathway-mediated hemolysis of sRBCs when exposed to a complement source, such as normal human serum (NHS).[3]
Q3: Is this compound effective against C5 variants that are resistant to other inhibitors?
A3: Yes, studies have shown that this compound can fully prevent the in vitro activation of clinically relevant C5 variants, such as those at position R885, which have been reported to respond poorly to the monoclonal antibody inhibitor eculizumab.[2][5][6][9]
Q4: Can other therapies, like IVIg or plasma exchange, affect this compound's performance in these assays?
A4: Clinical data suggests that this compound maintains complete complement inhibition (>95%) in patients who also receive rescue therapies like intravenous immunoglobulin (IVIg) or undergo plasma exchange, indicating that supplemental dosing is likely not required.[10]
Troubleshooting Guide
This guide addresses common sources of variability and unexpected results in hemolysis inhibition assays involving this compound.
| Issue / Question | Potential Causes | Recommended Solutions |
| High background hemolysis in negative controls (no inhibitor) | 1. Spontaneous lysis of red blood cells (RBCs) due to improper handling, storage, or age. 2. Contamination of reagents or glassware. 3. Suboptimal buffer conditions (e.g., wrong pH, osmolarity). | 1. Use fresh RBCs and handle them gently. Avoid vigorous mixing.[11] Ensure proper storage conditions. 2. Use sterile, pyrogen-free reagents and glassware. 3. Verify buffer composition and pH. Use a standard, validated buffer like D-PBS.[12] |
| High variability between replicate wells | 1. Inaccurate pipetting of reagents (this compound, serum, RBCs). 2. Inconsistent incubation times or temperatures. 3. Uneven mixing within wells. 4. Edge effects in the microplate. | 1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 2. Ensure consistent timing for all steps and use a calibrated incubator. 3. Mix plates gently on a plate shaker after adding reagents. 4. Avoid using the outermost wells of the plate or fill them with buffer to maintain humidity. |
| Dose-response curve is flat or shows poor inhibition | 1. Inactive or degraded this compound. 2. Insufficient complement activity in the serum source. 3. Very high C3b density on RBCs, which may enable a non-enzymatic C5 cleavage not easily inhibited by C5 inhibitors.[1] 4. Strong complement activation overwhelming the inhibitor.[13] | 1. Confirm the concentration and integrity of the this compound stock solution. Prepare fresh dilutions for each experiment. 2. Use a fresh, properly stored pool of normal human serum. Test serum for baseline complement activity (CH50). 3. This is a complex phenomenon; consider assay modifications if this mechanism is suspected. 4. Titrate the concentration of serum to find an optimal level where potent inhibition can be observed. |
| Incomplete lysis in positive controls (no inhibitor) | 1. Low complement activity in the serum source. 2. Insufficient sensitization of RBCs with antibodies (hemolysin). 3. Incorrect concentration of RBCs. | 1. Use a reliable source of complement-active serum.[14] 2. Optimize the concentration of the sensitizing antibody in a titration experiment. 3. Ensure the RBC suspension is at the correct, validated concentration. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies evaluating this compound's inhibitory activity.
Table 1: In Vitro Inhibitory Concentrations of this compound
| Assay Type | Parameter | Value (nM) | Source |
|---|---|---|---|
| ABO Incompatibility Human RBC Hemolysis | IC50 | 284 | [9] |
| ABO Incompatibility Human RBC Hemolysis | IC90 | 563 |[9] |
Table 2: Ex Vivo Complement Inhibition in Clinical Studies
| This compound Dose | Assay | Mean Inhibition | Source |
|---|---|---|---|
| 0.3 mg/kg | sRBC Lysis Assay | >97% | [4] |
| 0.3 mg/kg (with IVIg rescue) | sRBC Lysis Assay | ~97.4% | [10] |
| 0.3 mg/kg (with Plasma Exchange) | sRBC Lysis Assay | ~95.9% |[10] |
Experimental Protocols
Protocol: Antibody-Sensitized Sheep Red Blood Cell (sRBC) Hemolysis Inhibition Assay
This protocol outlines a standard method for assessing the inhibitory function of this compound on the classical complement pathway.
1. Reagents and Materials:
-
This compound stock solution and diluent
-
Sheep Red Blood Cells (sRBCs)
-
Rabbit anti-sheep RBC stroma antibody (hemolysin)
-
Normal Human Serum (NHS) as a complement source (store at -80°C)
-
Gelatin Veronal Buffer (GVB++) or equivalent
-
96-well U-bottom microplates
-
Spectrophotometer (plate reader) capable of reading absorbance at 415 nm or 540 nm
2. Experimental Procedure:
-
Step 1: Preparation of Sensitized sRBCs (EA)
-
Wash sRBCs three times with GVB++ buffer by centrifugation.
-
Resuspend the sRBC pellet to the desired concentration (e.g., 2 x 10⁸ cells/mL).
-
Incubate the sRBC suspension with an optimized, sub-agglutinating dilution of hemolysin for 20 minutes at 37°C to create antibody-sensitized sRBCs (erythrocyte-antibody complexes, EA).
-
Wash the EA suspension twice to remove unbound antibody and resuspend in GVB++ to the working concentration.
-
-
Step 2: Assay Plate Setup
-
Prepare serial dilutions of this compound in GVB++ buffer and add them to the appropriate wells of the 96-well plate.
-
Include positive control wells (EA + NHS, no inhibitor) and negative/background control wells (EA only, no NHS).
-
-
Step 3: Incubation with Complement
-
Dilute the NHS in GVB++ to a concentration that yields submaximal hemolysis (e.g., 80-90% lysis), as determined by prior titration experiments.
-
Add the diluted NHS to all wells except the background control wells.
-
Incubate the plate for 30-60 minutes at 37°C to allow complement activation and lysis to occur.
-
-
Step 4: Lysis Measurement
-
Pellet the remaining intact cells by centrifuging the plate.
-
Carefully transfer the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 415 nm or 540 nm to quantify the amount of hemoglobin released.
-
-
Step 5: Data Analysis
-
Calculate the percentage of hemolysis for each well using the formula: % Hemolysis = [(OD_sample - OD_background) / (OD_100%_lysis - OD_background)] x 100 (Note: A 100% lysis control is prepared by lysing sRBCs with distilled water).[12]
-
Plot the percent inhibition (100 - % Hemolysis) against the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
This compound's Dual-Action Mechanism
Caption: this compound's dual mechanism blocking C5 cleavage and C5b-6 assembly.
Hemolysis Inhibition Assay Workflow
Caption: Standard experimental workflow for a hemolysis inhibition assay.
Troubleshooting Logic for High Variability
Caption: A logical flow for troubleshooting high replicate variability.
References
- 1. Phase II trials of this compound in paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | this compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation [frontiersin.org]
- 6. Long-term safety and efficacy of this compound in patients with generalized myasthenia gravis: interim analysis of the RAISE-XT open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Effects of the Self-administered Subcutaneous Complement Inhibitor this compound in Patients With Moderate to Severe Generalized Myasthenia Gravis: Results of a Phase 2 Randomized, Double-Blind, Placebo-Controlled, Multicenter Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. haematologica.org [haematologica.org]
- 9. This compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurologylive.com [neurologylive.com]
- 11. apps.trihealth.com [apps.trihealth.com]
- 12. rsc.org [rsc.org]
- 13. ashpublications.org [ashpublications.org]
- 14. Haemolysis Inhibition Assay - Creative Biolabs [creative-biolabs.com]
Improving the solubility of Zilucoplan for high-concentration stock solutions
Technical Support Center: Zilucoplan Solubility
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed guidance on preparing high-concentration stock solutions of this compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a consideration?
A1: this compound is a synthetic, 15-amino acid macrocyclic peptide designed as a complement C5 inhibitor.[1][2] Like many peptides, especially those with complex structures or hydrophobic residues, this compound has low predicted aqueous solubility (approximately 0.00999 mg/mL), which can make preparing high-concentration stock solutions challenging.[1] Proper solubilization is critical for ensuring accurate dosing and avoiding aggregation in experimental assays.
Q2: I'm having trouble dissolving lyophilized this compound powder. What is the recommended starting point?
A2: The commercial formulation of this compound, ZILBRYSQ®, is a sterile, buffered aqueous solution with a pH between 6.5 and 7.5.[3] This indicates that this compound is soluble and stable in a near-neutral phosphate-buffered saline (PBS) solution. Therefore, the recommended starting solvent is a sterile, phosphate-based buffer (e.g., 20 mM Sodium Phosphate) with physiological salt concentration (e.g., 150 mM NaCl) at pH 7.0.
Q3: My solution appears cloudy or has visible particulates after adding the buffer. What should I do?
A3: Cloudiness or visible particulates are signs of incomplete dissolution or aggregation. If this occurs, do not use the solution immediately. First, attempt to aid dissolution by gentle vortexing followed by brief sonication in a water bath.[4][5] If the solution does not clear, proceed to the troubleshooting steps outlined in the experimental protocol below, which include systematic pH adjustments and the potential use of co-solvents. Always centrifuge your final solution to pellet any undissolved material before use.[4]
Q4: Can I use organic solvents like DMSO to dissolve this compound?
A4: Yes, for highly hydrophobic peptides, using a small amount of an organic co-solvent is a standard strategy.[6] If aqueous buffers fail, dissolving this compound in 100% DMSO and then slowly diluting it with your aqueous buffer of choice is a viable option. However, be mindful of the final DMSO concentration in your working solution, as it can affect cell viability and assay performance. For most cell-based assays, the final DMSO concentration should not exceed 0.5-1%.[6]
Q5: How does pH affect this compound solubility?
A5: The solubility of peptides is highly dependent on pH because it dictates the charge state of ionizable groups (N-terminus, C-terminus, and acidic/basic side chains).[7] Peptides are typically least soluble at their isoelectric point (pI), where their net charge is zero, as this promotes aggregation.[8] Adjusting the pH of the buffer to be at least 1-2 units away from the pI can significantly increase solubility by ensuring the peptide carries a net positive or negative charge, leading to repulsion between molecules.[7][8] Since the commercial formulation is stable at pH ~7.0, it is likely that this pH is sufficiently far from this compound's pI.[9]
Q6: How should I store my this compound stock solution?
A6: Once dissolved, peptide solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation.[10] For short-term storage (days), refrigeration at 2-8°C may be acceptable. For long-term storage, aliquots should be stored at -20°C or preferably -80°C.[10]
Data & Protocols
This compound Properties & Formulation
This table summarizes key properties of this compound and the components of its commercially available formulation, which provide clues for successful solubilization.
| Parameter | Value / Composition | Source |
| Molecule Type | 15-amino acid synthetic macrocyclic peptide | [1][2] |
| Molecular Weight | 3562.23 Daltons (free acid form) | [3] |
| Predicted Water Solubility | 0.00999 mg/mL | [1] |
| Commercial Formulation | ZILBRYSQ® (40 mg/mL) | [9] |
| Formulation pH | 6.5 - 7.5 | [3] |
| Formulation Osmolality | ~300 mOsm/kg | [9] |
| Key Excipients (per mL) | Dibasic sodium phosphate, anhydrous (4.11 mg)Monobasic sodium phosphate, monohydrate (2.9 mg)Sodium chloride (4.42 mg)Water for Injection | [3] |
Experimental Protocol: Solubility Testing & Stock Solution Preparation
This protocol provides a systematic approach to determine the optimal conditions for solubilizing this compound powder to achieve a desired high concentration.
Objective: To prepare a clear, high-concentration stock solution of this compound (e.g., 10-40 mg/mL).
Materials:
-
Lyophilized this compound powder
-
Sterile Water for Injection (WFI)
-
Buffer A: 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.0
-
Buffer B: 20 mM Sodium Acetate, 150 mM NaCl, pH 5.0
-
Buffer C: 20 mM Tris-HCl, 150 mM NaCl, pH 8.5
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Sterile, low-protein-binding microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Methodology:
-
Initial Test: Before dissolving the entire batch, perform a small-scale solubility test with a tiny, weighed amount of the peptide.[4]
-
Reconstitution:
-
Allow the lyophilized this compound vial to warm to room temperature before opening to prevent condensation.
-
Add the appropriate volume of your chosen solvent to the vial to achieve the target concentration. Start with Buffer A (pH 7.0) , as it mimics the commercial formulation.
-
-
Dissolution:
-
Gently vortex the solution for 10-15 seconds.
-
If the peptide is not fully dissolved, sonicate the vial in a room temperature water bath for 5-10 minutes.[5]
-
Visually inspect the solution for clarity against a dark background.
-
-
Troubleshooting & Optimization:
-
If the solution remains insoluble in Buffer A: Proceed with a new aliquot of peptide powder and test alternative buffers. The choice of buffer should be guided by the goal of moving the pH away from the peptide's pI.
-
Test Buffer B (pH 5.0) to confer a net positive charge.
-
Test Buffer C (pH 8.5) to confer a net negative charge.
-
-
If aqueous buffers fail (for very high concentrations or hydrophobic aggregation):
-
Add a minimal volume of 100% DMSO to the dry peptide powder and vortex until fully dissolved.
-
Slowly add this DMSO concentrate drop-wise to a stirring vial of your chosen aqueous buffer (e.g., Buffer A) to the final desired volume.[6] Do not add the aqueous buffer to the DMSO.
-
-
-
Final Preparation:
-
Once a clear solution is obtained, perform a sterile filtration step using a 0.22 µm syringe filter suitable for peptide solutions.
-
Centrifuge the final solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any remaining micro-aggregates.[4]
-
Carefully transfer the supernatant to a new sterile tube.
-
Aliquot into single-use volumes and store at -80°C.
-
Visualizations
This compound Mechanism of Action
This compound is a complement C5 inhibitor. It binds to C5, preventing its cleavage into C5a and C5b. This action halts the downstream assembly of the terminal complement complex (C5b-9), also known as the Membrane Attack Complex (MAC), which is implicated in the pathology of diseases like generalized Myasthenia Gravis.[9][11][12]
Workflow for this compound Solubilization
This diagram outlines the logical steps for systematically finding the right conditions to dissolve this compound for creating a high-concentration stock solution.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. FMOC-L-7-AZATRP CAS#: 737007-45-3 [m.chemicalbook.com]
- 3. ucb-usa.com [ucb-usa.com]
- 4. Permeability of Cyclic Peptide Macrocycles and Cyclotides and Their Potential as Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 6. drugs.com [drugs.com]
- 7. bachem.com [bachem.com]
- 8. foodsciencetoolbox.com [foodsciencetoolbox.com]
- 9. ZILBRYSQ Solution for injection Overview - MPI, EU: SmPC - RxReasoner [rxreasoner.com]
- 10. [In Vitro Selected Macrocyclic Peptides: Tools for Regulating the Conformational Freedom of Transmembrane Proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Avoiding freeze-thaw cycle issues with Zilucoplan aliquots
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Zilucoplan to avoid issues related to freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Cloudy or precipitated solution after thawing frozen this compound aliquot | Aggregation of the peptide due to pH shifts or cryoconcentration during freezing.[1][2] Formation of ice crystals may have denatured the peptide.[2] | Discard the aliquot. Do not use if any visual particulates or cloudiness are observed. Refer to the official storage guidelines which recommend against freezing.[3][4][5] |
| Reduced therapeutic efficacy in an in-vitro or in-vivo experiment using a previously frozen aliquot | Degradation of this compound due to one or more freeze-thaw cycles. Peptides, especially those with certain amino acid residues, are susceptible to degradation from repeated freezing and thawing.[6] | Use a fresh vial of this compound stored according to the manufacturer's recommendations. For future experiments, if aliquoting is necessary, consider the stability of the solution under refrigerated conditions for a limited time, as peptide solutions have a short shelf-life.[6] |
| Inconsistent experimental results between different aliquots of this compound | Inconsistent handling of aliquots, including multiple freeze-thaw cycles for some aliquots. Each freeze-thaw cycle can introduce variability in the peptide's integrity.[6] | Implement a strict single-use aliquot protocol. If aliquoting is performed, ensure all aliquots are handled identically and used only once. For optimal consistency, use this compound from the original vial stored as recommended. |
Frequently Asked Questions (FAQs)
Q1: The official documentation for this compound (Zilbrysq®) states "Do not freeze." Why is freezing not recommended?
A1: this compound is supplied as a sterile, buffered solution for subcutaneous injection.[3][5] Freezing can introduce significant stress on peptide therapeutics like this compound, potentially leading to:
-
Aggregation: As water crystallizes, the concentration of this compound and excipients in the unfrozen portion increases, which can alter the pH and ionic strength, leading to peptide aggregation.[1][2]
-
Denaturation: The formation of ice crystals can exert physical stress on the peptide structure, causing it to unfold and lose its biological activity.[2]
-
Excipient Instability: The formulation contains specific excipients like sodium phosphates and sodium chloride to maintain pH and tonicity.[3] Freezing can cause these components to crystallize or fall out of solution, which may not fully reverse upon thawing, thereby compromising the formulation's integrity.
Q2: I accidentally froze my this compound vial/aliquots. Can I still use them after thawing?
A2: It is strongly advised not to use any this compound that has been frozen. The manufacturer's instruction to avoid freezing is a critical guideline to ensure the product's safety and efficacy.[3][4][5] There is a high risk of peptide degradation and aggregation, which may not be visible to the naked eye but could impact experimental outcomes and safety.
Q3: Can I aliquot this compound to avoid repeated withdrawals from the primary vial?
A3: While aliquoting is a common practice in research to prevent contamination and degradation from repeated handling of the stock solution, it is crucial to adhere to the recommended storage conditions for this compound, which is refrigeration. If you choose to aliquot, the aliquots should be stored in a refrigerator (2°C to 8°C) and used within a timeframe established by appropriate stability studies for your specific experimental conditions. Avoid freezing these aliquots.
Q4: What are the best practices for storing this compound in a research setting?
A4: The best practice is to follow the manufacturer's guidelines. Store this compound in a refrigerator at 2°C to 8°C.[4][5] If aliquoting is performed from a larger volume (if available for research purposes), sterile techniques should be used, and the aliquots should be stored under the same refrigerated conditions. Each aliquot should be for single use to avoid potential contamination.
Data Presentation
The following table illustrates hypothetical stability data for a peptide therapeutic after multiple freeze-thaw cycles. Note: This data is for illustrative purposes only and is based on general knowledge of peptide degradation. It is not actual data for this compound.
| Number of Freeze-Thaw Cycles | Peptide Purity (%) | Aggregate Formation (%) | Biological Activity (%) |
| 0 (Baseline) | 99.5 | 0.5 | 100 |
| 1 | 98.2 | 1.8 | 95 |
| 3 | 95.1 | 4.9 | 82 |
| 5 | 89.7 | 10.3 | 65 |
Experimental Protocols
Protocol: Freeze-Thaw Stability Assessment of a Peptide Therapeutic
This protocol provides a general framework for assessing the stability of a peptide therapeutic like this compound after subjecting it to freeze-thaw cycles.
-
Sample Preparation:
-
Prepare multiple identical aliquots of the peptide solution in appropriate sterile vials (e.g., polypropylene cryovials).
-
Retain a set of control aliquots stored at the recommended refrigerated temperature (2°C to 8°C).
-
-
Freeze-Thaw Cycling:
-
Analysis:
-
Visual Inspection: Visually inspect each aliquot for precipitation, cloudiness, or color change.
-
Purity and Aggregation Analysis: Analyze the samples using Size Exclusion High-Performance Liquid Chromatography (SE-HPLC) to quantify the percentage of monomeric peptide and the formation of aggregates.
-
Potency Assay: Conduct a relevant bioassay to determine the biological activity of the peptide. For this compound, this could be an in-vitro hemolysis assay to measure its ability to inhibit the complement cascade.[4]
-
pH Measurement: Measure the pH of the thawed aliquots to check for any shifts from the original formulation.
-
-
Data Evaluation:
-
Compare the results from the freeze-thawed aliquots to the control aliquots stored at the recommended temperature.
-
A significant decrease in purity or potency, or an increase in aggregation, would indicate instability due to freeze-thaw cycles.
-
Mandatory Visualization
This compound's Mechanism of Action within the Complement Cascade
Caption: this compound inhibits the complement cascade at C5.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. medcentral.com [medcentral.com]
- 6. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Freeze-Thaw Stability Testing: A Complete Step-by-Step Guide for Pharmaceutical Products – StabilityStudies.in [stabilitystudies.in]
- 8. google.com [google.com]
- 9. m.youtube.com [m.youtube.com]
Challenges in synthesizing and purifying Zilucoplan for research
Welcome to the technical support center for the research-scale synthesis and purification of Zilucoplan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound is a synthetic macrocyclic peptide that is typically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).[][2] The process involves the sequential coupling of amino acids to a solid support resin, followed by an on-resin cyclization to form the macrocyclic core. A polyethylene glycol (PEG) linker and a palmitic acid moiety are then coupled to a lysine side chain. The final steps involve cleavage of the peptide from the resin and purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[][2]
Q2: What are the key structural features of this compound that can pose synthetic challenges?
A2: this compound's structure includes several features that require special attention during synthesis:
-
Macrocyclic Core: The formation of the 15-amino acid macrocyclic ring via a lactam bridge is a critical and often challenging step.[]
-
Unnatural Amino Acids: this compound contains four unnatural amino acids: L-NMe-Asp, L-tButyl-Gly, L-7-aza-Trp, and L-Cyclohexyl-Gly.[] These can exhibit different reactivity and steric hindrance compared to standard amino acids.
-
N-methylated Amino Acid: The presence of N-methyl-Aspartic acid can lead to slower and less efficient coupling reactions due to steric hindrance at the N-terminus.
-
PEG Linker and Lipid Moiety: The conjugation of a PEG linker and a palmitic acid tail adds hydrophobicity to the peptide, which can affect its solubility and purification behavior.[]
Q3: Which analytical techniques are recommended for monitoring the synthesis and assessing the purity of this compound?
A3: A combination of analytical techniques is essential for monitoring the progress of the synthesis and ensuring the purity of the final product. These include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to check the progress of couplings, deprotections, and the final mass of the linear and cyclized peptide.[]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The primary method for assessing the purity of the crude and purified peptide.[][3]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): Used for high-resolution mass determination of the final product.[3]
Troubleshooting Guides
Section 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
| Problem | Possible Causes | Recommended Solutions |
| Low coupling efficiency, especially for unnatural or sterically hindered amino acids (e.g., L-tButyl-Gly, L-NMe-Asp) | Incomplete activation of the amino acid. Steric hindrance preventing access to the coupling site. Aggregation of the growing peptide chain on the resin. | Use a more potent coupling reagent such as HATU or HCTU.[] Perform a double coupling for the problematic amino acid. Increase the coupling reaction time. Consider using a solvent with better solvating properties, such as N-methylpyrrolidone (NMP), to disrupt aggregation. |
| Presence of deletion sequences in the final product (impurities with lower mass) | Incomplete Fmoc deprotection, leaving the N-terminus blocked for the next coupling. Incomplete coupling of an amino acid. | Increase the Fmoc deprotection time or perform a second deprotection step. Use a stronger base for deprotection if compatible with the resin and protecting groups. Confirm complete deprotection using a qualitative test like the Kaiser test. For coupling, refer to the solutions for low coupling efficiency. |
| Side reactions related to specific amino acids (e.g., aspartimide formation with Asp) | The aspartic acid side chain can form a cyclic imide under basic conditions (e.g., during Fmoc deprotection with piperidine), which can then open to form a mixture of α- and β-aspartyl peptides. | Add an agent like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution to suppress aspartimide formation. Use a more sterically hindered protecting group for the Asp side chain if available. |
Section 2: On-Resin Cyclization
| Problem | Possible Causes | Recommended Solutions |
| Low yield of the cyclized product | Inefficient activation of the side chains for lactam bridge formation. Intermolecular reactions (dimerization or oligomerization) competing with the desired intramolecular cyclization. Unfavorable conformation of the linear peptide on the resin for cyclization. | Ensure complete deprotection of the side chains involved in the cyclization. Use a high-efficiency coupling reagent like HATU or PyAOP. Perform the cyclization at a high dilution to favor intramolecular reactions, although this is less of a factor with on-resin cyclization. Allow the cyclization reaction to proceed for an extended period (e.g., overnight).[2] |
| Detection of dimers or oligomers in the crude product | High loading of the peptide on the resin, bringing peptide chains in close proximity. | Use a resin with a lower substitution level to increase the distance between peptide chains. |
Section 3: Cleavage and Purification
| Problem | Possible Causes | Recommended Solutions |
| Incomplete cleavage from the resin or incomplete removal of side-chain protecting groups | Insufficient cleavage cocktail volume or reaction time. Inefficient scavengers to trap reactive cations generated during cleavage. | Ensure a sufficient volume of the cleavage cocktail (e.g., trifluoroacetic acid with scavengers like triisopropylsilane and water) is used to swell the resin completely.[2] Extend the cleavage time. Use appropriate scavengers to protect sensitive residues like tryptophan. |
| Poor solubility of the crude peptide after cleavage | The presence of the hydrophobic palmitic acid tail and the PEG linker can lead to aggregation. | Dissolve the crude peptide in a suitable organic solvent like dimethyl sulfoxide (DMSO) or a mixture of acetonitrile and water before purification. |
| Broad or tailing peaks during RP-HPLC purification | The PEG linker can be polydisperse, leading to a mixture of species with slightly different retention times. The lipid tail can cause strong interactions with the stationary phase. Aggregation of the peptide. | Use a C4 or C8 column instead of a C18 column to reduce strong hydrophobic interactions. Purify at a slightly elevated temperature to improve peak shape. Optimize the gradient to achieve better separation. Use a mobile phase containing an organic modifier like isopropanol in addition to acetonitrile to improve solubility and peak shape for lipidated peptides. |
| Low recovery after purification | Irreversible adsorption of the hydrophobic peptide to the HPLC column. Precipitation of the peptide during the purification process. | Pre-condition the column with a sample of the crude peptide to saturate active sites. Ensure the peptide remains dissolved in the mobile phase throughout the run. Collect and analyze all fractions to account for the product. |
Quantitative Data Summary
| Parameter | Reported Value | Reference |
| Overall Yield (based on initial resin loading) | 2.70% | [3] |
| Final Purity (by analytical RP-HPLC) | > 99% | [3][4] |
| Observed Monoisotopic Mass | 3559.5891 Da | [4] |
| Calculated Monoisotopic Mass | 3559.9694 Da | [4] |
Experimental Protocols
Key Experiment: Solid-Phase Synthesis, Cyclization, and Purification of this compound
This protocol is a summarized version based on the synthesis described by Gorman et al. (2021).[2]
-
Linear Peptide Synthesis (Fmoc/tBu SPPS):
-
Resin: Wang resin is used as the solid support.
-
Amino Acid Coupling: Standard Fmoc-protected amino acids are coupled sequentially. For standard amino acids, 4 equivalents of the amino acid, 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), and diisopropylethylamine (DIPEA) are used for each coupling.
-
Unnatural Amino Acid Coupling: For the unnatural amino acids in this compound, a double coupling is performed with 2 equivalents of the amino acid, HBTU, and DIPEA for 30 minutes for each coupling.
-
Fmoc Deprotection: The Fmoc protecting group is removed at each step using a solution of piperidine in DMF.
-
-
On-Resin Cyclization (Lactam Bridge Formation):
-
The side-chain protecting groups of Lysine-1 (Mtt) and Aspartic acid-6 (O-2-PhiPr) are selectively removed using 1% trifluoroacetic acid (TFA) in dichloromethane.
-
The on-resin cyclization is then performed overnight using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and DIPEA in DMF.
-
The completion of the cyclization can be confirmed by a test cleavage and LC-MS analysis.
-
-
PEGylation and Lipidation:
-
The side-chain protecting group of the C-terminal lysine (ivDde) is removed using 10% hydrazine monohydrate in DMF.
-
Fmoc-Glu(OH)-OtBu and Fmoc-PEG24-CH2CH2COOH are then coupled sequentially to the deprotected lysine side chain.
-
After cleavage from the resin, palmitic acid is coupled to the free amine of the glutamic acid residue off-resin using a palmitic acid-NHS ester.
-
-
Cleavage and Deprotection:
-
The peptide is cleaved from the resin, and the remaining side-chain protecting groups are removed by treating the resin with a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water for 2 hours at room temperature.
-
The crude peptide is precipitated with cold ether.
-
-
Purification:
-
The crude peptide is purified by preparative RP-HPLC using a C18 or C4 column.
-
A typical mobile phase consists of Buffer A (0.05% TFA in water) and Buffer B (90% acetonitrile, 0.05% TFA in water).
-
A linear gradient of increasing Buffer B is used to elute the peptide.
-
Fractions are analyzed by analytical RP-HPLC and ESI-MS, and those containing the pure product are pooled and lyophilized.
-
Visualizations
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Mechanism of action of this compound on the complement cascade.
References
Optimizing buffer conditions for Zilucoplan in biological assays
Welcome to the Zilucoplan Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of this compound in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for storing and diluting this compound?
For optimal stability and activity, this compound should be handled in a buffered solution with a pH between 6.5 and 7.5.[1] The commercial formulation of this compound for injection is a sterile, preservative-free, buffered solution containing sodium phosphates and sodium chloride.[1] For in vitro assays, a phosphate-buffered saline (PBS) or a HEPES-buffered saline (HBS) at a similar pH range is recommended.
Q2: What is the primary mechanism of action of this compound that our assays should be designed to measure?
This compound is a synthetic, 15-amino acid macrocyclic peptide that acts as a complement component 5 (C5) inhibitor.[2] Its primary mechanism involves binding to C5 with high affinity, which prevents its cleavage into the pro-inflammatory anaphylatoxin C5a and the membrane attack complex (MAC) initiator, C5b.[2][3][4] This effectively halts the terminal complement cascade.[5] Assays should be designed to quantify this inhibition of C5-dependent biological activity.
Q3: Which in vitro assays are most suitable for assessing the functional activity of this compound?
The most common and functionally relevant in vitro assay for this compound is the hemolytic assay, specifically the sheep red blood cell (sRBC) lysis assay.[6] This assay measures the ability of this compound to inhibit the MAC-dependent lysis of antibody-sensitized erythrocytes.[5][7] Additionally, an enzyme-linked immunosorbent assay (ELISA) can be used to quantify the inhibition of C5b-9 (soluble MAC) formation.[5][8]
Q4: Are there any specific handling and storage recommendations for this compound to maintain its activity?
As a peptide, this compound is susceptible to degradation. It is crucial to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store this compound in lyophilized form at -20°C and protected from light. Once reconstituted, use sterile buffers and consider filtering through a 0.2 µm filter to prevent microbial contamination. Aliquoting the reconstituted peptide into single-use vials is highly recommended to maintain stability.
Troubleshooting Guides
Hemolytic Assay Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background hemolysis (lysis in negative control wells) | 1. Spontaneous lysis of red blood cells. 2. Contamination of reagents with hemolytic agents. 3. Inappropriate buffer composition (e.g., wrong ionic strength). | 1. Use fresh, properly washed red blood cells. 2. Use high-purity water and sterile-filtered buffers. 3. Ensure the buffer has the correct osmolarity to prevent cell lysis (e.g., isotonic saline). |
| No or low hemolysis in positive control wells | 1. Inactive complement source (serum). 2. Insufficient concentration of sensitizing antibodies. 3. Incorrect buffer conditions (e.g., absence of Ca2+ and Mg2+). | 1. Use freshly collected serum or properly stored frozen serum (avoid repeated freeze-thaw cycles). 2. Titrate the sensitizing antibody to determine the optimal concentration. 3. Use a complement-compatible buffer such as GVB++ or HEPES-buffered saline containing adequate concentrations of Ca2+ and Mg2+.[9] |
| Inconsistent results between replicates | 1. Pipetting errors. 2. Uneven cell distribution in wells. 3. Temperature fluctuations during incubation. | 1. Calibrate pipettes regularly and use proper pipetting techniques. 2. Gently mix the red blood cell suspension before dispensing into wells. 3. Ensure a stable and uniform temperature in the incubator. |
| This compound shows lower than expected inhibitory activity | 1. Degradation of this compound. 2. Suboptimal buffer pH or ionic strength affecting this compound's conformation or binding. 3. Presence of interfering substances in the assay. | 1. Use freshly prepared this compound dilutions and follow proper storage guidelines. 2. Optimize the buffer pH to be within the 6.5-7.5 range and adjust the ionic strength. 3. Ensure all reagents are of high purity and consider potential interactions with other buffer components. |
ELISA (C5b-9 Inhibition) Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background signal | 1. Insufficient blocking. 2. Non-specific binding of antibodies. 3. Inadequate washing. | 1. Increase blocking time or try a different blocking agent (e.g., BSA, non-fat dry milk). 2. Dilute primary and/or secondary antibodies further. Include a control with no primary antibody. 3. Increase the number of wash steps and ensure complete removal of wash buffer. |
| No or weak signal | 1. Inactive complement source. 2. Insufficient concentration of detection antibodies. 3. Substrate has lost activity. | 1. Use a fresh and active complement source. 2. Optimize the concentration of the detection antibodies. 3. Use a fresh or properly stored substrate solution. |
| High variability between wells | 1. Inconsistent coating of the plate. 2. Pipetting inaccuracies. 3. "Edge effect" in the microplate. | 1. Ensure the coating antigen is evenly distributed in the wells. 2. Use calibrated pipettes and be consistent with pipetting technique. 3. Avoid using the outer wells of the plate or ensure the plate is properly sealed and incubated to minimize evaporation. |
Experimental Protocols
Protocol 1: Hemolytic Assay for this compound Activity
This protocol is designed to measure the dose-dependent inhibition of complement-mediated hemolysis by this compound.
Materials:
-
This compound
-
Normal Human Serum (NHS) as a source of complement
-
Sheep Red Blood Cells (sRBCs)
-
Sensitizing antibody (e.g., rabbit anti-sheep RBC IgM)
-
Gelatin Veronal Buffer with divalent cations (GVB++) (containing 0.15 mM Ca2+ and 0.5 mM Mg2+)[9]
-
96-well U-bottom microplate
-
Spectrophotometer (plate reader)
Methodology:
-
Preparation of Sensitized sRBCs (sRBC-A):
-
Wash sRBCs three times with cold GVB++.
-
Resuspend the sRBC pellet to a concentration of 1x10^9 cells/mL in GVB++.
-
Incubate the sRBC suspension with an optimal concentration of sensitizing antibody for 30 minutes at 4°C with gentle mixing.
-
Wash the sRBC-A three times with GVB++ to remove unbound antibody.
-
Resuspend the sRBC-A to a final concentration of 1x10^8 cells/mL in GVB++.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in GVB++.
-
In a 96-well plate, add 50 µL of each this compound dilution.
-
Add 50 µL of diluted NHS (pre-titrated to cause submaximal lysis) to each well containing this compound.
-
Include control wells:
-
0% Lysis (Blank): 100 µL GVB++ and 50 µL sRBC-A.
-
100% Lysis: 100 µL water and 50 µL sRBC-A.
-
Positive Control (No Inhibitor): 50 µL GVB++ and 50 µL diluted NHS.
-
-
Incubate the plate for 30 minutes at 37°C.
-
Add 50 µL of the sRBC-A suspension to all wells.
-
Incubate for 60 minutes at 37°C with gentle shaking.
-
Centrifuge the plate at 500 x g for 5 minutes to pellet intact cells.
-
Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 412 nm.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abssample - Abs0% Lysis) / (Abs100% Lysis - Abs0% Lysis)] x 100
-
Plot the % Hemolysis against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: C5b-9 Inhibition ELISA
This protocol quantifies the inhibitory effect of this compound on the formation of the soluble terminal complement complex (sC5b-9).
Materials:
-
This compound
-
Normal Human Serum (NHS)
-
ELISA plate coated with an antibody specific for a neoantigen on C5b-9
-
Detection antibody (e.g., biotinylated anti-C5b-9)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
Methodology:
-
Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In the pre-coated ELISA plate, add 50 µL of each this compound dilution.
-
Add 50 µL of diluted NHS (as the complement source) to each well.
-
Include control wells:
-
Blank: 100 µL assay buffer.
-
Positive Control (No Inhibitor): 50 µL assay buffer and 50 µL diluted NHS.
-
-
Incubate the plate for 60 minutes at 37°C to allow for complement activation and C5b-9 formation.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted detection antibody to each well and incubate for 30 minutes at 37°C.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the streptavidin-HRP conjugate to each well and incubate for 30 minutes at 37°C.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate the percentage of C5b-9 inhibition for each this compound concentration relative to the positive control.
-
Plot the % inhibition against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting the complement cascade.
Caption: Experimental workflow for the hemolytic assay to determine this compound activity.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medcentral.com [medcentral.com]
- 4. This compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Classical Pathway of Hemolytic Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Pitfalls in complement analysis: A systematic literature review of assessing complement activation - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize off-target effects of Zilucoplan in cell culture
Welcome to the technical support center for Zilucoplan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments, with a specific focus on ensuring on-target specificity and minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a synthetic, macrocyclic peptide inhibitor of the complement system.[1] Its primary mechanism of action is to bind with high affinity and specificity to the human complement component 5 (C5).[2][3] This binding prevents the cleavage of C5 into its pro-inflammatory fragments, C5a and C5b, thereby halting the downstream formation of the Membrane Attack Complex (MAC, or C5b-9).[4][5] this compound exhibits a dual mode of action: it not only blocks C5 cleavage by C5 convertases but also binds to the nascent C5b fragment, sterically hindering its interaction with C6, which is a subsequent step in MAC assembly.[5][6]
Q2: Is this compound known for significant off-target effects? A2: this compound is designed for high specificity to its target, C5.[2] Clinical and in vitro studies have highlighted its favorable safety profile, with most adverse events being related to its on-target effect of complement inhibition (e.g., increased susceptibility to infections) or administration (e.g., injection site reactions).[7][8][9] While no significant, recurring off-target binding has been reported in the literature, it is a standard best practice in all in vitro research to design experiments that can control for and identify potential unexpected effects.
Q3: How can I confirm that the effects observed in my cell culture are due to on-target C5 inhibition? A3: The most robust method is to perform a "rescue" experiment. After observing a phenotype with this compound treatment, you can add a downstream component of the inhibited pathway to see if it reverses the effect. For example, if this compound protects cells from complement-mediated lysis, the addition of purified C5b6 complexes or pre-formed MAC could potentially bypass the this compound block and restore the lytic phenotype. Additionally, using a negative control peptide with a scrambled sequence but similar chemical properties can help differentiate specific from non-specific peptide effects.
Q4: What is the optimal concentration of this compound to use in cell culture? A4: The optimal concentration depends on the specific cell type, experimental conditions (e.g., serum concentration, presence of complement-activating stimuli), and the desired level of C5 inhibition. It is strongly recommended to perform a dose-response curve to determine the lowest effective concentration that achieves maximal on-target activity without inducing cytotoxicity. Start with concentrations ranging from picomolar to low nanomolar, based on its known potency.[5][10]
Q5: How long should I treat my cells with this compound? A5: The treatment duration should be optimized for your specific experimental endpoint. This compound has a rapid onset of action.[3] For acute signaling events, a short pre-incubation period (e.g., 1-6 hours) may be sufficient. For longer-term assays, continuous exposure may be necessary. However, to minimize the potential for cumulative, non-specific effects, it is advisable to use the shortest effective treatment duration. Consider performing a time-course experiment to determine the optimal incubation time.
Troubleshooting Guide
Problem: I'm observing unexpected cytotoxicity or a reduction in cell viability after this compound treatment.
| Possible Cause | Recommended Action |
| Concentration is too high. | Perform a dose-response experiment to identify the EC50 for the desired biological effect and an IC50 for cytotoxicity. Use the lowest concentration that provides the desired on-target activity. (See Protocol 1 & 3). |
| Non-specific peptide effects. | Include a negative control, such as a scrambled peptide with similar physical properties, to determine if the observed cytotoxicity is specific to this compound's sequence and structure. |
| Contamination of reagents. | Ensure all reagents, including the this compound stock solution, media, and buffers, are sterile and free of endotoxins.[11][12] |
| Solvent toxicity. | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is well below the cytotoxic threshold for your cell line (typically <0.1%). Run a vehicle-only control. |
Problem: I am not observing the expected level of C5 inhibition.
| Possible Cause | Recommended Action |
| Insufficient this compound concentration. | Your experimental system may require a higher concentration due to high protein content (e.g., high serum percentage) or a very strong complement-activating stimulus. Re-evaluate your dose-response curve. |
| Degradation of this compound. | Ensure proper storage of this compound stock solutions (typically frozen at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a stock for each experiment. |
| Issues with the complement source. | The serum or complement source may be inactive. Verify its activity using a standard hemolysis assay or by measuring C5a/sC5b-9 generation in a positive control group. |
| Assay sensitivity. | The assay used to measure C5 inhibition (e.g., ELISA, cell lysis assay) may not be sensitive enough. Validate the assay's dynamic range and sensitivity. (See Protocol 2). |
Problem: My experimental results are inconsistent across different experiments.
| Possible Cause | Recommended Action |
| Variability in cell culture. | Ensure consistency in cell passage number, confluency, and overall health. Standardize all cell culture procedures.[13] |
| Reagent variability. | Use the same lot of this compound, serum, and other critical reagents for a set of related experiments. If you must switch lots, perform a bridging experiment to confirm consistency. |
| Inconsistent timing or technique. | Precisely control incubation times, reagent addition steps, and processing procedures. Minor variations can lead to significant differences in outcomes. |
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound. These values can serve as a starting point for designing dose-response experiments.
| Parameter | Value | Assay Context | Reference |
| IC50 (C5a Inhibition) | 1.6 nM | Inhibition of C5a production in a hemolysis assay. | [5] |
| IC50 (sC5b-9 Inhibition) | 1.7 nM | Inhibition of soluble C5b-9 production in a hemolysis assay. | [5] |
| IC50 (C5a Inhibition) | 474.5 pM | Inhibition of LPS-induced C5a production in human whole blood. | [10] |
Visualizations
Caption: this compound's dual mechanism of action on the complement C5 pathway.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Troubleshooting logic for unexpected cytotoxicity.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration (Dose-Response)
-
Cell Plating: Plate cells at a predetermined density in a 96-well plate and allow them to adhere/stabilize for 24 hours.
-
Serial Dilution: Prepare a 2x concentrated serial dilution series of this compound in culture medium. A suggested range is 10 µM down to 1 pM (e.g., 10-point, 1:3 or 1:10 dilution series). Also, prepare a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2x this compound dilutions to the appropriate wells, resulting in a 1x final concentration.
-
Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24-72 hours).
-
Endpoint Measurement: Measure the desired biological outcome (e.g., cell viability via MTT assay, cytokine production via ELISA, gene expression via qPCR).
-
Data Analysis: Plot the response versus the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50.
Protocol 2: Assessing On-Target Activity (sC5b-9 ELISA)
-
Setup: Plate cells and prepare them for your experiment. Ensure your system has a source of active complement (e.g., by adding 5-10% normal human serum).
-
Pre-incubation: Treat cells with varying concentrations of this compound (based on Protocol 1) for 1-2 hours before inducing complement activation.
-
Activation: Add a known complement-activating stimulus (e.g., zymosan, heat-aggregated IgG, or a specific antibody against a cell surface antigen). Include positive (stimulus, no this compound) and negative (no stimulus) controls.
-
Sample Collection: After a suitable incubation period (e.g., 1-24 hours), carefully collect the cell culture supernatant.
-
ELISA: Measure the concentration of soluble C5b-9 (sC5b-9) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Analysis: Compare the sC5b-9 levels in this compound-treated wells to the positive and negative controls to quantify the degree of C5 inhibition.
Protocol 3: Cytotoxicity Assay (LDH Release Assay)
-
Experiment: Co-incubate your dose-response plate (from Protocol 1) with this compound for the desired time.
-
Controls: Include three essential controls on the same plate:
-
Untreated Control: Cells with medium only (measures spontaneous LDH release).
-
Vehicle Control: Cells with the highest concentration of solvent (e.g., DMSO).
-
Maximum Release Control: Cells treated with a lysis buffer (provided with the kit) 30 minutes before the assay endpoint.
-
-
Sample Collection: Carefully collect a small aliquot of supernatant from each well. Avoid disturbing the cell monolayer.
-
LDH Assay: Perform the LDH release assay using a commercial kit, following the manufacturer's protocol. This typically involves adding a reaction mixture to the supernatant and measuring absorbance after a short incubation.
-
Calculation: Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Analysis: Plot % cytotoxicity versus this compound concentration to determine the toxic concentration 50 (TC50 or IC50).
Protocol 4: Rescue Experiment to Confirm On-Target Effect
This protocol is highly conceptual and requires specialized reagents that may not be commercially available.
-
Establish System: Set up an experiment where this compound produces a clear, measurable phenotype (e.g., protection from complement-dependent cytotoxicity, or CDC).
-
Treatment Groups:
-
Group A: Cells + Complement Source + Activating Antibody (Positive Control for CDC).
-
Group B: Cells + Complement Source + Activating Antibody + this compound (Should show protection).
-
Group C (Rescue): Cells + Complement Source + Activating Antibody + this compound + Purified C5b6 complexes.
-
-
Procedure: Treat cells in Group B and C with this compound first. Then, add the complement source, activating antibody, and (for Group C only) the C5b6 complexes.
-
Endpoint: Measure cell viability after an appropriate incubation time.
-
Expected Outcome: If this compound's effect is on-target, Group B should show high viability. In Group C, the addition of C5b6 should bypass the this compound block (which prevents C5b formation and C6 binding), allowing MAC to form and restore cytotoxicity, resulting in low viability similar to Group A.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. neurologylive.com [neurologylive.com]
- 8. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UCB presents efficacy and safety results for this compound and rozanolixizumab in generalized myasthenia gravis | UCB [ucb.com]
- 10. researchgate.net [researchgate.net]
- 11. corning.com [corning.com]
- 12. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 13. adl.usm.my [adl.usm.my]
Refinement of dosing regimens for Zilucoplan in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Zilucoplan in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic macrocyclic peptide that inhibits the complement system, a key component of the innate immune system.[1] It has a dual mechanism of action that targets complement component 5 (C5):[1][2]
-
Inhibition of C5 Cleavage: this compound binds with high affinity and specificity to C5, preventing its cleavage by C5 convertase into the pro-inflammatory anaphylatoxin C5a and the opsonin C5b.[1][3]
-
Blockade of Membrane Attack Complex (MAC) Formation: By binding to C5b, this compound sterically hinders the interaction with C6, which is the next step in the formation of the terminal complement complex (C5b-9), also known as the Membrane Attack Complex (MAC).[1][2] The MAC is responsible for cell lysis and tissue damage in various complement-mediated diseases.[2]
Q2: In which animal species is this compound known to be active?
A2: this compound's inhibitory activity on the complement system is highly species-specific. It is potent in non-human primates , such as cynomolgus monkeys. However, its activity is drastically reduced in guinea pigs, rats, and mice. This is a critical consideration when selecting an animal model for efficacy studies.
Q3: What are some potential adverse effects of this compound observed in animal studies?
A3: Preclinical safety studies in cynomolgus monkeys have revealed potential adverse effects at doses higher than those used clinically in humans. These include:
-
Embryofetal Death: Increased embryofetal death has been observed in pregnant monkeys.[4]
-
Testicular Germ Cell Depletion/Degeneration: This has been noted in male monkeys with evidence of a lack of reversibility.
-
Pancreatic Effects: Pancreatitis, pancreatic cysts, and increased lipase and/or amylase levels have been reported.[4]
In a 4-week study in rats, adverse effects were primarily limited to injection site reactions at a high dose of 40 mg/kg/day.
Troubleshooting Guide
Issue 1: Lack of Efficacy in a Rodent Model
-
Possible Cause: As mentioned in the FAQs, this compound has significantly reduced activity in rodents. The standard doses used in humans or non-human primates are unlikely to be effective.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: Before initiating in-vivo efficacy studies in rodents, it is crucial to confirm that the intended dose of this compound is sufficient to inhibit the rodent's complement system. This can be assessed through ex-vivo pharmacodynamic assays (see Experimental Protocols section).
-
Consider Alternative Models: If this compound shows poor activity even at high doses in your chosen rodent species, consider using a non-human primate model where the drug is known to be potent.
-
Explore Alternative Complement Inhibitors: If a rodent model is essential for your research, you may need to consider using a different C5 inhibitor that has demonstrated cross-reactivity and efficacy in that species.
-
Issue 2: Variability in Pharmacokinetic (PK) and Pharmacodynamic (PD) Response
-
Possible Cause: Variability can arise from several factors, including administration technique, animal health status, and inter-animal differences in drug metabolism.
-
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure consistent subcutaneous administration. Improper injection depth can affect absorption. Refer to the Experimental Protocols section for best practices.
-
Monitor Animal Health: Underlying health issues can impact drug metabolism and immune function. Ensure all animals are healthy before and during the study.
-
Increase Sample Size: A larger group of animals can help to account for inter-animal variability and provide more statistically robust data.
-
Measure Plasma Drug Concentrations: Correlating plasma levels of this compound with the degree of complement inhibition can help determine if variability is due to PK or PD factors.
-
Issue 3: Injection Site Reactions
-
Possible Cause: Local irritation can occur at the site of subcutaneous injection, especially with frequent dosing or high concentrations of the drug.
-
Troubleshooting Steps:
-
Rotate Injection Sites: Avoid administering the injection in the same location repeatedly.
-
Dilute the Drug: If possible, and without compromising the required dose, diluting this compound in a sterile, isotonic buffer may reduce local irritation.
-
Monitor for Signs of Inflammation: Regularly check the injection sites for redness, swelling, or signs of distress in the animal. If severe reactions occur, consult with a veterinarian and consider adjusting the dosing regimen or formulation.
-
Data Presentation
Table 1: Summary of this compound Dosing in Preclinical and Clinical Studies
| Species/Population | Study Type | Dose(s) | Route of Administration | Key Findings | Reference(s) |
| Cynomolgus Monkey | 4-Week Toxicity | 1, 2, or 4 mg/kg/day | Subcutaneous | Elevated bile acids at higher doses. | |
| Rat | 4-Week Toxicity | Up to 40 mg/kg/day | Subcutaneous | Injection site reactions at the highest dose. | |
| Human | Phase 2 Clinical Trial | 0.1 mg/kg and 0.3 mg/kg daily | Subcutaneous | Dose-dependent inhibition of complement. 0.3 mg/kg showed more rapid improvement. | [5] |
| Human | Phase 3 Clinical Trial (RAISE) | 0.3 mg/kg daily | Subcutaneous | Significant and clinically meaningful improvements in myasthenia gravis outcome measures. | [6] |
Table 2: Key Pharmacokinetic Parameters of this compound in Humans (for reference)
| Parameter | Value | Description | Reference(s) |
| Tmax (Time to Peak Plasma Concentration) | 3 - 6 hours | Time to reach maximum concentration in the blood after subcutaneous injection. | [7] |
| Terminal Half-life (t½) | ~7 - 8 days | Time for the plasma concentration of the drug to reduce by half. | |
| Bioavailability | Not specified, but systemic exposure increases with daily dosing. | Fraction of the administered dose that reaches systemic circulation. | |
| Metabolism | Expected to be degraded into small peptides and amino acids via catabolic pathways. | How the body breaks down the drug. |
Experimental Protocols
1. Subcutaneous Administration in Rodents
-
Materials: Sterile this compound solution, appropriate gauge needles (e.g., 25-27G for mice), syringes, animal restrainer.
-
Procedure:
-
Restrain the animal securely.
-
Lift a fold of skin in the interscapular region (between the shoulder blades).
-
Insert the needle at a shallow angle into the subcutaneous space.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Rotate injection sites for subsequent doses.
-
2. Ex-vivo Hemolysis Assay for Pharmacodynamic Assessment
This assay measures the activity of the classical complement pathway and is used to determine the level of complement inhibition by this compound.
-
Principle: Antibody-sensitized sheep red blood cells (sRBCs) are lysed by the classical complement pathway in serum. The presence of a complement inhibitor like this compound will prevent this lysis.
-
Procedure Outline:
-
Collect blood samples from the animals at various time points after this compound administration.
-
Isolate the serum.
-
Prepare a standardized suspension of antibody-sensitized sRBCs.
-
Incubate the sRBCs with different dilutions of the collected animal serum.
-
Include positive (no inhibitor) and negative (heat-inactivated serum) controls.
-
After incubation, centrifuge the samples to pellet any intact RBCs.
-
Measure the amount of hemoglobin released into the supernatant by spectrophotometry (e.g., at 412 nm).
-
The percentage of hemolysis inhibition is calculated relative to the positive control.
-
3. ELISA for C5a and sC5b-9
This method can be used to quantify the downstream products of C5 activation.
-
Principle: Enzyme-linked immunosorbent assays (ELISAs) use specific antibodies to capture and detect C5a and the soluble form of the terminal complement complex (sC5b-9) in plasma or serum samples.
-
Procedure Outline:
-
Use commercially available ELISA kits specific for the species being studied (if available) or for human C5a/sC5b-9 if cross-reactivity is confirmed.
-
Follow the manufacturer's instructions for coating the microplate with capture antibody, adding standards and samples, incubation with detection antibody, and addition of substrate.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentrations of C5a and sC5b-9 in the samples based on the standard curve. A reduction in these markers post-treatment indicates complement inhibition.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in the complement cascade.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. ajmc.com [ajmc.com]
- 3. Novel complement inhibitor limits severity of experimentally myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reference.medscape.com [reference.medscape.com]
- 5. mdpi.com [mdpi.com]
- 6. checkrare.com [checkrare.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to enhance the reproducibility of experimental data related to Zilucoplan. The following troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries are designed to address specific issues that may be encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic macrocyclic peptide that acts as a complement C5 inhibitor. It binds to the complement protein C5, preventing its cleavage into the pro-inflammatory anaphylatoxin C5a and the membrane attack complex (MAC) initiator C5b. This inhibition of the terminal complement cascade is the key mechanism by which this compound exerts its therapeutic effects.[1]
Q2: What are the key in vitro assays to assess this compound's activity?
A2: The primary in vitro assays used to evaluate the pharmacodynamic activity of this compound are the sheep red blood cell (sRBC) hemolysis assay and ELISAs for the detection of C5a and the soluble terminal complement complex (sC5b-9).[2][3][4] The sRBC hemolysis assay measures the ability of this compound to inhibit the classical complement pathway-mediated lysis of antibody-sensitized sheep red blood cells. The C5a and sC5b-9 ELISAs directly quantify the downstream products of C5 cleavage, providing a measure of terminal complement pathway activation.
Q3: What are common sources of variability in complement activity assays?
A3: Variability in complement assays can arise from several factors, including pre-analytical sample handling (e.g., time between collection and processing, storage temperature), the choice of anticoagulant (EDTA plasma is recommended for measuring complement components, while serum is used for functional assays), and inter-individual differences in complement protein levels.[5] It is crucial to follow standardized procedures for sample collection and processing to minimize variability.
Q4: Are there any known issues with this compound's effectiveness against C5 genetic variants?
A4: this compound has been shown to effectively inhibit the in vitro activation of clinically relevant C5 genetic variants, including those at position R885, which have been associated with a poor response to other C5 inhibitors like eculizumab.[4]
Q5: What are the most common adverse events observed in clinical trials with this compound?
A5: In clinical trials, the most frequently reported treatment-emergent adverse events with this compound included injection site reactions (such as bruising and pain), upper respiratory tract infections, and diarrhea.[6][7]
Troubleshooting Guides
In Vitro Hemolysis Assay (sRBC)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High background hemolysis in negative controls | 1. Spontaneous lysis of fragile sheep red blood cells (sRBCs).2. Contamination of reagents. | 1. Use fresh, properly stored sRBCs.2. Prepare fresh buffers and reagents.3. Ensure all glassware is sterile.[8] |
| Low or no hemolysis in positive controls | 1. Inactive complement in the serum source.2. Suboptimal concentration of sensitizing antibody. | 1. Use a fresh, properly stored serum pool from healthy donors.2. Titrate the sensitizing antibody to determine the optimal concentration. |
| High variability between replicate wells | 1. Inconsistent pipetting.2. Uneven temperature distribution during incubation. | 1. Calibrate pipettes and use proper pipetting technique.2. Ensure the incubation chamber provides uniform temperature. |
| Unexpectedly low inhibition by this compound | 1. Incorrect this compound concentration.2. Degradation of this compound. | 1. Verify the dilution calculations and preparation of this compound stock solutions.2. Store this compound according to the manufacturer's instructions. |
C5a and sC5b-9 ELISA
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No or weak signal | 1. Reagents added in the wrong order.2. Insufficient incubation times or temperatures.3. Inactive enzyme conjugate. | 1. Carefully follow the ELISA protocol step-by-step.2. Ensure incubation times and temperatures are as specified in the protocol.3. Use fresh or properly stored enzyme conjugate.[9] |
| High background | 1. Insufficient washing.2. Detection antibody concentration too high.3. Non-specific binding. | 1. Increase the number of wash steps and ensure complete removal of wash buffer.2. Titrate the detection antibody to find the optimal concentration.3. Ensure the blocking step is performed correctly.[10] |
| High variability between replicates | 1. Inconsistent pipetting.2. Bubbles in wells.3. Edge effects on the plate. | 1. Use calibrated pipettes and consistent technique.2. Carefully inspect wells for bubbles before reading the plate.3. Ensure even temperature across the plate during incubations. |
| Sample readings out of range | 1. Sample concentration is too high or too low.2. Incorrect sample dilution. | 1. Perform serial dilutions of the sample to bring it within the standard curve range.2. Double-check all dilution calculations.[11] |
Quantitative Data Summary
Preclinical In Vitro Efficacy of this compound
| Assay | Parameter | This compound IC₅₀ (nM) | Species | Reference |
| sRBC Hemolysis | Inhibition of Lysis | 7 | Human | [12] |
| sRBC Hemolysis | Inhibition of Lysis | 4 | Cynomolgus Monkey | [12] |
| C5a ELISA | Inhibition of C5a Generation | 1.6 | Human | [4] |
| sC5b-9 ELISA | Inhibition of sC5b-9 Formation | 1.7 | Human | [4] |
Clinical Pharmacodynamic Effect of this compound (RAISE Study)
| Time Point | This compound Dose | Mean Complement Inhibition (%) | Reference |
| Week 1 | 0.3 mg/kg daily | 97.5 | [1][7] |
| Week 12 | 0.3 mg/kg daily | Complete and sustained | [6] |
Experimental Protocols
Sheep Red Blood Cell (sRBC) Hemolysis Assay for Classical Complement Pathway Activity
Objective: To determine the functional activity of the classical complement pathway and assess the inhibitory effect of this compound.
Materials:
-
Sheep red blood cells (sRBCs)
-
Rabbit anti-sheep red blood cell antibody (hemolysin)
-
Veronal buffered saline (VBS) containing Ca²⁺ and Mg²⁺
-
Normal human serum (as a source of complement)
-
This compound
-
96-well U-bottom plates
-
Spectrophotometer (plate reader)
Procedure:
-
Sensitization of sRBCs: a. Wash sRBCs three times with VBS by centrifugation. b. Resuspend the packed sRBCs to a 10% solution in VBS. c. Add an equal volume of diluted hemolysin dropwise while gently swirling. d. Incubate for 30 minutes at 37°C.
-
Assay Setup: a. Prepare serial dilutions of the test serum in VBS in a 96-well plate. b. For inhibition studies, pre-incubate the serum with serial dilutions of this compound for 15-30 minutes at room temperature. c. Prepare a "total lysis" control well with distilled water and a "blank" control well with VBS only.
-
Hemolysis Reaction: a. Add a fixed volume of sensitized sRBCs to each well. b. Incubate the plate for 30-60 minutes at 37°C with gentle shaking. c. Centrifuge the plate to pellet the intact sRBCs.
-
Data Analysis: a. Carefully transfer the supernatant to a new flat-bottom 96-well plate. b. Measure the absorbance of the released hemoglobin at 450 nm or 540 nm. c. Calculate the percentage of hemolysis for each serum dilution relative to the total lysis control. d. The CH50 value is the reciprocal of the serum dilution that causes 50% hemolysis. For inhibition studies, calculate the IC₅₀ of this compound.[8][13][14]
ELISA for C5a and sC5b-9
Objective: To quantify the concentration of C5a and sC5b-9 in biological samples as a measure of terminal complement activation.
Materials:
-
Commercially available ELISA kits for human C5a or sC5b-9 (containing pre-coated plates, standards, detection antibodies, enzyme conjugate, substrate, and stop solution)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent
-
Microplate reader
Procedure (General Sandwich ELISA Protocol):
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.[15][16][17][18][19]
-
Standard and Sample Addition: Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate. Incubate for the time and temperature specified in the protocol (e.g., 90 minutes at 37°C).
-
Washing: Aspirate the liquid from each well and wash the plate three to five times with wash buffer.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well. Incubate as specified (e.g., 60 minutes at 37°C).
-
Washing: Repeat the wash step.
-
Enzyme Conjugate Addition: Add 100 µL of HRP-conjugated streptavidin to each well. Incubate as specified (e.g., 30 minutes at 37°C).
-
Washing: Repeat the wash step.
-
Substrate Development: Add 90-100 µL of TMB substrate to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Analysis: Read the absorbance at 450 nm immediately. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of C5a or sC5b-9 in the samples from the standard curve.[15][16][17][18][19]
Visualizations
Caption: this compound's mechanism of action within the complement signaling pathway.
Caption: A typical experimental workflow for evaluating this compound.
Caption: Logical workflow for a this compound research project.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. elkbiotech.com [elkbiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UCB announces positive data in myasthenia gravis with this compound phase 3 study results | UCB [ucb.com]
- 6. mdpi.com [mdpi.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Measuring the 50% Haemolytic Complement (CH50) Activity of Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 10. ELISA Kit Troubleshooting | Technical Resources | Avivasysbio.com | Avivasysbio.com [avivasysbio.com]
- 11. sinobiological.com [sinobiological.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Hemolytic Assay Protocol for C2 - Creative Biolabs [creative-biolabs.com]
- 15. sC5b-9 ELISA Kit [ABIN6962580] - Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 16. Human Complement C5a ELISA Kit (ab193695) | Abcam [abcam.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. assaygenie.com [assaygenie.com]
- 19. file.elabscience.com [file.elabscience.com]
Validation & Comparative
A Comparative Guide to Zilucoplan and Other C5 Inhibitors in Generalized Myasthenia Gravis
An Objective Analysis for Researchers and Drug Development Professionals
The introduction of complement component 5 (C5) inhibitors has marked a significant advancement in the management of generalized myasthenia gravis (gMG), a rare autoimmune disorder characterized by debilitating muscle weakness. While direct head-to-head clinical trials comparing the different C5 inhibitors are limited, this guide provides a comprehensive comparison of zilucoplan, eculizumab, and ravulizumab based on their pivotal clinical trials and a recent switching study. This analysis aims to offer an objective overview of their efficacy, safety, and administration for an audience of researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Terminal Complement Pathway
In anti-acetylcholine receptor (AChR) antibody-positive gMG, the binding of these autoantibodies to the neuromuscular junction triggers the classical complement pathway. This cascade culminates in the formation of the membrane attack complex (MAC), which damages the postsynaptic membrane, leading to the characteristic muscle weakness. C5 inhibitors act by blocking the cleavage of C5 into C5a and C5b, a critical step in the formation of the MAC.[1][2] By preventing MAC formation, these therapies reduce neuromuscular junction damage and improve muscle function.[3]
Comparative Efficacy: An Indirect Look at Pivotal Trials
Due to the absence of direct head-to-head trials, this section presents an indirect comparison of the efficacy of this compound, eculizumab, and ravulizumab based on their respective pivotal Phase 3 clinical trials: RAISE for this compound[4], REGAIN for eculizumab[5][6], and CHAMPION MG for ravulizumab[7][8]. It is important to note that patient populations and study designs had some differences, which should be considered when interpreting these cross-trial comparisons.
| Efficacy Outcome | This compound (RAISE) [4] | Eculizumab (REGAIN) [6][9] | Ravulizumab (CHAMPION MG) [10] |
| Primary Endpoint | Change from baseline in MG-ADL score at Week 12 | Change from baseline in MG-ADL score at Week 26 (Worst-Rank ANCOVA) | Change from baseline in MG-ADL score at Week 26 |
| Mean Change in MG-ADL (Drug) | -4.39 | -4.2 (Repeated Measures) | -3.1 |
| Mean Change in MG-ADL (Placebo) | -2.30 | -2.3 (Repeated Measures) | -1.4 |
| Difference vs. Placebo (p-value) | -2.09 (p=0.0004) | Not statistically significant for primary endpoint (p=0.0698) | -1.7 (p=0.0009) |
| Key Secondary Endpoint | Change from baseline in QMG score at Week 12 | Change from baseline in QMG score at Week 26 | Change from baseline in QMG score at Week 26 |
| Mean Change in QMG (Drug) | -6.19[11] | -4.6 | -2.8 |
| Mean Change in QMG (Placebo) | -3.25[11] | -1.1 | -0.8 |
| Difference vs. Placebo (p-value) | -2.94 (p<0.001) | -3.5 (p=0.0129) | -2.0 (p<0.001) |
Head-to-Head Data: The Switching Study (MG0017)
A Phase 3b, open-label, single-arm study (MG0017) provides the most direct comparative data to date, evaluating the safety, efficacy, and patient preference when switching from intravenous eculizumab or ravulizumab to daily subcutaneous this compound in adults with stable gMG.[12][13]
| Outcome | Overall (N=26) [12][13] | Switched from Eculizumab (n=16) [12][13] | Switched from Ravulizumab (n=10) [12][13] |
| Mean Change in MG-ADL at Week 12 | -1.15 | Not reported separately | -2.41 |
| Mean Change in QMG at Week 12 | -1.24 | Not reported separately | -3.52 |
| Patient Preference for SC Injection | 76.9% | Not reported separately | Not reported separately |
Notably, patients who switched from ravulizumab showed a clinically meaningful improvement in both MG-ADL and QMG scores.[13]
Safety Profile
The safety profiles of the three C5 inhibitors are generally similar, with a key class effect being an increased risk of meningococcal infections, necessitating vaccination.[14]
| Adverse Event | This compound (RAISE) [4][15] | Eculizumab (REGAIN) [6] | Ravulizumab (CHAMPION MG) [16] |
| Most Common AEs | Injection-site bruising (16%), Headache (15%), Diarrhea (10%), MG worsening (10%) | Headache (16%), Nasopharyngitis (16%) | Headache, Diarrhea, Nausea |
| Serious AEs | 12.8% | 14.5% | Not specified in detail |
| AEs Leading to Discontinuation | 4.7% | 6.5% | Not specified in detail |
| Meningococcal Infections | 0 | 0 | 0 |
In the switching study, treatment-emergent adverse events occurred in 73.1% of patients who switched to this compound, and these were mostly mild in severity.[17]
Experimental Protocols
Pivotal Clinical Trial Workflow
The pivotal trials for this compound, eculizumab, and ravulizumab followed a similar, randomized, double-blind, placebo-controlled design.
References
- 1. mdpi.com [mdpi.com]
- 2. C5 complement inhibition versus FcRn modulation in generalised myasthenia gravis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. Safety and efficacy of this compound in patients with generalised myasthenia gravis (RAISE): a randomised, double-blind, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [researchworks.creighton.edu]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. Trial Design: CHAMPION-MG | ULTOMIRIS® (ravulizumab-cwvz) | gMG [ultomirishcp.com]
- 8. Clinical Review - Ravulizumab (Ultomiris) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Safety and efficacy of eculizumab in anti-acetylcholine receptor antibody-positive refractory generalised myasthenia gravis (REGAIN): a phase 3, randomised, double-blind, placebo-controlled, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ravulizumab in patients with generalised myasthenia gravis - Medical Conferences [conferences.medicom-publishers.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Switching to subcutaneous this compound from intravenous complement component 5 inhibitors in generalised myasthenia gravis: a phase IIIb, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Switching to subcutaneous this compound from intravenous complement component 5 inhibitors in generalised myasthenia gravis: a phase IIIb, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ZILBRYSQ® RAISE and RAISE-XT Study Design For gMG [zilbrysqhcp.com]
- 15. neurologylive.com [neurologylive.com]
- 16. neurology.org [neurology.org]
- 17. neurology.org [neurology.org]
Zilucoplan Demonstrates Potent Efficacy Against Eculizumab-Resistant C5 Variants
A comparative analysis of Zilucoplan and Eculizumab in the context of complement C5 variants conferring therapeutic resistance reveals this compound's distinct advantages in maintaining inhibitory function. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the comparative efficacy, supported by experimental data and detailed methodologies.
This compound, a synthetic macrocyclic peptide, effectively inhibits the terminal complement pathway by binding to complement component C5.[1][2] This inhibition is crucial in managing diseases driven by complement dysregulation. A key challenge in complement-targeted therapy has been the emergence of resistance to monoclonal antibody inhibitors like eculizumab, linked to specific genetic variants in the C5 protein.[3][4] Notably, this compound has demonstrated robust and equipotent inhibition of C5, including variants known to be resistant to eculizumab, such as those with mutations at the Arg885 position (p.Arg885His and p.Arg885Cys).[2][3]
Comparative Efficacy of this compound and Eculizumab
This compound's efficacy in the face of eculizumab-resistant C5 variants stems from its distinct binding site and dual mechanism of action.[1][5] Unlike eculizumab, which fails to bind to the R885H/C variants, this compound maintains high-affinity binding and potent inhibition of these clinically significant variants.[2][3] This ensures a consistent therapeutic effect in a broader patient population.
Quantitative Data Summary
The following tables summarize the comparative binding affinities and inhibitory activities of this compound and an eculizumab biosimilar against wild-type C5 and the eculizumab-resistant R885H and R885C variants.
Table 1: Comparative Binding Kinetics of this compound and Eculizumab Biosimilar to C5 Variants [2]
| Ligand | Analyte | Association Rate (ka, 1/Ms) | Dissociation Rate (kd, 1/s) | Affinity (KD, nM) |
| This compound | Wild-type C5 | 1.2 x 10^7 | 1.1 x 10^-3 | 0.09 |
| R885H Variant | 1.1 x 10^7 | 1.0 x 10^-3 | 0.09 | |
| R885C Variant | 1.0 x 10^7 | 1.2 x 10^-3 | 0.12 | |
| Eculizumab Biosimilar | Wild-type C5 | 2.5 x 10^5 | 2.5 x 10^-4 | 1.0 |
| R885H Variant | No Binding | No Binding | No Binding | |
| R885C Variant | No Binding | No Binding | No Binding |
Table 2: Comparative Hemolytic Inhibition by this compound and Eculizumab Biosimilar [2]
| Inhibitor | C5 Target | IC50 (nM) |
| This compound | Wild-type C5 | 10.2 |
| R885H Variant | 12.5 | |
| R885C Variant | 15.1 | |
| Eculizumab Biosimilar | Wild-type C5 | 1.5 |
| R885H Variant | > 300 | |
| R885C Variant | > 300 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Objective: To determine the binding affinity and kinetics of this compound and an eculizumab biosimilar to wild-type and variant C5 proteins.
-
Instrumentation: Biacore T200 (Cytiva)
-
Method:
-
Recombinant human C5 (wild-type, R885H, and R885C variants) was immobilized on a CM5 sensor chip.
-
Serial dilutions of this compound or the eculizumab biosimilar were injected over the sensor surface.
-
Association and dissociation phases were monitored in real-time.
-
The sensor surface was regenerated between cycles.
-
Binding kinetics (ka and kd) and affinity (KD) were calculated by fitting the data to a 1:1 Langmuir binding model.[2]
-
Hemolysis Assay for Inhibitory Activity
-
Objective: To measure the inhibitory potency of this compound and an eculizumab biosimilar on the classical complement pathway.[2][3]
-
Method:
-
Antibody-sensitized sheep red blood cells (RBCs) were used as the target for complement-mediated lysis.
-
Normal human serum was used as the source of complement. For variant testing, C5-depleted serum was reconstituted with recombinant wild-type or variant C5.
-
Serial dilutions of this compound or the eculizumab biosimilar were pre-incubated with the serum.
-
Sensitized RBCs were added to the serum-inhibitor mixture and incubated.
-
The extent of hemolysis was determined by measuring the absorbance of released hemoglobin in the supernatant at 412 nm.
-
IC50 values, representing the concentration of inhibitor required to achieve 50% inhibition of hemolysis, were calculated.[2]
-
Visualizing the Mechanism of Action and Experimental Workflow
The following diagrams illustrate the complement C5 signaling pathway, the points of inhibition by this compound and eculizumab, and the experimental workflow for evaluating their efficacy.
References
- 1. Frontiers | this compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation [frontiersin.org]
- 2. This compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Haemolysis Inhibition Assay - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Zilucoplan's Species-Specific Interactions with Complement C5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cross-reactivity of Zilucoplan, a macrocyclic peptide inhibitor of complement component C5, with C5 from various species. The data presented herein is crucial for the preclinical assessment and translational research of this compound and other C5 inhibitors.
Executive Summary
This compound exhibits high affinity and potent inhibitory activity against human and non-human primate C5. However, its activity is significantly reduced in other species, including rodents and canines. This species-specific interaction profile is a critical consideration for the design and interpretation of preclinical toxicology and efficacy studies. This guide summarizes the available quantitative data, details the experimental methodologies used to determine cross-reactivity, and provides visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Cross-Reactivity of this compound with C5 from Different Species
The inhibitory activity of this compound against C5 from various species has been primarily assessed using in vitro hemolysis assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of this compound's potency across species.
| Species | Common Name | This compound IC50 (Hemolysis Inhibition) | Potency vs. Human |
| Homo sapiens | Human | ~3.2 nM[1] | - |
| Macaca fascicularis | Cynomolgus Monkey | < 18 nM[1] | High |
| Papio anubis | Baboon | < 18 nM[1] | High |
| Pan troglodytes | Chimpanzee | < 18 nM[1] | High |
| Macaca mulatta | Rhesus Monkey | < 18 nM[1] | High |
| Sus scrofa domesticus | Mini Pig | 50 - 609 nM[1] | Reduced |
| Sus scrofa domesticus | Pig | 50 - 609 nM[1] | Reduced |
| Rattus norvegicus | Rat | 50 - 609 nM[1] | Reduced |
| Canis lupus familiaris | Beagle | > 4 µM[1] | Minimal |
| Mus musculus | Mouse | > 4 µM[1] | Minimal |
| Oryctolagus cuniculus | Rabbit | > 4 µM[1] | Minimal |
| Cavia porcellus | Guinea Pig | > 4 µM[1] | Minimal |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the cross-reactivity studies of this compound.
In Vitro Hemolysis Assay for Complement Inhibition
This assay assesses the ability of this compound to inhibit the classical complement pathway-mediated lysis of antibody-sensitized erythrocytes.
Materials:
-
This compound
-
Serum or plasma from various species (e.g., human, non-human primate, rat, mouse)
-
Antibody-sensitized sheep erythrocytes (EA)
-
Gelatin Veronal Buffer with Ca2+ and Mg2+ (GVB++)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Serum Dilution: A CH50 (50% hemolytic complement) assay is first performed for the serum or plasma of each species to determine the dilution that causes 50% hemolysis. This standardized serum concentration is then used in the inhibition assay.[1]
-
This compound Preparation: Prepare serial dilutions of this compound in GVB++.
-
Assay Setup: In a 96-well plate, mix the diluted serum/plasma from each species with the various concentrations of this compound.
-
Addition of Erythrocytes: Add a standardized concentration of antibody-sensitized sheep erythrocytes to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for complement activation and cell lysis.
-
Centrifugation: Centrifuge the plate to pellet the intact erythrocytes.
-
Measurement of Hemolysis: Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at 412 nm using a spectrophotometer to quantify the amount of hemoglobin released from lysed erythrocytes.[1]
-
Data Analysis: The percentage of hemolysis inhibition is calculated relative to a control with no inhibitor. The IC50 value, the concentration of this compound that causes 50% inhibition of hemolysis, is then determined by plotting the inhibition data against the this compound concentration and fitting to a dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is utilized to measure the binding kinetics and affinity of this compound to C5 from different species.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS)
-
Ethanolamine-HCl
-
Purified C5 protein from different species
-
This compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization (Amine Coupling):
-
Activate the carboxyl groups on the sensor chip surface by injecting a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Inject the purified C5 protein from a specific species over the activated surface. The primary amine groups on the C5 will form covalent bonds with the activated carboxyl groups.
-
Inject ethanolamine-HCl to deactivate any remaining active esters on the surface.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the different concentrations of this compound over the immobilized C5 surface. The association of this compound to C5 is monitored in real-time as a change in the SPR signal (measured in response units, RU).
-
After the association phase, inject the running buffer alone to monitor the dissociation of the this compound-C5 complex.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The KD value is a measure of the binding affinity, with lower values indicating a stronger interaction.
-
Visualizations
Signaling Pathway: Complement C5 Activation
Caption: Dual mechanism of this compound in inhibiting the terminal complement pathway.
Experimental Workflow: Cross-Reactivity Assessment
Caption: Experimental workflow for determining this compound's cross-reactivity.
References
Zilucoplan's Dual-Action Mechanism: A Comparative Analysis in Complement Inhibition
For Researchers, Scientists, and Drug Development Professionals
The approval of Zilucoplan (Zilbrysq®) for the treatment of generalized myasthenia gravis (gMG) has introduced a novel dual-action mechanism to the landscape of complement C5 inhibitors. This guide provides a comparative analysis of this compound's unique mechanism against other C5 inhibitors, supported by experimental data and detailed methodologies, to offer a comprehensive resource for the scientific community.
Executive Summary
This compound, a synthetic macrocyclic peptide, distinguishes itself from other approved C5 inhibitors, such as the monoclonal antibodies Eculizumab and Ravulizumab, through a dual-action mechanism.[1][2] While all three drugs target the C5 protein of the complement system, this compound not only prevents the cleavage of C5 into its pro-inflammatory (C5a) and membrane-attack-complex-initiating (C5b) components but also independently binds to C5b, thereby preventing its interaction with C6 and subsequent formation of the Membrane Attack Complex (MAC). This dual inhibition offers a potentially more comprehensive blockade of the terminal complement pathway. Clinical trial data from the RAISE study has demonstrated the efficacy and safety of this compound in patients with anti-acetylcholine receptor (AChR) antibody-positive gMG.
Comparative Analysis of C5 Inhibitors
The primary therapeutic strategy in complement-mediated diseases like gMG is the inhibition of the terminal complement pathway, which is responsible for the formation of the MAC and subsequent tissue damage.
| Feature | This compound (Zilbrysq®) | Eculizumab (Soliris®) | Ravulizumab (Ultomiris®) |
| Drug Class | Macrocyclic Peptide | Monoclonal Antibody (IgG2/4κ) | Monoclonal Antibody (IgG2/4κ) |
| Target | Complement Component C5 | Complement Component C5 | Complement Component C5 |
| Mechanism of Action | Dual-Action: 1. Binds to C5, preventing cleavage into C5a and C5b.2. Binds to C5b, preventing the formation of the C5b-C6 complex. | Single-Action: Binds to C5, preventing its cleavage into C5a and C5b. | Single-Action: Binds to C5, preventing its cleavage into C5a and C5b. |
| Administration | Subcutaneous (self-administered daily) | Intravenous infusion (every 2 weeks) | Intravenous infusion (every 8 weeks) |
| Pivotal Trial(s) | RAISE (NCT04115293) | REGAIN (NCT01997229) | CHAMPION-MG (NCT03920293) |
Clinical Efficacy in Generalized Myasthenia Gravis
The efficacy of these C5 inhibitors has been demonstrated in their respective pivotal clinical trials. The primary endpoint in these studies was the change from baseline in the Myasthenia Gravis-Activities of Daily Living (MG-ADL) total score, a patient-reported outcome measure of symptom severity.
| Trial | Drug | N | Baseline MG-ADL (Mean) | Change from Baseline in MG-ADL at Week 12/26 (Drug) | Change from Baseline in MG-ADL at Week 12/26 (Placebo) | Mean Difference vs. Placebo (p-value) |
| RAISE | This compound | 86 | ~8.9 | -4.39 | -2.30 | -2.09 (p=0.0004)[3] |
| REGAIN | Eculizumab | 62 | ~8.0 | -4.6 | -1.6 | -3.0 (p=0.0008)* |
| CHAMPION-MG | Ravulizumab | 86 | ~6.5 | -3.1 | -1.4 | -1.7 (p<0.001)[2] |
*Data from a pre-specified sensitivity analysis using a mixed-effects model for repeated measures.
A secondary endpoint in these trials was the change from baseline in the Quantitative Myasthenia Gravis (QMG) total score, a physician-assessed measure of muscle weakness.
| Trial | Drug | N | Baseline QMG (Mean) | Change from Baseline in QMG at Week 12/26 (Drug) | Change from Baseline in QMG at Week 12/26 (Placebo) | Mean Difference vs. Placebo (p-value) |
| RAISE | This compound | 86 | ~16.4 | -6.19 | -3.25 | -2.94 (p<0.0001)[3] |
| REGAIN | Eculizumab | 62 | ~16.0 | -4.2 | -1.9 | -2.3 (p=0.0134)* |
| CHAMPION-MG | Ravulizumab | 86 | ~14.1 | -2.8 | -0.8 | -2.0 (p<0.001)[2] |
*Data from a pre-specified sensitivity analysis using a mixed-effects model for repeated measures.
Safety Profile
The safety profiles of the C5 inhibitors are generally similar, with an increased risk of meningococcal infections being a key concern due to the role of the terminal complement pathway in defending against encapsulated bacteria.
| Adverse Event | This compound (RAISE) | Eculizumab (REGAIN) | Ravulizumab (CHAMPION-MG) |
| Most Common AEs (>10%) | Injection site bruising, Headache, Diarrhea, MG worsening[4] | Headache, Nasopharyngitis, Upper respiratory tract infection, Nausea | Headache, Diarrhea, Nausea |
| Serious AEs | Similar rates to placebo[4] | Similar rates to placebo | Similar rates to placebo |
| Meningococcal Infections | 0 cases reported in pivotal trial | 0 cases reported in pivotal trial | 0 cases reported in pivotal trial |
All patients in these trials are required to be vaccinated against Neisseria meningitidis.
The Dual-Action Mechanism of this compound in Detail
This compound's dual-action mechanism provides a two-pronged attack on the terminal complement cascade.
Caption: Dual-action mechanism of this compound.
This dual inhibition may be particularly advantageous in situations where there is high complement activation or in the presence of non-canonical C5 activation pathways.
Signaling Pathways and Experimental Workflows
Complement C5a Signaling Pathway
The cleavage of C5 produces C5a, a potent anaphylatoxin that mediates inflammatory responses through its receptor, C5aR. Inhibition of C5 cleavage by this compound, Eculizumab, and Ravulizumab prevents the generation of C5a and the subsequent inflammatory cascade.
Caption: C5a signaling pathway and point of inhibition.
Experimental Workflow: Hemolysis Assay
A common in vitro method to assess the functional activity of complement inhibitors is the hemolysis assay. This assay measures the ability of a compound to inhibit complement-mediated lysis of red blood cells.
Caption: Generalized workflow for a hemolysis assay.
Detailed Experimental Protocols
Hemolysis Assay for Complement Inhibition
Objective: To determine the in vitro potency of a complement inhibitor in preventing complement-mediated red blood cell lysis.
Materials:
-
Antibody-sensitized sheep red blood cells (RBCs)
-
Normal human serum (as a source of complement)
-
Complement inhibitor (e.g., this compound) at various concentrations
-
Gelatin veronal buffer (GVB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Reconstitute and wash the antibody-sensitized sheep RBCs according to the manufacturer's instructions. Resuspend the RBCs in GVB to a final concentration of 1x10⁸ cells/mL.
-
Prepare serial dilutions of the complement inhibitor in GVB.
-
Dilute the normal human serum in GVB to a concentration that causes submaximal hemolysis (typically 1-2%).
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the diluted serum to each well.
-
Add 50 µL of the various concentrations of the complement inhibitor to the respective wells. Include a positive control (serum without inhibitor) and a negative control (GVB without serum).
-
Add 50 µL of the prepared RBC suspension to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30-60 minutes.
-
Centrifuge the plate at 500 x g for 5 minutes to pellet the intact RBCs.
-
Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 414 nm using a spectrophotometer. This wavelength corresponds to the peak absorbance of hemoglobin.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each concentration of the inhibitor using the following formula: % Hemolysis = [(Absorbance_sample - Absorbance_negative_control) / (Absorbance_positive_control - Absorbance_negative_control)] x 100
-
Plot the percentage of hemolysis against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of hemolysis).
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the binding affinity and kinetics of this compound to complement C5.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human complement C5 (ligand)
-
This compound (analyte)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 1.5)
Procedure:
-
Ligand Immobilization:
-
Activate the carboxymethylated dextran surface of the CM5 sensor chip by injecting a mixture of EDC and NHS.
-
Inject the recombinant human C5 protein (typically at a concentration of 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will covalently bind to the surface via amine coupling.
-
Deactivate any remaining active esters on the surface by injecting ethanolamine.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the different concentrations of this compound over the sensor surface with the immobilized C5. A reference flow cell without immobilized C5 should be used to subtract non-specific binding.
-
Monitor the association of this compound to C5 in real-time by measuring the change in the refractive index at the sensor surface (expressed in Resonance Units, RU).
-
After the association phase, inject the running buffer to monitor the dissociation of the this compound-C5 complex.
-
-
Surface Regeneration:
-
After each binding cycle, inject the regeneration solution to remove the bound this compound and restore the activity of the immobilized C5 for the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are analyzed using the instrument's software.
-
The association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka) are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding). A lower KD value indicates a higher binding affinity.
-
Conclusion
This compound's dual-action mechanism of inhibiting both C5 cleavage and C5b-C6 complex formation represents a distinct approach within the class of C5 inhibitors. This comprehensive blockade of the terminal complement pathway, combined with its subcutaneous self-administration, offers a valuable therapeutic option for patients with generalized myasthenia gravis. The comparative data presented in this guide, along with the detailed experimental protocols, provide a foundation for further research and a deeper understanding of the evolving landscape of complement-targeted therapies.
References
- 1. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 2. neurology.org [neurology.org]
- 3. Response to eculizumab in patients with myasthenia gravis recently treated with chronic IVIg: a subgroup analysis of REGAIN and its open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UCB presents efficacy and safety results for this compound and rozanolixizumab in generalized myasthenia gravis | UCB [ucb.com]
Zilucoplan Safety Profile: A Comparative Analysis with Other Complement Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of complement inhibitors has revolutionized the treatment landscape for a multitude of rare and debilitating diseases. Zilucoplan, a subcutaneously self-administered macrocyclic peptide inhibitor of complement component 5 (C5), has emerged as a significant therapeutic option. This guide provides an objective comparison of this compound's safety profile against other key complement inhibitors, supported by data from pivotal clinical trials.
Understanding the Landscape of Complement Inhibition
The complement system, a crucial component of innate immunity, can become dysregulated and drive the pathophysiology of various autoimmune and inflammatory disorders. Complement inhibitors are designed to modulate this cascade at different points, offering targeted therapeutic intervention. This comparison focuses on this compound and other prominent inhibitors, including those targeting C5, C5a receptor, and Factor D.
Quantitative Safety Data Summary
The following table summarizes the key safety findings from the primary clinical trials of this compound and other selected complement inhibitors. This data is intended to provide a comparative overview of the adverse event profiles.
| Drug (Clinical Trial) | Target | Most Common Adverse Events (≥10% incidence) | Serious Adverse Events of Note |
| This compound (RAISE)[1][2] | C5 | Injection site reactions (bruising, pain), Upper respiratory tract infection, Diarrhea | Pancreatitis and pancreatic cysts have been reported.[3] As with other C5 inhibitors, there is an increased risk of serious meningococcal infections.[3] |
| Avacopan (ADVOCATE)[3][4] | C5a Receptor | Nausea, Fatigue, Diarrhea, Headache, Rash, Hypertension, Blood creatinine increased, Abnormal liver function | Serious infections (e.g., pneumonia, urinary tract infections), Hepatitis B virus (HBV) reactivation, Serious hypersensitivity reactions (angioedema).[5] |
| Crovalimab (COMMODORE 1, 2, & 3)[6][7][8] | C5 | Upper respiratory tract infection, Nasopharyngitis, Headache, Diarrhea, Infusion-related reactions | Serious infections.[6][9] Transient immune complex reactions (arthralgia, rash) have been observed in patients switching from other C5 inhibitors.[9] |
| Danicopan (ALPHA)[10][11][12][13][14] | Factor D | Headache, Diarrhea, Nausea, Pyrexia (fever), COVID-19 | No new safety signals were identified in the ALPHA trial when used as an add-on therapy.[10][11][14] |
| Pozelimab (Phase 2/3 for CHAPLE disease)[15][16][17][18] | C5 | Iron deficiency, Pyrexia (fever), Rhinitis, Urticaria, Vomiting | Generally well-tolerated in the studied population with no life-threatening adverse events reported that led to discontinuation.[16] |
| Pegcetacoplan (PEGASUS & PRINCE)[19][20][21][22][23] | C3 | Injection site reactions, Upper respiratory tract infection, Nausea, Headache | Serious adverse events were reported in a majority of patients, though few were deemed related to the drug.[23] |
| Eculizumab (various trials)[24][25][26][27][28][29][30] | C5 | Headache, Nasopharyngitis, Upper respiratory tract infection | Serious meningococcal infections, other serious infections.[24][31] |
| Ravulizumab (Phase 3 trials)[5][32][33][34] | C5 | Diarrhea, Upper respiratory tract infection, Headache, Nasopharyngitis | Serious meningococcal infections, serious infections.[5][33] |
Experimental Protocols: A Look into Safety Assessment Methodologies
The safety data presented is derived from rigorous clinical trial protocols designed to systematically evaluate the adverse effects of these novel therapies. A generalized workflow for safety assessment in these trials is as follows:
-
Patient Screening and Baseline Assessment: Prior to treatment, comprehensive medical histories are taken, and physical examinations, vital signs, and laboratory tests are conducted to establish a baseline health status.
-
Treatment and Monitoring: During the treatment period, patients are closely monitored for any adverse events (AEs). This includes both solicited and spontaneously reported AEs. Key safety monitoring procedures include:
-
Regular Clinical Visits: Frequent follow-up visits to assess for new or worsening symptoms.
-
Laboratory Monitoring: Regular blood tests to monitor hematology, clinical chemistry (including liver and kidney function), and inflammatory markers.
-
Vital Signs: Consistent measurement of temperature, blood pressure, heart rate, and respiratory rate.
-
Specialized Assessments: Depending on the drug's mechanism of action and known risks, specific assessments are incorporated. For C5 inhibitors, this includes vigilant monitoring for signs and symptoms of meningococcal and other encapsulated bacterial infections.
-
-
Adverse Event Reporting and Grading: All AEs are documented and graded for severity (e.g., mild, moderate, severe) and causality (i.e., relationship to the study drug). Serious Adverse Events (SAEs), such as those that are life-threatening, result in hospitalization, or lead to significant disability, are reported to regulatory authorities in an expedited manner.
-
Data Analysis and Review: Safety data is periodically reviewed by an independent Data Safety Monitoring Board (DSMB) to ensure patient safety throughout the trial.
For instance, in the RAISE trial for this compound , safety was primarily assessed by the incidence of treatment-emergent adverse events (TEAEs) in all patients who received at least one dose of the drug.[1] Similarly, the ADVOCATE trial for Avacopan monitored for AEs, SAEs, and adverse events of special interest, including hepatic abnormalities and infections.[3]
Visualizing Key Pathways and Processes
To better understand the context of complement inhibitor safety, the following diagrams illustrate the complement cascade and a typical clinical trial workflow for safety assessment.
Caption: The complement cascade and points of inhibition.
Caption: Generalized workflow for safety assessment in clinical trials.
Conclusion
This compound demonstrates a safety profile characterized primarily by local injection site reactions and an increased risk of upper respiratory tract infections and diarrhea. As with all terminal complement C5 inhibitors, there is a recognized risk of serious meningococcal infections that necessitates appropriate preventative measures. When compared to other complement inhibitors, the safety profiles vary depending on the specific target within the complement cascade and the mode of administration. This guide provides a foundational overview to aid researchers and drug development professionals in their comparative assessment of these important therapeutic agents. Continuous monitoring and real-world evidence will further refine our understanding of the long-term safety of this compound and its place in the therapeutic armamentarium.
References
- 1. Safety and efficacy of this compound in patients with generalised myasthenia gravis (RAISE): a randomised, double-blind, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Avacopan Safety Described in Pooled Vasculitis Trial Data [medscape.com]
- 4. ard.bmj.com [ard.bmj.com]
- 5. Safety | ULTOMIRIS® (ravulizumab-cwvz) | gMG [ultomirishcp.com]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and safety of the C5 inhibitor crovalimab in complement inhibitor-naive patients with PNH (COMMODORE 3): A multicenter, Phase 3, single-arm study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety of Crovalimab Versus Eculizumab in Patients With Paroxysmal Nocturnal Haemoglobinuria (PNH): Pooled Results From the Phase 3 COMMODORE Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Long-term ALPHA Phase III trial data showed danicopan as add-on to Ultomiris or Soliris sustained clinical improvements in subset of patients with PNH experiencing clinically significant extravascular haemolysis [astrazeneca.com]
- 12. Addition of danicopan to ravulizumab or eculizumab in patients with paroxysmal nocturnal haemoglobinuria and clinically significant extravascular haemolysis (ALPHA): a double-blind, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-term efficacy and safety of danicopan as add-on therapy to ravulizumab or eculizumab in PNH with significant EVH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 15. Safety, Efficacy, and Patient‐Reported Outcomes From a Phase 2 Randomized Trial of Pozelimab and Cemdisiran Combination in Patients With Paroxysmal Nocturnal Hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Pozelimab (C5 Antibody) BLA for Treatment of Children and Adults with Ultra-rare CHAPLE Disease Accepted for FDA Priority Review | Regeneron Pharmaceuticals Inc. [investor.regeneron.com]
- 19. Clinical Safety and Efficacy of Pegcetacoplan in a Phase 2 Study of Patients with C3 Glomerulopathy and Other Complement-Mediated Glomerular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 21. Pegcetacoplan Long-term Safety and Efficacy Extension Study (APL2-307) | MedPath [trial.medpath.com]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. Efficacy and Safety Maintained up to 3 Years in Adults with Paroxysmal Nocturnal Hemoglobinuria Receiving Pegcetacoplan - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Long-term safety and efficacy of sustained eculizumab treatment in patients with paroxysmal nocturnal haemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Item - Real-world safety profile of eculizumab: an analysis of FDA adverse event reporting system and systematic review of case reports - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 26. Feasibility and safety of tailored dosing schedule for eculizumab based on therapeutic drug monitoring: Lessons from a prospective multicentric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Long-Term Efficacy and Safety of Eculizumab in Patients With Paroxysmal Nocturnal Hemoglobinuria and High Disease Burden: Real-World Data From Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ClinicalTrials.gov [clinicaltrials.gov]
- 29. The Inhibition of Complement System in Formal and Emerging Indications: Results from Parallel One-Stage Pairwise and Network Meta-Analyses of Clinical Trials and Real-Life Data Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 30. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 31. ahusallianceaction.org [ahusallianceaction.org]
- 32. researchgate.net [researchgate.net]
- 33. accessdata.fda.gov [accessdata.fda.gov]
- 34. Long‐term safety and efficacy of ravulizumab in patients with paroxysmal nocturnal hemoglobinuria: 2‐year results from two pivotal phase 3 studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Peptide vs. Antibody C5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The inhibition of complement component C5 is a validated therapeutic strategy for a range of complement-mediated diseases. Two distinct classes of C5 inhibitors have emerged: small synthetic peptides and large monoclonal antibodies. While both effectively block the C5 pathway, their fundamentally different molecular structures result in distinct pharmacokinetic profiles that significantly influence their clinical application, dosing regimens, and routes of administration. This guide provides an objective comparison of the pharmacokinetics of peptide and antibody C5 inhibitors, supported by experimental data and detailed methodologies.
At a Glance: Key Pharmacokinetic Differences
| Feature | Peptide C5 Inhibitors (e.g., Zilucoplan) | Antibody C5 Inhibitors (e.g., Eculizumab) |
| Molecular Weight | Small (e.g., this compound: ~2.2 kDa) | Large (e.g., Eculizumab: ~148 kDa) |
| Route of Administration | Subcutaneous (SC) | Intravenous (IV) |
| Dosing Frequency | Daily | Every 2 weeks (Eculizumab) to every 8 weeks (Ravulizumab) |
| Half-life (t½) | Shorter (e.g., this compound: ~7-8 days) | Longer (e.g., Eculizumab: ~11-12 days; Ravulizumab: ~50 days) |
| Volume of Distribution (Vd) | Smaller, generally limited to extracellular fluid | Larger, primarily in the vascular and interstitial space |
| Mechanism of Action | Binds to C5, preventing its cleavage to C5a and C5b. Some, like this compound, also bind to C5b, preventing its interaction with C6.[1][2] | Binds to C5 and blocks its cleavage by C5 convertase.[3][4][5] |
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for representative peptide and antibody C5 inhibitors.
Peptide C5 Inhibitor: this compound
This compound is a synthetic macrocyclic peptide C5 inhibitor.[6][7]
| Parameter | Value | Source |
| Route of Administration | Subcutaneous (SC) | [8] |
| Time to Peak (Tmax) | 3 - 6 hours | [9] |
| Terminal Half-life (t½) | ~172 hours (7-8 days) | [9] |
| Volume of Distribution (Vd) | 3.51 L | [9] |
| Protein Binding | >99% | [9] |
Antibody C5 Inhibitor: Eculizumab
Eculizumab is a humanized monoclonal antibody that targets C5.[4][10]
| Parameter | Value | Source |
| Route of Administration | Intravenous (IV) | [10] |
| Time to Peak (Tmax) | Not applicable (IV administration) | |
| Terminal Half-life (t½) | ~272 ± 82 hours (~11.3 days) | [11] |
| Volume of Distribution (Vd) | 5 - 8 L | [10] |
| Clearance | 22 mL/hr (for a 70 kg patient) | [11] |
| Steady State | Achieved by Week 4 | [12][13] |
Signaling Pathway and Mechanisms of Action
The complement cascade converges on the cleavage of C5 into the pro-inflammatory anaphylatoxin C5a and the membrane attack complex (MAC) initiator, C5b. Both peptide and antibody C5 inhibitors act at this critical juncture, but with subtle differences.
Caption: C5 Inhibition in the Complement Cascade.
Experimental Protocols
Pharmacokinetic Analysis of Peptide C5 Inhibitors (e.g., this compound)
Objective: To determine the pharmacokinetic profile of a peptide C5 inhibitor in plasma.
Methodology:
-
Sample Collection: Blood samples are collected from subjects at predetermined time points following subcutaneous administration.
-
Sample Processing: Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the peptide are typically quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation, followed by chromatographic separation and mass spectrometric detection.
-
Pharmacokinetic Parameter Calculation: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and Vd from the plasma concentration-time data.
Pharmacokinetic Analysis of Antibody C5 Inhibitors (e.g., Eculizumab)
Objective: To determine the pharmacokinetic profile of a monoclonal antibody C5 inhibitor in serum.
Methodology:
-
Sample Collection: Blood samples are collected from subjects at various time points during and after intravenous infusion.
-
Sample Processing: Serum is separated from whole blood and stored at -80°C.
-
Bioanalysis: Serum concentrations of the antibody are quantified using a validated enzyme-linked immunosorbent assay (ELISA).[14] This typically involves capturing the antibody with an anti-idiotype antibody and detecting it with a labeled secondary antibody.
-
Pharmacokinetic Parameter Calculation: A two-compartment model with first-order elimination is often used to describe the pharmacokinetic data.[12][13] Parameters such as clearance, volume of distribution, and half-life are estimated.
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for a comparative pharmacokinetic study.
Caption: Comparative PK Study Workflow.
Conclusion
The choice between a peptide and an antibody C5 inhibitor for therapeutic development involves a trade-off between pharmacokinetic properties and patient convenience. Peptide inhibitors, with their smaller size, allow for subcutaneous self-administration but typically require more frequent dosing due to their shorter half-life. In contrast, antibody inhibitors boast a longer half-life, enabling less frequent intravenous administration, which must be conducted in a clinical setting. Understanding these fundamental pharmacokinetic differences is crucial for researchers and drug developers in selecting the appropriate therapeutic modality for a given indication and patient population. The detailed experimental protocols provided herein offer a foundation for designing and interpreting studies aimed at characterizing and comparing these two important classes of C5 inhibitors.
References
- 1. This compound: A Newly Approved Macrocyclic Peptide for Treatment of Anti-Acetylcholine Receptor Positive Myasthenia Gravis [mdpi.com]
- 2. This compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eculizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eculizumab - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Eculizumab? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. drugs.com [drugs.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Eculizumab Pharmacokinetics and Pharmacodynamics in Patients With Generalized Myasthenia Gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Eculizumab Pharmacokinetics and Pharmacodynamics in Patients With Generalized Myasthenia Gravis [frontiersin.org]
- 14. tandfonline.com [tandfonline.com]
Assessing the Immunogenicity Potential of Zilucoplan in Animal Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the immunogenicity potential of Zilucoplan, a synthetic macrocyclic peptide inhibitor of complement component 5 (C5), with a focus on preclinical animal studies. Due to the limited availability of public, in-depth animal immunogenicity data for this compound, this guide also outlines the standard experimental protocols for such assessments and draws comparisons with other C5 inhibitors based on available clinical and non-clinical information.
Executive Summary
This compound is a synthetic macrocyclic peptide designed to have low immunogenicity[1]. Clinical studies in humans have reported a low incidence of anti-drug antibodies (ADAs)[2]. While specific quantitative data from preclinical animal immunogenicity studies are not extensively published, the collective evidence from its molecular design and clinical outcomes suggests a low immunogenicity risk. This profile is a key advantage for a subcutaneously self-administered therapy for chronic conditions like generalized Myasthenia Gravis (gMG). In comparison, other complement inhibitors, such as the monoclonal antibodies eculizumab and ravulizumab, have also demonstrated low immunogenicity in clinical settings. Pegcetacoplan, a pegylated peptide, has shown a low incidence of antibodies against its peptide and PEG moieties.
Comparative Immunogenicity Data
Direct comparative data from head-to-head animal studies on the immunogenicity of this compound and other complement inhibitors are not publicly available. The following table summarizes the available immunogenicity findings, primarily from clinical studies, which are informed by preceding non-clinical animal assessments.
| Drug Name | Drug Class | Molecular Type | Key Immunogenicity Findings (Primarily Clinical Data) |
| This compound (Zilbrysq®) | C5 Inhibitor | Synthetic Macrocyclic Peptide | Low occurrence of anti-drug antibodies (ADAs) and anti-PEG antibodies reported in clinical trials. The available data are too limited to make definitive conclusions on the effect on pharmacokinetics, pharmacodynamics, safety, or efficacy[2]. |
| Eculizumab (Soliris®) | C5 Inhibitor | Humanized Monoclonal Antibody | Clinical studies have shown a low incidence of anti-eculizumab antibodies. The development of ADAs has not been associated with a loss of efficacy. |
| Ravulizumab (Ultomiris®) | C5 Inhibitor | Humanized Monoclonal Antibody | No treatment-emergent anti-drug antibodies were observed in clinical studies in patients with gMG[3][4]. |
| Pegcetacoplan (Empaveli®) | C3 Inhibitor | Pegylated Peptide | A low percentage of patients developed antibodies to the peptide component and the PEG component in clinical trials. The clinical significance of these antibodies is not fully established[5]. |
Experimental Protocols for Immunogenicity Assessment in Animal Studies
The assessment of immunogenicity in animal studies for peptide therapeutics like this compound typically follows the principles outlined in regulatory guidelines such as the ICH S6 (R1)[6][7][8][9]. The primary goals are to understand if an immune response to the drug affects its pharmacokinetics, pharmacodynamics, safety, and efficacy in the animal model, which helps in the interpretation of toxicology studies. It is important to note that animal immunogenicity data is not directly predictive of the incidence of immunogenicity in humans but can reveal potential risks[10][11][12].
A typical preclinical immunogenicity assessment workflow involves a tiered approach:
-
Screening Assay: An initial, highly sensitive immunoassay (commonly an ELISA) is used to detect binding antibodies (ADAs) against the drug in serum or plasma samples from the treated animals.
-
Confirmatory Assay: Samples that test positive in the screening assay are then analyzed in a confirmatory assay to demonstrate the specificity of the antibodies for the drug. This often involves a competition format where the binding signal is inhibited by pre-incubation of the sample with an excess of the drug.
-
Titer Determination: For confirmed positive samples, the relative amount of ADAs is determined by serially diluting the sample to find the highest dilution that still gives a positive result.
-
Neutralizing Antibody (NAb) Assay: Confirmed positive samples are further tested in a cell-based or competitive ligand-binding assay to determine if the ADAs are neutralizing. A NAb assay for this compound would assess whether the antibodies block its ability to inhibit C5 cleavage.
Key Considerations for Peptide Immunogenicity Studies:
-
Species Selection: A relevant animal species, typically a non-human primate for biologics with high human specificity, is chosen where the drug is pharmacologically active[6]. For this compound, toxicology studies were conducted in cynomolgus monkeys[2][13].
-
Study Design: ADA sampling is integrated into repeat-dose toxicology studies. Blood samples are collected at baseline, throughout the treatment period, and at the end of the study.
-
Assay Development and Validation: Robust and validated assays are crucial for the reliable detection of ADAs. The assays must be sensitive, specific, and able to tolerate a certain level of the drug in the sample.
Signaling Pathways and Experimental Workflows
Complement C5 Activation Pathway and Mechanism of Action of this compound
The complement system is a cascade of proteins that plays a critical role in the innate immune response. In gMG, the terminal pathway of the complement system is pathologically activated, leading to the formation of the Membrane Attack Complex (MAC) at the neuromuscular junction. This compound acts by inhibiting C5, a key protein in this pathway.
Caption: Mechanism of action of this compound in the complement C5 pathway.
General Workflow for Preclinical Immunogenicity Assessment
The following diagram illustrates the standard tiered approach for assessing the immunogenicity of a therapeutic product in animal studies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. youtube.com [youtube.com]
- 3. Ravulizumab pharmacokinetics and pharmacodynamics in patients with generalized myasthenia gravis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ravulizumab in Myasthenia Gravis: A Review of the Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. bioagilytix.com [bioagilytix.com]
- 7. co-labb.co.uk [co-labb.co.uk]
- 8. ICH Official web site : ICH [ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Immunogenicity of Therapeutic Proteins: The Use of Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal models as indicators of immunogenicity of therapeutic proteins in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunogenicity of biopharmaceuticals in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Zilucoplan's Therapeutic Window: A Comparative Analysis in Autoimmune Disease Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Zilucoplan's performance against alternative therapies in key disease models. Supported by experimental data, this analysis delves into the therapeutic window of this novel C5 complement inhibitor.
This compound (Zilbrysq®) is a once-daily, self-administered subcutaneous peptide inhibitor of complement component 5 (C5), a key protein in the terminal complement cascade.[1] By binding to C5, this compound prevents its cleavage into pro-inflammatory components C5a and C5b, thereby inhibiting the formation of the membrane attack complex (MAC) and subsequent cell damage.[1] This mechanism of action has shown promise in the treatment of antibody-mediated autoimmune diseases. This guide will explore the therapeutic window of this compound, primarily focusing on its application in generalized Myasthenia Gravis (gMG) and its investigational use in Immune-Mediated Necrotizing Myopathy (IMNM), with comparisons to other C5 inhibitors where applicable.
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound in inhibiting the terminal complement cascade.
Generalized Myasthenia Gravis (gMG)
Generalized myasthenia gravis is an autoimmune disorder characterized by the production of autoantibodies against the acetylcholine receptor (AChR) at the neuromuscular junction, leading to muscle weakness.[2] The binding of these antibodies activates the complement system, resulting in MAC-mediated damage to the postsynaptic membrane.
Therapeutic Window in gMG: Clinical Evidence
The therapeutic window of this compound in gMG has been primarily established through clinical trials, most notably the Phase 3 RAISE study (NCT04115293).[3][4]
Efficacy:
The RAISE trial, a randomized, double-blind, placebo-controlled study, evaluated the efficacy of a daily 0.3 mg/kg subcutaneous dose of this compound in patients with AChR-antibody-positive gMG.[3][4] The primary endpoint was the change from baseline in the Myasthenia Gravis-Activities of Daily Living (MG-ADL) score at week 12.
| Outcome Measure | This compound (0.3 mg/kg daily) | Placebo | p-value |
| Change from Baseline in MG-ADL Score at Week 12 (Least Squares Mean) | -4.39 | -2.30 | <0.001 |
| Change from Baseline in QMG Score at Week 12 (Least Squares Mean) | -6.19 | -3.25 | <0.001 |
| MG-ADL Responders (≥3-point improvement) | 73.1% | 46.1% | - |
| QMG Responders (≥5-point improvement) | 58.0% | 33.0% | - |
Data from the RAISE trial.[3][5]
Improvements in MG-ADL scores were observed as early as one week after initiation of treatment.[5] Long-term data from the RAISE-XT open-label extension study demonstrated sustained efficacy with continued treatment.[6]
Safety and Tolerability:
The safety profile of this compound in the RAISE trial was favorable.[3][4]
| Adverse Event Category | This compound (0.3 mg/kg daily) | Placebo |
| Any Treatment-Emergent Adverse Event (TEAE) | 76.7% | 70.5% |
| Serious TEAEs | 12.8% | 14.8% |
| Most Common TEAEs | Injection site bruising, headache, diarrhea, MG worsening | - |
Data from the RAISE trial.[3][7]
The risk of meningococcal infections, a known class effect of C5 inhibitors, is a key consideration. Patients are required to be vaccinated against Neisseria meningitidis before starting treatment.[2]
Comparison with Other C5 Inhibitors in gMG
Eculizumab and Ravulizumab are monoclonal antibody C5 inhibitors also approved for gMG.
| Feature | This compound | Eculizumab | Ravulizumab |
| Mechanism | Peptide inhibitor of C5 | Monoclonal antibody against C5 | Long-acting monoclonal antibody against C5 |
| Administration | Daily subcutaneous self-injection | Intravenous infusion every 2 weeks | Intravenous infusion every 8 weeks |
| Use with IVIg/PLEX | No supplemental dosing needed | Supplemental dosing may be required | Supplemental dosing may be required |
Experimental Workflow for a Phase 3 Clinical Trial in gMG
The following diagram outlines a typical workflow for a Phase 3 clinical trial of a C5 inhibitor in gMG, based on the design of the RAISE study.
Immune-Mediated Necrotizing Myopathy (IMNM)
IMNM is a rare autoimmune myopathy characterized by muscle necrosis and the presence of autoantibodies against HMG-CoA reductase (HMGCR) or signal recognition particle (SRP). Complement activation is believed to play a role in the pathophysiology of the disease.
Therapeutic Window in IMNM: Clinical Evidence
This compound was investigated in a Phase 2, randomized, double-blind, placebo-controlled trial (NCT04025632) in patients with IMNM.[1]
Efficacy:
The primary endpoint of the study was the percent change from baseline in creatine kinase (CK) levels at week 8. The study did not meet its primary endpoint, with no significant difference observed between the this compound and placebo groups.[1]
| Outcome Measure | This compound (0.3 mg/kg daily) | Placebo |
| Percent Change from Baseline in CK Levels at Week 8 | No significant difference | No significant difference |
Data from the Phase 2 trial in IMNM.[1]
Safety and Tolerability:
This compound was generally well-tolerated in the IMNM trial, with a safety profile consistent with that observed in gMG studies.[1]
Preclinical Disease Models
While extensive preclinical efficacy data in animal models for this compound is not publicly available, non-clinical toxicology and pharmacokinetic studies have been conducted in non-human primates (cynomolgus monkeys) to support the clinical development program.[8][9]
Toxicology Studies
Reproductive toxicology studies in cynomolgus monkeys with daily subcutaneous doses of up to 4.0 mg/kg showed no adverse effects on male fertility or on maternal and embryo-fetal outcomes.[8] General toxicology studies in cynomolgus monkeys with daily subcutaneous administration for up to 39 weeks at doses up to 10 mg/kg were conducted.[9]
Pharmacokinetics in Non-Human Primates
Pharmacokinetic studies in cynomolgus monkeys were essential for determining the dosing regimen for human clinical trials. Following subcutaneous administration, this compound reached peak plasma concentrations between 3 to 6 hours.[9]
Experimental Protocols
RAISE Trial (gMG - NCT04115293)
-
Study Design: Phase 3, multicenter, randomized, double-blind, placebo-controlled.[10][11]
-
Participants: Adults (18-75 years) with a diagnosis of gMG (MGFA Class II-IV), positive for AChR autoantibodies, MG-ADL score ≥ 6, and QMG score ≥ 12.[10][11]
-
Intervention: Daily subcutaneous self-injection of this compound 0.3 mg/kg or placebo for 12 weeks.[10][11]
-
Primary Outcome: Change from baseline in MG-ADL score at week 12.[10][11]
-
Secondary Outcomes: Change from baseline in QMG score, Myasthenia Gravis Composite (MGC) score, and Myasthenia Gravis Quality of Life 15-item revised (MG-QoL15r) score at week 12.[10][11]
IMNM Phase 2 Trial (NCT04025632)
-
Study Design: Phase 2, multicenter, randomized, double-blind, placebo-controlled.
-
Participants: Adults with a clinical diagnosis of IMNM, positive for anti-HMGCR or anti-SRP autoantibodies, and a Creatine Kinase (CK) level > 1000 U/L.
-
Intervention: Daily subcutaneous self-injection of this compound 0.3 mg/kg or placebo for 8 weeks.
-
Primary Outcome: Percent change from baseline in CK levels at week 8.
Logical Relationship Between Preclinical and Clinical Development
The development of this compound followed a logical progression from preclinical studies to clinical trials.
Conclusion
The therapeutic window of this compound is best defined in the context of generalized Myasthenia Gravis, where a 0.3 mg/kg daily subcutaneous dose has demonstrated a favorable benefit-risk profile with significant and rapid efficacy and manageable side effects. In this indication, it offers a valuable alternative to intravenous C5 inhibitors. The investigation of this compound in IMNM did not demonstrate efficacy based on the primary endpoint, highlighting the importance of validating therapeutic targets in different disease contexts. Preclinical studies in non-human primates were instrumental in establishing the initial safety and pharmacokinetic profile, guiding the dose selection for successful clinical development in gMG. Further research into the long-term safety and efficacy of this compound will continue to refine our understanding of its therapeutic window.
References
- 1. This compound: A Newly Approved Macrocyclic Peptide for Treatment of Anti-Acetylcholine Receptor Positive Myasthenia Gravis [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. safety-and-efficacy-of-zilucoplan-in-patients-with-generalised-myasthenia-gravis-raise-a-randomised-double-blind-placebo-controlled-phase-3-study - Ask this paper | Bohrium [bohrium.com]
- 4. experts.umn.edu [experts.umn.edu]
- 5. This compound Shows Improvement in Scores for Generalized Myasthenia Gravis - - Practical Neurology [practicalneurology.com]
- 6. Long-term safety and efficacy of this compound in patients with generalized myasthenia gravis: interim analysis of the RAISE-XT open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UCB presents efficacy and safety results for this compound and rozanolixizumab in generalized myasthenia gravis | UCB [ucb.com]
- 8. Subcutaneous this compound: Evaluation of reproductive toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. myasthenia.org [myasthenia.org]
A Comparative Analysis of Zilucoplan and Eculizumab: Tissue Penetration and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Zilucoplan and eculizumab, two complement C5 inhibitors, with a focus on their potential for tissue penetration supported by experimental data. This analysis is intended to inform researchers, scientists, and drug development professionals on the key differences between these two therapies.
Executive Summary
This compound, a small macrocyclic peptide, and eculizumab, a monoclonal antibody, are both potent inhibitors of the complement C5 protein, a key component of the inflammatory cascade. A primary differentiating factor between these two molecules is their size, which has significant implications for their pharmacokinetic properties, particularly tissue distribution. While direct in-vivo comparative studies on tissue penetration in humans are not available, in-vitro evidence suggests that this compound's smaller molecular size may facilitate greater penetration through tissue barriers compared to the much larger eculizumab. This guide will delve into the available experimental data, outline the methodologies used, and visualize the mechanisms of action of both drugs.
Data Presentation: In-Vitro Permeability
An in-vitro study utilizing a reconstituted basement membrane model (Matrigel-coated transwell assay) provides the most direct available comparison of the permeability of this compound and an eculizumab biosimilar.[1] The results of this study are summarized below.
| Molecule | Molecular Weight (Approx.) | Permeability Ratio (Lower/Upper Chamber) |
| This compound | 3.5 kDa[2] | ~0.45 |
| Eculizumab Biosimilar | 148 kDa[3][4][5][6] | ~0.05 |
| FITC-dextran (4 kDa) | 4 kDa | ~0.35 |
| FITC-dextran (150 kDa) | 150 kDa | ~0.05 |
Data extracted from an in-vitro study.[1] The permeability ratio represents the proportion of the molecule that passed from the upper to the lower chamber of the transwell system.
The data clearly indicates that a significantly higher proportion of this compound was able to penetrate the Matrigel barrier compared to the eculizumab biosimilar. The permeability of this compound was more comparable to the smaller 4 kDa FITC-dextran, while the eculizumab biosimilar's permeability was similar to the larger 150 kDa FITC-dextran. This suggests that molecular size is a key determinant of tissue penetration in this model.
Experimental Protocols
In-Vitro Permeability Assay (Matrigel-Coated Transwell Assay) [1][7]
This experiment was designed to assess the ability of this compound and an eculizumab biosimilar to pass through a reconstituted basement membrane, mimicking a biological tissue barrier.
-
Apparatus: A transwell plate was used, consisting of an upper and a lower chamber separated by a porous membrane coated with Matrigel, a solubilized basement membrane preparation.
-
Procedure:
-
The porous membranes of the transwell inserts were coated with Matrigel and allowed to solidify.
-
This compound or the AF488-labeled eculizumab biosimilar was added to the upper chamber. FITC-dextran of 4 kDa and 150 kDa were used as size controls.
-
The plate was incubated to allow for the passive diffusion of the molecules through the Matrigel-coated membrane into the lower chamber.
-
After the incubation period, samples were taken from both the upper and lower chambers.
-
-
Quantification:
-
The concentration of this compound in the upper and lower chambers was measured by High-Performance Liquid Chromatography–Mass Spectrometry (HPLC-MS).
-
The fluorescence intensities of the AF488-labeled eculizumab biosimilar and the FITC-dextrans in both chambers were measured to determine their concentrations.
-
-
Data Analysis: The ratio of the concentration of each molecule in the lower chamber to that in the upper chamber was calculated to determine the permeability.
Mechanism of Action and Signaling Pathways
Both this compound and eculizumab target the complement component C5, a critical protein in the complement cascade. However, their specific mechanisms of inhibition differ.
Eculizumab's Mechanism of Action
Eculizumab is a monoclonal antibody that binds with high affinity to the C5 protein.[8][9][10] This binding sterically hinders the C5 convertase enzyme from cleaving C5 into its active fragments, C5a and C5b.[8][11] By preventing this cleavage, eculizumab effectively halts the progression of the terminal complement cascade, thereby inhibiting the formation of the pro-inflammatory C5a and the membrane attack complex (MAC).[9][10]
Caption: Eculizumab inhibits the cleavage of C5, preventing the formation of C5a and C5b.
This compound's Dual Mechanism of Action
This compound is a small macrocyclic peptide that also binds to C5. However, it exhibits a dual mechanism of action.[1][12][13] Firstly, similar to eculizumab, it prevents the cleavage of C5 by C5 convertase. Secondly, it also binds to the C5b component, sterically hindering its interaction with C6 and thereby preventing the formation of the C5b-9 (MAC) complex.[12]
Caption: this compound has a dual action, inhibiting both C5 cleavage and C5b binding to C6.
Experimental Workflow Visualization
The following diagram illustrates the workflow of the in-vitro permeability assay used to compare this compound and the eculizumab biosimilar.
Caption: Workflow of the in-vitro Matrigel-coated transwell permeability assay.
Conclusion
The available in-vitro data suggests that this compound, due to its significantly smaller molecular size, has a greater potential for tissue penetration compared to the monoclonal antibody eculizumab. This difference in permeability could be a critical factor in the efficacy of these drugs in diseases where the target complement activation is localized within tissues. While these findings are based on a reconstituted basement membrane model, they provide a strong rationale for further in-vivo investigation into the tissue distribution of this compound. The dual mechanism of action of this compound, inhibiting both the cleavage of C5 and the subsequent binding of C5b to C6, also represents a key differentiation from eculizumab. These molecular and mechanistic differences should be carefully considered by researchers and drug developers in the context of specific disease pathologies and therapeutic goals.
References
- 1. This compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Eculizumab: Anti-C5 Monoclonal Antibody for Complement Research - Creative Biolabs [creativebiolabs.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Soliris (Eculizumab): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. vela-labs.at [vela-labs.at]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of action of Eculizumab? [synapse.patsnap.com]
- 9. Eculizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Eculizumab? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. This compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
Zilucoplan's Specificity: An Evaluation of Complement-Independent Pathway Effects
A comparative analysis of zilucoplan and its alternatives reveals a high degree of target specificity for this compound, with current non-clinical data indicating a low probability of effects on complement-independent pathways. This guide provides a detailed comparison with other targeted therapies for myasthenia gravis, supported by available experimental evidence.
This compound, a macrocyclic peptide inhibitor of complement component 5 (C5), is designed for high-affinity and specific binding to its target, a key protein in the terminal complement cascade. An evaluation of its potential for off-target effects is crucial for a comprehensive understanding of its safety and efficacy profile. This guide compares this compound with other C5 inhibitors, eculizumab and ravulizumab, and with neonatal Fc receptor (FcRn) blockers, rozanolixizumab and efgartigimod, focusing on their mechanisms of action and available data regarding their effects on complement-independent pathways.
Comparative Analysis of Off-Target Effects
While comprehensive screening data for off-target effects is not always publicly available, regulatory documents and preclinical studies provide insights into the specificity of these biologic drugs. A report from the Pharmaceutical and Medical Devices Agency (PMDA) of Japan on this compound states that "No non-clinical data from the secondary pharmacodynamics, safety pharmacology, repeated-dose toxicity, or other studies...indicated possibility of off-target toxicity"[1]. This suggests a broad assessment of potential off-target effects was conducted with no significant findings. Peptides as a class of therapeutics are generally known for their high target specificity[2].
In contrast to the more limited publicly available data for other drugs, a preclinical study on rozanolixizumab, an FcRn inhibitor, details a comprehensive off-target screening. Rozanolixizumab was tested against a panel of over 4,500 human plasma membrane proteins and was found to bind only to its intended target, the neonatal Fc receptor (FcRn), confirming its high specificity[3].
For the monoclonal antibody C5 inhibitors, eculizumab and ravulizumab, and the FcRn inhibitor efgartigimod, the available safety data primarily focuses on on-target adverse effects, such as an increased risk of infections due to complement inhibition[4][5] or reductions in immunoglobulin G (IgG) levels. Specific data from broad off-target screening panels for these molecules are not as readily available in the public domain.
The following table summarizes the available information on the off-target effects of this compound and its alternatives.
| Drug | Drug Class | Target | Evidence of Off-Target Effects on Complement-Independent Pathways |
| This compound | Macrocyclic Peptide | Complement C5 | No evidence of off-target toxicity from non-clinical safety pharmacology and toxicology studies[1]. |
| Eculizumab | Monoclonal Antibody | Complement C5 | Primarily on-target adverse effects reported (e.g., increased infection risk)[4][5]. Limited public data on broad off-target screening. |
| Ravulizumab | Monoclonal Antibody | Complement C5 | Similar to eculizumab, with a focus on on-target effects. Long-term studies show a comparable safety profile to eculizumab with no new unexpected safety signals[6][7]. |
| Rozanolixizumab | Monoclonal Antibody | Neonatal Fc Receptor (FcRn) | High specificity demonstrated in a screen against >4,500 human plasma membrane proteins, with binding only to FcRn[3]. |
| Efgartigimod | Antibody Fragment | Neonatal Fc Receptor (FcRn) | Favorable safety profile with most adverse events being mild to moderate. Preclinical and clinical data show no impact on albumin levels, indicating selectivity for FcRn over other albumin-binding pathways[8]. |
Experimental Methodologies
The assessment of off-target effects for therapeutic biologics involves a range of in vitro and in vivo studies as part of the preclinical safety evaluation. While specific, detailed protocols for the proprietary studies on this compound and its alternatives are not publicly available, the general methodologies include:
-
Secondary Pharmacodynamics Studies: These studies investigate the effects of a drug on physiological systems other than the intended target. This can involve a battery of in vitro and in vivo assays to assess effects on cardiovascular, respiratory, and central nervous systems.
-
Safety Pharmacology Studies: A core set of studies mandated by regulatory agencies to evaluate the potential for adverse effects on vital functions. These typically include assessments of cardiovascular parameters (e.g., hERG channel inhibition, blood pressure, heart rate), respiratory function, and central nervous system activity.
-
Broad Ligand Binding/Enzyme Assays (Panel Screening): The drug is tested for its ability to bind to or inhibit a wide range of receptors, ion channels, enzymes, and transporters. These panels can include hundreds of different molecular targets to identify potential off-target interactions. For instance, a "kinome scan" assesses for off-target effects on a large number of protein kinases.
-
In Vitro Cell-Based Assays: Functional assays using various cell lines are employed to determine if binding to an off-target molecule translates into a cellular effect.
-
Toxicology Studies: In vivo studies in relevant animal models are conducted to identify any potential toxicities. These studies include histopathological examination of a wide range of tissues to look for any drug-related changes.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted pathway of this compound and a general workflow for assessing off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Postmarketing Analysis Points to Favorable Efgartigimod Alfa Safety Profile [uspharmacist.com]
- 3. Generation and characterization of a high affinity anti-human FcRn antibody, rozanolixizumab, and the effects of different molecular formats on the reduction of plasma IgG concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of Ultomiris® (Ravulizumab) Safety in Pregnancy [ctv.veeva.com]
- 5. Pharmacology, Pharmacokinetics and Pharmacodynamics of Eculizumab, and Possibilities for an Individualized Approach to Eculizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long‐term safety and efficacy of ravulizumab in patients with paroxysmal nocturnal hemoglobinuria: 2‐year results from two pivotal phase 3 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ravulizumab demonstrates long-term efficacy, safety and favorable patient survival in patients with paroxysmal nocturnal hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Safety Operating Guide
Navigating the Safe Disposal of Zilucoplan in a Research Environment
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Zilucoplan are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and procedural steps for the appropriate disposal of this compound in a laboratory setting, moving beyond the product's clinical use to address the specific needs of the research community.
Core Principle: Deactivation and Compliance
The primary goal for disposing of this compound from a research setting is to ensure its deactivation and to comply with all institutional and regulatory guidelines. As a macrocyclic peptide, this compound's disposal methods should focus on the degradation of the peptide structure, rendering it biologically inactive.
Summary of this compound Disposal Methods
The appropriate disposal route for this compound depends on its form. The following table outlines recommended procedures for different types of this compound waste.
| Type of this compound Waste | Recommended Disposal Procedure | Key Safety and Logistical Considerations |
| Unused/Expired this compound Stock Solutions | Chemical degradation via hydrolysis (acid or base). | Perform in a certified chemical fume hood with appropriate personal protective equipment (PPE). The final neutralized solution should be disposed of as chemical waste according to institutional Environmental Health and Safety (EHS) guidelines. |
| Aqueous Samples Containing this compound (e.g., from assays) | Chemical degradation or adsorption onto activated carbon. | For low concentrations, disposal down the sanitary sewer may be permissible after neutralization, but this must be verified with institutional EHS. Activated carbon pouches can be used for small volumes, followed by disposal as solid waste. |
| Contaminated Sharps (Needles, Syringes, Pipette Tips) | Segregation into a designated, puncture-proof sharps container. | The container must be clearly labeled as "Hazardous Waste" and "Sharps." Disposal follows the institutional procedure for chemically contaminated sharps, which typically involves incineration. |
| Contaminated Labware (e.g., vials, tubes, flasks) | Decontamination via chemical degradation or disposal as solid chemical waste. | Glassware can be soaked in a hydrolysis solution before washing. Disposable plastics should be collected in a designated container for solid chemical waste. |
Experimental Protocol: Chemical Degradation of this compound via Hydrolysis
This protocol provides a step-by-step method for the chemical degradation of this compound in a laboratory setting through hydrolysis, which breaks the peptide bonds and inactivates the molecule.
Objective: To hydrolyze this compound in solution to its constituent amino acids and smaller peptide fragments for safe disposal.
Materials:
-
This compound waste solution
-
Concentrated sodium hydroxide (NaOH) or hydrochloric acid (HCl)
-
pH meter or pH indicator strips
-
Appropriate chemical-resistant container (e.g., borosilicate glass)
-
Stir bar and stir plate
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
Procedure:
-
Preparation: Conduct all steps within a certified chemical fume hood. Place the this compound waste solution in the chemical-resistant container with a stir bar.
-
Alkaline Hydrolysis (Preferred Method):
-
Slowly add concentrated NaOH to the stirring solution to achieve a final concentration of 1 M NaOH (pH > 13).
-
Cover the container and allow the solution to stir at room temperature for a minimum of 24 hours. To expedite degradation, the solution can be heated to 50-70°C for 2-4 hours.
-
-
Acid Hydrolysis (Alternative Method):
-
Slowly add concentrated HCl to the stirring solution to achieve a final concentration of 1 M HCl (pH < 1).
-
Cover the container and allow the solution to stir at room temperature for a minimum of 24 hours or heat to 50-70°C for 2-4 hours.
-
-
Neutralization: After the hydrolysis period, carefully neutralize the solution by adding either concentrated HCl (for the base-hydrolyzed solution) or NaOH (for the acid-hydrolyzed solution) dropwise until the pH is between 6.0 and 8.0. Monitor the pH closely.
-
Disposal: The resulting neutralized solution of hydrolyzed peptide fragments can be disposed of as chemical waste through your institution's hazardous waste program. Clearly label the waste container with its contents.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.
Caption: A logical workflow for the safe disposal of various forms of this compound waste in a research setting.
Essential Safety and Operational Guidance for Handling Zilucoplan
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of Zilucoplan is paramount. This document provides immediate, procedural, and logistical information, including personal protective equipment (PPE) guidelines, operational plans for handling and disposal, and emergency procedures.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential.[1] The following personal protective equipment is recommended to minimize exposure and ensure safety.
| Equipment Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from potential splashes or aerosols. |
| Hand Protection | Protective gloves | Prevents direct skin contact with the substance. |
| Body Protection | Impervious clothing | Protects against contamination of personal clothing. |
| Respiratory Protection | Suitable respirator | Recommended when handling in a manner that may generate dust or aerosols. |
Operational Plans: Handling, Storage, and Disposal
Proper operational procedures are critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Avoid contact with eyes, skin, and clothing.
-
Prevent the formation of dust and aerosols.
-
Ensure adequate ventilation in the handling area. A safety shower and eye wash station should be readily accessible.
Storage:
-
Store this compound in a refrigerator at a temperature between 36°F to 46°F (2°C to 8°C).[2]
-
The prefilled syringe may be stored at room temperature for up to 3 months, but should not be returned to the refrigerator after being stored at room temperature.[2][3]
-
Always store in the original carton.[2]
Disposal:
-
Used prefilled syringes must be disposed of immediately in an FDA-cleared sharps disposal container.[2][4]
-
If an FDA-cleared sharps container is not available, a heavy-duty, puncture-resistant household container with a tight-fitting lid may be used.[2]
-
Follow local community guidelines for the proper disposal of the sharps container.[4][5]
Emergency Procedures: First Aid and Accidental Release
In the event of an emergency, immediate and appropriate action is crucial.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present. Seek prompt medical attention.[1] |
| Skin Contact | Thoroughly rinse the affected skin area with plenty of water. Remove any contaminated clothing and shoes. Seek medical advice.[1] |
| Inhalation | Move the individual to an area with fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
Accidental Release Measures: In case of a spill, it is important to prevent further leakage and ensure the safety of personnel.[1]
-
Evacuate: Clear the area of all non-essential personnel.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain: Use absorbent materials such as diatomite or universal binders to contain the spill.
-
Decontaminate: Clean the affected surfaces and equipment by scrubbing with alcohol.
-
Dispose: Dispose of all contaminated materials in accordance with established disposal protocols.
Spill Response Workflow
The following diagram outlines the logical workflow for responding to a this compound spill.
Caption: Workflow for a safe and effective response to a this compound spill.
Occupational Exposure Limits
There are no established occupational exposure limit values for this compound. Nevertheless, it is crucial to handle the substance with care to minimize any potential exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
